Mesitylene-d12
Description
The exact mass of the compound Mesitylene-d12 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Mesitylene-d12 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mesitylene-d12 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3,5-trideuterio-2,4,6-tris(trideuteriomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-7-4-8(2)6-9(3)5-7/h4-6H,1-3H3/i1D3,2D3,3D3,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHZEENZYGFFBQ-ZPMNDIOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369905 | |
| Record name | Mesitylene-d12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69441-16-3 | |
| Record name | Mesitylene-d12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 69441-16-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Mesitylene-d12: Structural Architecture and Deuteration Protocols
Topic: Chemical Structure and Technical Profile of Mesitylene-d12 Content Type: Technical Whitepaper / Laboratory Guide Audience: Senior Researchers, Organic Chemists, and Neutron Scattering Physicists
Executive Summary
Mesitylene-d12 (1,3,5-Trimethylbenzene-d12) represents the fully deuterated isotopologue of mesitylene.[1][2] While often categorized merely as an NMR solvent, its high symmetry (
Molecular Architecture & Isotopic Substitution
The chemical structure of Mesitylene-d12 differs from its protium analog not just in mass, but in vibrational dynamics and bond geometry.
-
Symmetry Point Group:
(Planar). The molecule possesses a principal axis perpendicular to the ring and three axes passing through the methyl carbons. -
Isotopic Substitution: All 12 hydrogen atoms are replaced by deuterium (
or D).-
Aromatic Deuterons: 3 atoms on the benzene ring (
hybridized carbons). -
Methyl Deuterons: 9 atoms on the methyl groups (
hybridized carbons).
-
The Ubbelohde Effect and Bond Shortening
Researchers must account for the Ubbelohde Effect when utilizing Mesitylene-d12 in crystallographic studies. The C-D bond is shorter than the C-H bond due to the lower zero-point energy of the heavier isotope, which sits lower in the anharmonic potential well.
-
Bond Length: C-D bonds are typically
shorter than C-H bonds. -
Implication: This results in a slightly smaller molar volume and increased density compared to the protium isotopologue, affecting packing efficiency in solid-state organic electronics.
Physicochemical Characterization Profile
The following data aggregates standard values for high-purity (>98 atom % D) Mesitylene-d12.
| Property | Value / Description | Technical Note |
| CAS Number | 69441-16-3 | Distinct from non-labeled (108-67-8) |
| Formula | Linear: | |
| Molecular Weight | 132.27 g/mol | +12.08 Da shift vs. Mesitylene ( |
| Density | Higher than H-form ( | |
| Boiling Point | Slight elevation due to isotopic mass | |
| Refractive Index | Critical for optical matching in flow cells | |
| Isotopic Purity | Typically | Residual protons appear at |
Synthesis Protocol: Acid-Catalyzed Trimerization
While H/D exchange is possible for aromatic protons, it is inefficient for methyl groups. The only robust route for perdeuteration (d12) is the de novo synthesis via the cyclotrimerization of Acetone-d6.
Reaction Mechanism
The reaction proceeds via an aldol-type condensation followed by dehydration, driven by a strong acid catalyst/dehydrating agent (typically Sulfuric Acid or Triflic Acid).
Stoichiometry:
Step-by-Step Laboratory Workflow
Safety Warning: This reaction is highly exothermic. Acetone-d6 is expensive; yield optimization is critical.
-
Reagent Preparation:
-
Precursor: Acetone-d6 (CAS 666-52-4),
D. -
Catalyst: Concentrated Sulfuric Acid (
) or Trifluoromethanesulfonic acid (Triflic acid) for cleaner workup.
-
-
Setup:
-
Use a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and internal temperature probe.
-
Cool the flask to
in an ice bath.
-
-
Addition Phase:
-
Charge the flask with Acetone-d6.
-
Add the acid catalyst dropwise. Crucial: Maintain internal temperature
. Rapid addition leads to polymerization (tar formation) rather than cyclization.
-
-
Reflux & Dehydration:
-
Allow the mixture to warm to room temperature, then heat to mild reflux (
) for 4–6 hours. -
The solution will darken significantly (dark brown/black).
-
-
Quench & Extraction:
-
Cool to room temperature.
-
Steam distill the mixture directly. Mesitylene-d12 co-distills with water but separates easily (organic layer on top).
-
-
Purification:
-
Separate the organic layer.
-
Wash with
(remove acid) and Brine. -
Dry over anhydrous
. -
Final fractional distillation. Collect fraction at
.
-
Workflow Visualization
Figure 1: Critical path for the synthesis of Mesitylene-d12 from deuterated acetone.
Spectroscopic Validation
Verifying the structure requires understanding how deuterium interacts with magnetic fields differently than protium.
Nuclear Magnetic Resonance (NMR)[4][5][7][8]
-
NMR (Proton):
-
Expectation: Silent spectrum.
-
Quality Control: If imperfect (
D), look for small residual peaks at (s, 3H) and (s, 9H) . Integration of these peaks against an internal standard quantifies isotopic purity.
-
-
NMR (Carbon):
-
Aromatic Carbons: Observed as triplets (
) due to coupling with one deuterium atom ( ).[3] -
Methyl Carbons: Observed as septets (
) due to coupling with three attached deuterium atoms. -
Coupling Constant:
.
-
Advanced Applications
A. Cold Neutron Moderators
Mesitylene-d12 is a premier material for Cold Neutron Sources (CNS) in research reactors.
-
Mechanism: Neutron moderators slow fast neutrons to "cold" energies (
) via inelastic scattering. -
Why Mesitylene-d12?
-
High Hydrogen Density: (Or Deuterium density in this case).
-
Low Absorption: Deuterium has a much lower neutron absorption cross-section than Hydrogen, preserving the neutron flux.
-
Phase Stability: It remains liquid/amorphous at low temperatures better than simple water/ice systems in specific reactor geometries.
-
B. Kinetic Isotope Effect (KIE) in OLEDs
In organic electronics, C-H bond cleavage is a primary degradation pathway.
-
Stabilization: Replacing C-H with C-D in the mesitylene core (often used as a steric blocker in dopants) increases the bond dissociation energy (Primary KIE).
-
Result: This significantly extends the operational lifetime of OLED devices by suppressing radical formation.
References
-
National Institute of Standards and Technology (NIST). 1,3,5-Trimethylbenzene (Mesitylene) Mass Spectrometry and Properties. [Link]
-
Ikeda, Y., et al. Experimental validation of cold neutron source performance with mesitylene moderator installed at RANS. Journal of Neutron Research, 2022.[4] [Link]
-
Organic Syntheses. Mesitylene Synthesis (General Protocol adapted for Deuteration). Coll. Vol. 1, p.341. [Link]
Sources
Physical and Chemical Properties of Mesitylene-d12
Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Mesitylene-d12 (1,3,5-Trimethylbenzene-d12, CAS 69441-16-3) is the fully deuterated isotopologue of mesitylene. It serves as a critical high-boiling deuterated solvent in Nuclear Magnetic Resonance (NMR) spectroscopy and a contrast-matching agent in Small-Angle Neutron Scattering (SANS). Distinguished by its high symmetry and thermal stability, Mesitylene-d12 is particularly valuable in the structural elucidation of high-molecular-weight polymers and mechanistic studies involving Kinetic Isotope Effects (KIE). This guide provides a rigorous analysis of its physicochemical properties, spectroscopic behavior, and synthesis, tailored for advanced laboratory application.
Molecular Architecture & Isotopic Characterization
Mesitylene-d12 retains the
Structural Specifications
-
IUPAC Name: 1,3,5-Tris(trideuteriomethyl)benzene-2,4,6-d3
-
Molecular Formula:
-
Isotopic Enrichment: Typically
atom % D -
Symmetry Point Group:
(Planar)
Synthesis Pathway
The synthesis of Mesitylene-d12 typically follows the acid-catalyzed trimerization of Acetone-d6. This dehydration condensation is driven by strong acids (e.g., sulfuric acid or polyphosphoric acid) and requires careful thermal control to maximize yield and isotopic purity.
Physicochemical Profile
The deuteration of mesitylene results in a measurable "isotope effect" on its physical constants. The most significant deviation is observed in density and molar mass, while boiling and melting points remain relatively close to the non-deuterated form.
Table 1: Comparative Properties of Mesitylene-d12 vs. Mesitylene-h12
| Property | Mesitylene-d12 ( | Mesitylene-h12 ( | Impact of Deuteration |
| Molar Mass | 132.27 g/mol | 120.19 g/mol | +10% Mass Increase |
| Density (25°C) | 0.947 g/mL | 0.864 g/mL | Significant Increase |
| Boiling Point | ~165–166 °C | 164.7 °C | Minimal Shift |
| Melting Point | ~ -45 °C | -44.8 °C | Minimal Shift |
| Refractive Index ( | 1.496 | 1.499 | Slight Decrease |
| Flash Point | ~50 °C (122 °F) | 50 °C | Unchanged (Safety Critical) |
| Dielectric Constant | ~2.3 | 2.27 | Negligible |
Note: Data sourced from standard chemical registries and isotope catalogs [1, 2].
Spectroscopic Utility (NMR & Neutron Scattering)
NMR Solvent Properties
Mesitylene-d12 is a specialized NMR solvent used when:
-
High Temperature is Required: Its boiling point (165°C) allows for experiments well above the range of
or Benzene-d6, essential for solubility of rigid polymers or kinetic studies. -
Aromatic Solvation is Needed: Like benzene, it can induce aromatic solvent-induced shifts (ASIS), helping to resolve overlapping signals in the analyte.
Residual Solvent Signals
In a proton (
-
Residual Aromatic Proton:
ppm (Singlet)[1] -
Residual Methyl Proton:
ppm (Singlet)[1] -
NMR Shifts:
(Methyl), (Aromatic CH), (Quaternary C).
Neutron Scattering (SANS)
In Small-Angle Neutron Scattering, Mesitylene-d12 is used for contrast matching . Because deuterium has a significantly different neutron scattering length density (SLD) than hydrogen, Mesitylene-d12 can be mixed with Mesitylene-h12 to tune the solvent's SLD to match that of a specific component in a complex mixture (e.g., a polymer shell), effectively making that component "invisible" to the neutrons [3].
Chemical Stability & Reactivity
Mesitylene-d12 exhibits high chemical stability due to the steric hindrance of the three methyl groups and the thermodynamic stability of the aromatic ring.
Kinetic Isotope Effect (KIE)
Mesitylene-d12 is a gold standard for investigating reaction mechanisms via KIE.
-
Primary KIE: If a reaction involves the breaking of a C-D bond (e.g., benzylic oxidation), the rate will be significantly slower (
) compared to the h12 analog. -
Mechanistic Insight: Recent studies on manganese-catalyzed oxidations utilized Mesitylene-d12 to distinguish between Hydrogen Atom Transfer (HAT) and Proton-Coupled Electron Transfer (PCET). The absence of a strong KIE (value ~1.[2]1) in specific oxidation pathways confirmed that C-H bond cleavage was not the rate-determining step [4].
Handling and Storage Protocol
While chemically stable, Mesitylene-d12 requires specific handling to maintain isotopic purity and safety.
-
Hygroscopicity: Deuterated solvents can exchange deuterium with atmospheric moisture (
) over time, leading to an HDO peak in NMR spectra.-
Protocol: Store in a desiccator or under inert gas (Nitrogen/Argon). Use molecular sieves (3Å or 4Å) for long-term storage.
-
-
Flammability: Flash point is ~50°C.
-
Protocol: Store in a dedicated flammables cabinet. Ground all transfer equipment to prevent static discharge.
-
-
Purity Verification: Before critical KIE experiments, verify isotopic enrichment via proton NMR. A "clean" baseline at 6.78 and 2.26 ppm indicates high deuterium content (>99%).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2733421, Mesitylene-d12. Retrieved from [Link]
-
Kumari, H. (2017). Small-Angle Neutron Scattering in Supramolecular Complexes. Comprehensive Supramolecular Chemistry II. Retrieved from [Link]
-
ResearchGate. (2025). Kinetic Isotope Effects in Manganese-Catalyzed Oxidations. Retrieved from [Link]
Sources
- 1. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Buy Hexamethylbenzene | 87-85-4 [smolecule.com]
Technical Whitepaper: Synthesis and Isotopic Certification of Mesitylene-d12
Executive Summary
Mesitylene-d12 (1,3,5-Trimethylbenzene-d12) is a critical high-purity deuterated solvent and standard used in Nuclear Magnetic Resonance (NMR) spectroscopy and Small-Angle Neutron Scattering (SANS).[1][2][3] Its utility stems from its high symmetry, high boiling point (164.7 °C), and favorable scattering length density (SLD) contrast against protonated organic matter.
This guide details the de novo synthesis of Mesitylene-d12 via the acid-mediated cyclotrimerization of Acetone-d6. Unlike standard protocols for the protonated analog, this workflow enforces strict isotopic control using Deuterated Sulfuric Acid (
Strategic Importance & Applications
Neutron Scattering Contrast Matching
In SANS, the scattering intensity depends on the contrast in Scattering Length Density (SLD) between the solvent and the solute. Mesitylene-d12 offers a distinct SLD compared to its protonated counterpart, allowing researchers to "mask" specific components in complex mixtures (e.g., polymer blends or porous carbons) by matching the solvent SLD to one of the phases.
| Property | Mesitylene-h12 | Mesitylene-d12 |
| Formula | ||
| MW ( g/mol ) | 120.19 | 132.26 |
| Boiling Point | 164.7 °C | ~163-165 °C |
| Density (20°C) | 0.864 g/mL | 0.945 g/mL |
| SLD ( | 0.43 | 6.20 |
High-Temperature NMR Standard
Mesitylene-d12 is preferred over
Synthetic Pathway: Cyclotrimerization
The synthesis relies on the triple aldol condensation and dehydration of acetone. While the protonated synthesis uses standard
The Isotopic Integrity Challenge
Using protic sulfuric acid (
-
Target: Mesitylene-d12 (
) -
Requirement: The reaction medium must be deuterium-rich (
) to prevent back-exchange of the aromatic ring.
Reaction Mechanism
The pathway proceeds via the formation of Mesityl Oxide-d10 and Phorone-d14 intermediates, finally cyclizing to Mesitylene-d12.
Figure 1: Reaction pathway for the acid-mediated cyclotrimerization of Acetone-d6.
Experimental Protocol
Safety Warning: This reaction is highly exothermic. The addition of acid to acetone must be performed slowly with vigorous cooling. Work in a fume hood.
Materials
-
Acetone-d6: >99.8 atom% D (CAS: 666-52-4)
-
Sulfuric Acid-d2 (
): 96-98 wt% in (CAS: 13813-19-9) -
Apparatus: 3-neck round bottom flask (RBF), mechanical stirrer (Teflon blade), addition funnel (pressure-equalizing), reflux condenser, ice-salt bath (-10°C).
Step-by-Step Methodology
-
Setup & Cooling:
-
Acid Addition (Critical Step):
-
Load the addition funnel with
(approx. 2.0 equiv relative to acetone).[6] -
Slowly add the acid dropwise. Monitor internal temperature; do not allow it to exceed 10°C.
-
Observation: The solution will darken from yellow to orange to dark brown/black.
-
Timeframe: Addition should take 2–4 hours depending on scale.
-
-
Digestion:
-
Once addition is complete, allow the mixture to warm to room temperature.
-
Let stand for 12–24 hours. The mixture will become viscous.
-
-
Steam Distillation:
-
Configure the flask for steam distillation.[5]
-
Pass steam through the black reaction mass. The distillate will separate into two phases: an aqueous layer (
) and an organic layer (crude Mesitylene-d12). -
Collect until no oily drops appear in the distillate.
-
-
Workup & Purification:
-
Separate the organic layer.
-
Wash with 5%
(in if maximizing purity, though is acceptable here if washing is brief) to remove acid traces. -
Dry over anhydrous
or . -
Fractional Distillation: Distill the crude oil. Collect the fraction boiling at 163–166°C .
-
Figure 2: Operational workflow for the synthesis and purification of Mesitylene-d12.
Isotopic Purity Analysis & Certification
To certify the product as "Grade d12" (>98% D), two analytical methods are required.
Proton NMR ( -NMR)
Run a high-resolution
-
Objective: Detect residual protons.
-
Signal Expectations (Mesitylene-h12 Reference):
- 6.78 ppm (s, 3H, Aromatic C-H)
- 2.26 ppm (s, 9H, Methyl C-H)
-
Acceptance Criteria (d12):
-
The aromatic region (6.7-6.9 ppm) should be essentially silent.
-
The methyl region (2.1-2.4 ppm) should be essentially silent.
-
Any observed peaks are integrated against an internal standard (e.g., dimethyl sulfone) to calculate %H remaining.
-
GC-MS (Gas Chromatography - Mass Spectrometry)
-
Objective: Determine the isotopologue distribution (
vs , ). -
Expectation:
-
Mesitylene-h12 Parent Ion: m/z 120
-
Mesitylene-d12 Parent Ion: m/z 132
-
-
Certification: The molecular ion peak at m/z 132 must be the dominant species (>98% abundance relative to m/z 131/130).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<15%) | Temperature too high during addition. | Ensure efficient cooling (salt/ice) and slower acid addition. |
| High H-Content on Ring | Use of protic | Use |
| Charring / Solidification | Localized overheating. | Increase stirring speed (mechanical stirring is mandatory). |
| Emulsion during Workup | Residual surfactants/oligomers. | Add brine (NaCl); allow longer settling time. |
References
-
Organic Syntheses Procedure (Historical Baseline)
-
Neutron Scattering Applications
- Title: Applications of Neutron Scattering in C
- Source: Neutronsources.org
-
URL:[Link]
- NMR Solvent Data: Title: Deuterated Solvents for NMR: Guide Source: Allan Chemical Corpor
-
Isotopic Purity Standards
Sources
- 1. chromachemie.co.in [chromachemie.co.in]
- 2. laboratorystandards.eu [laboratorystandards.eu]
- 3. otsuka.co.jp [otsuka.co.jp]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US3267165A - Preparation of mesitylene by dehydro-condensation of acetone - Google Patents [patents.google.com]
- 6. chem.washington.edu [chem.washington.edu]
- 7. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. cdnisotopes.com [cdnisotopes.com]
Technical Guide: Mesitylene-d12 Handling and Safety Protocols
Executive Summary
Mesitylene-d12 (1,3,5-Trimethylbenzene-d12) is a high-value, isotopically labeled solvent primarily utilized in high-field Nuclear Magnetic Resonance (NMR) spectroscopy and mechanistic kinetic isotope effect (KIE) studies.[1] While its chemical toxicity profile mirrors that of its protonated counterpart, its handling requirements are significantly more stringent due to the financial and experimental risks associated with isotopic dilution.
This guide synthesizes standard safety compliance (GHS/SDS) with advanced experimental hygiene required to maintain the integrity of this deuterated solvent.
Physicochemical Profile & Hazard Identification
Understanding the physical properties of Mesitylene-d12 is the prerequisite for safe handling.[1] Its flammability and aspiration potential are the primary personnel hazards, while its hygroscopicity (though lower than DMSO-d6) remains a critical experimental hazard.[1]
Table 1: Critical Physicochemical Data
| Property | Value | Operational Implication |
| CAS Number | 69441-16-3 | Unique identifier for inventory tracking.[1][2][3] |
| Molecular Formula | Mass shift ( | |
| Density | 0.947 g/mL (25°C) | Slightly denser than protonated mesitylene (0.86 g/mL); affects pipette calibration.[1] |
| Flash Point | 50°C (122°F) | Flammable. Vapors can travel to ignition sources.[1][4] |
| Boiling Point | 163–166°C | High boiling point makes removal via rotary evaporation difficult; requires high vacuum. |
| Vapor Pressure | ~2.5 hPa (25°C) | Low volatility reduces immediate inhalation risk compared to chloroform-d, but accumulation occurs in closed spaces.[1] |
GHS Hazard Classification[1][3][4][6][7][8]
-
Flammable Liquid (Category 3): Keep away from heat/sparks.[1][5][6][7] Ground/bond container and receiving equipment.
-
Aspiration Hazard (Category 1): May be fatal if swallowed and enters airways.[5][6]
-
Skin/Eye Irritation (Category 2/2A): Causes skin and serious eye irritation.[5]
-
STOT-SE (Category 3): May cause respiratory irritation.[1][3][8][6][7]
-
Aquatic Toxicity (Chronic Category 2): Toxic to aquatic life with long-lasting effects.[1][3][5]
Advanced Handling Protocols: The "Zero-Water" Standard
Core Principle: The safety of the data is as critical as the safety of the operator. Moisture contamination introduces a water peak (HDO) at ~4.7 ppm (variable), obscuring signals and ruining the deuterium lock.[1]
The "Dry-Path" Transfer Protocol
Standard SDSs do not cover isotopic integrity. Use this protocol for NMR preparation.
-
Environment: All transfers must occur in a fume hood (personnel safety) utilizing a Schlenk line or glovebox (sample safety).
-
Glassware Preparation:
-
NMR tubes must be oven-dried at 150°C for >12 hours.
-
Cool in a desiccator or under an inert gas stream (Argon/Nitrogen).
-
-
Syringe Technique (Positive Pressure):
-
Use a gas-tight glass syringe with a long stainless steel needle.[1]
-
The Nitrogen Flush: Insert a nitrogen line needle into the septum of the Mesitylene-d12 vial before withdrawing liquid.[1] This prevents a vacuum that would pull humid lab air into the vial.
-
Withdraw the solvent and immediately transfer it to the NMR tube.
-
-
Sealing: Cap the NMR tube immediately. For long-term storage samples, wrap the cap with Parafilm or use a flame-sealed tube.[1]
Storage Stability[6]
-
Temperature: Store at ambient temperature (20-25°C). Refrigeration is generally unnecessary and can promote condensation upon opening if not warmed properly.
-
Light: Store in amber vials to prevent potential photochemical degradation, though mesitylene is relatively stable.
-
Atmosphere: Store under Argon. Argon is heavier than air and provides a better blanket than Nitrogen for opened vials.
Visualized Workflows
Diagram 1: Safe NMR Sample Preparation Logic
This workflow ensures both operator safety (exposure limits) and data integrity (water exclusion).[1]
Caption: Workflow for maintaining isotopic purity while adhering to flammability safety standards.
Diagram 2: Emergency Response Decision Matrix
Logic flow for spills, emphasizing the flammability hazard.
Caption: Decision matrix for Mesitylene-d12 incidents. Note: Water jets spread the fire due to density < 1.0.
Waste Management & Toxicology
Toxicology Insights[4]
-
Route of Entry: Inhalation of vapors is the primary risk in a lab setting. It acts as a respiratory irritant (STOT SE 3).[1][3][5][8][7]
-
Chronic Effects: Long-term exposure to related trimethylbenzenes has been linked to nervous system effects (confusion, headache).[1]
-
Aspiration: If ingested, do not induce vomiting . The low viscosity allows the liquid to enter the lungs, causing chemical pneumonitis.
Disposal Protocol
Unlike standard solvents, deuterated solvents are often segregated due to cost recovery potential (rare) or specific waste stream requirements.
-
Classification: Non-halogenated organic solvent waste (unless mixed with chloroform-d).[1]
-
Segregation: Do not mix with oxidizers (peroxides, nitrates) as this increases fire risk.
-
Aquatic Precaution: Because Mesitylene-d12 is toxic to aquatic life (H411), never dispose of down the drain. All rinsate from syringes must go into the organic waste carboy.
References
-
Sigma-Aldrich (Merck). (2024).[1] Safety Data Sheet: Mesitylene-d12. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2733421, Mesitylene-d12. Retrieved from [1][3]
-
Cambridge Isotope Laboratories (CIL). (n.d.). NMR Solvent Handling and Storage. Retrieved from
-
European Chemicals Agency (ECHA). (2024). Substance Information: 1,3,5-Trimethylbenzene.[2][3][6][7][9][10][11] Retrieved from [1][3]
Sources
- 1. 均三甲苯-d12 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. Mesitylene-d12 | C9H12 | CID 2733421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. chemos.de [chemos.de]
- 8. Mesitylene-d12 D 98atom 69441-16-3 [sigmaaldrich.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. scbt.com [scbt.com]
- 11. Mesitylene - Wikipedia [en.wikipedia.org]
Technical Guide: High-Purity Mesitylene-d12 (CAS 69441-16-3)
Procurement, Validation, and Application in Advanced Research
Executive Summary
Mesitylene-d12 (1,3,5-Trimethylbenzene-d12) is a specialized deuterated solvent and reagent critical for high-temperature NMR spectroscopy, neutron scattering, and the synthesis of deuterated optoelectronic materials (OLEDs). Unlike common solvents (e.g., CDCl₃), Mesitylene-d12 offers a unique combination of high boiling point (~165°C), thermal stability, and non-polar character.
This guide provides a technical breakdown of commercial availability, quality control (QC) protocols, and handling requirements to ensure experimental integrity.
Technical Profile & Physical Properties
Understanding the isotopic shift in physical properties is vital for gravimetric preparation and instrument calibration.
Table 1: Comparative Specifications (Labeled vs. Unlabeled)
| Property | Mesitylene (h12) | Mesitylene-d12 | Significance |
| CAS Number | 108-67-8 | 69441-16-3 | Critical for ordering. (Note: Do not confuse with Toluene-d8, CAS 2037-26-5) |
| Formula | C₆H₃(CH₃)₃ | C₆D₃(CD₃)₃ | Full deuteration (Ring + Methyls) |
| Molecular Weight | 120.19 g/mol | 132.27 g/mol | ~10% mass increase; affects molarity calc. |
| Density (25°C) | 0.864 g/mL | 0.947 g/mL | Higher density due to isotope mass effect. |
| Boiling Point | 164.7°C | 165°C | Ideal for high-temp NMR (e.g., polymers). |
| Isotopic Purity | N/A | Typically ≥98 atom % D | 100% deuteration is synthetically challenging due to the 12 sites. |
| Flash Point | 50°C | ~53°C | Flammable (Category 3). |
Commercial Supplier Landscape
The market for Mesitylene-d12 is niche. Unlike Chloroform-d, it is not a "commodity" deuterated solvent. The standard high-purity grade is 98 atom % D . "100%" (99.96%) grades are extremely rare for this compound due to the difficulty of exchanging all 12 protons.
Table 2: Major Commercial Suppliers & Product Codes
| Supplier | Product Code | Grade | Pack Sizes | Notes |
| Cambridge Isotope Labs (CIL) | DLM-3105 | 98% D | 1g, 5g, 10g | Industry standard for NMR solvents. |
| Sigma-Aldrich (Merck) | 372374 | 98 atom % D | 1g, 5g | 99% Chemical Purity (CP). |
| Armar Isotopes | 1118 | 98% D | 5 mL | European specialist supplier. |
| CDN Isotopes | D-272 | 98% D | 1g, 5g | Canadian manufacturer. |
| Zeochem | Custom/Bulk | 98% D | Bulk | Major OEM manufacturer; often supplies distributors. |
Procurement Advisory:
-
Lead Times: Due to lower demand than DMSO-d6, stockouts are common. Plan for 2-4 week lead times for >50g orders.
-
Packaging: Prefer ampoules for long-term storage or septum-sealed vials for immediate use to prevent moisture ingress.
Quality Control (QC) & Validation
Trusting the label is insufficient for sensitive applications like quantitative NMR (qNMR) or neutron scattering. The following "Self-Validating" protocol ensures the solvent meets requirements before use.
The Self-Validating Workflow
This logic flow illustrates the decision process upon receiving a new batch.
Figure 1: Incoming Quality Control Workflow for Deuterated Solvents.
Analytical Benchmarks[1]
-
Residual Protons (1H-NMR):
-
Aromatic H: ~6.78 ppm (Singlet).
-
Methyl H: ~2.25 ppm (Singlet).
-
Calculation: Integrate residual peaks against an internal standard (e.g., TMS) to verify <2% proton content.
-
-
Water Content:
-
Mesitylene is hydrophobic, but improper packaging can introduce moisture.
-
Limit: <100 ppm is recommended for organometallic synthesis.
-
Drying: Store over activated 3Å or 4Å molecular sieves for 24 hours if water is detected.
-
Critical Applications
Why choose Mesitylene-d12 over cheaper alternatives like Toluene-d8?
High-Temperature NMR
Polyolefins and high-performance polymers often require temperatures >100°C to dissolve.
-
Benefit: Boiling point of 165°C allows spectra acquisition at 130–150°C without high-pressure tubes.
-
Stability: Unlike chlorinated solvents (TCE-d2, ODCB-d4), Mesitylene-d12 is chemically inert and does not generate HCl at high temperatures.
Neutron Scattering (Contrast Variation)
In Small-Angle Neutron Scattering (SANS), the scattering length density (SLD) of the solvent must often be matched to a component of the sample to "mask" it.
-
Mechanism: Deuteration dramatically changes the SLD of hydrogenous materials. Mesitylene-d12 provides a high-SLD non-polar environment, essential for studying the structure of hydrophobic cores in micelles or porous materials (e.g., at the RANS facility).
OLED & Electronics (Kinetic Isotope Effect)
Deuterated materials are increasingly used in Organic Light-Emitting Diodes (OLEDs).
-
Causality: The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect). Replacing labile hydrogens in the host material with deuterium can suppress bond-breaking degradation pathways, significantly extending device lifetime. Mesitylene-d12 serves as a precursor or solvent in the synthesis of these deuterated host layers.
Figure 2: Physical properties mapping to critical research applications.
Handling & Safety
-
Storage: Store at room temperature (15-25°C). While not highly hygroscopic, it should be kept under an inert atmosphere (Nitrogen/Argon) to maintain isotopic purity.
-
Safety:
References
-
Cambridge Isotope Laboratories. Product Specification: Mesitylene-d12 (DLM-3105).[5] Retrieved from
-
Sigma-Aldrich (Merck). Product Specification: Mesitylene-d12 (372374). Retrieved from
-
Ikeda, Y., et al. (2022). "Experimental validation of cold neutron source performance with mesitylene moderator installed at RANS." Journal of Neutron Research. Retrieved from
-
InvivoChem. Mesitylene-d12 Technical Data Sheet. Retrieved from
-
ChemicalBook. Mesitylene-d12 CAS 69441-16-3 Data.[4][5][6] Retrieved from
Sources
Technical Guide: Mesitylene-d12 (1,3,5-Trimethylbenzene-d12)
[1][2][3][4]
Executive Summary
Mesitylene-d12 (CAS: 69441-16-3) is the fully deuterated isotopologue of 1,3,5-trimethylbenzene.[1][2][3][4][5][6][7] Within the pharmaceutical and materials science sectors, it serves as a critical high-boiling NMR solvent and a stable internal standard for quantitative analysis. Its symmetry renders it chemically unique: the molecule possesses equivalent methyl groups and equivalent aromatic protons, resulting in a simplified spectral footprint that minimizes signal overlap with complex analytes.
This guide provides a comprehensive technical breakdown of Mesitylene-d12, covering its fundamental identity, synthesis methodologies, handling protocols, and specific applications in high-precision spectroscopy and metabolic research.
Part 1: Fundamental Identity & Physicochemical Properties
Core Identifiers
The following data establishes the unambiguous identity of the compound for regulatory and procurement purposes.
| Parameter | Value |
| Chemical Name | Mesitylene-d12 |
| IUPAC Name | 1,3,5-Trideuterio-2,4,6-tris(trideuteriomethyl)benzene |
| CAS Number | 69441-16-3 |
| Molecular Formula | |
| Molecular Weight | 132.27 g/mol |
| Isotopic Purity | Typically |
| Appearance | Colorless liquid |
Physical Properties
Mesitylene-d12 retains the lipophilicity of its proteo-analog but exhibits slight variations in physical constants due to the deuterium isotope effect (higher mass, lower vibrational frequency).
| Property | Metric | Context for Application |
| Density | 0.947 g/mL (at 25°C) | Essential for gravimetric preparation of NMR standards. |
| Boiling Point | ~163–165°C | Ideal for High-Temperature NMR (e.g., polymer analysis) where low-boiling solvents like |
| Refractive Index | Used for purity verification.[6] | |
| Flash Point | 53°C (127.4°F) | Classified as Flammable (Category 3).[6] Requires standard organic solvent safety protocols. |
| Solubility | Miscible with organic solvents; immiscible with water. | Suitable for hydrophobic drug candidates and organometallic complexes. |
Part 2: Synthesis & Manufacturing Logic
Synthetic Pathway: Cyclotrimerization
The industrial and laboratory synthesis of Mesitylene-d12 typically follows the acid-catalyzed cyclotrimerization of Acetone-d6. This method ensures high isotopic incorporation because the deuterium atoms are carried over directly from the starting material without requiring complex H/D exchange steps on the aromatic ring.
Mechanism:
-
Aldol-type Condensation: Acetone-d6 undergoes self-condensation to form Mesityl oxide-d10.
-
Michael Addition & Cyclization: A third molecule of Acetone-d6 reacts with the intermediate, followed by dehydration to close the aromatic ring.
Visualization of Synthesis
The following diagram illustrates the conversion of Acetone-d6 to Mesitylene-d12.
Figure 1: Acid-catalyzed cyclotrimerization of Acetone-d6 yields Mesitylene-d12 with high isotopic fidelity.
Part 3: Applications in Research & Development
High-Temperature NMR Spectroscopy
Mesitylene-d12 is a superior solvent for analyzing polymers, organometallics, and reaction kinetics at elevated temperatures (up to 150°C).
-
Why it works: Its high boiling point prevents solvent loss and pressure buildup in NMR tubes, unlike Chloroform-d or Dichloromethane-d2.
-
Signal Clarity: The residual proton signals (if <100% D) appear as singlets, typically at
6.78 (aromatic) and 2.30 (methyl) . These distinct peaks rarely overlap with the complex multiplet regions of drug candidates.
Quantitative Internal Standard (qNMR)
Due to its high symmetry, Mesitylene-d12 (or its proteo-form used in deuterated solvents) provides intense, sharp signals.
-
Protocol: A known mass of Mesitylene-d12 is spiked into a reaction mixture.
-
Utility: It allows for the calculation of absolute yield without isolation, as it is chemically inert toward most oxidants and reductants used in organic synthesis.
Neutron Scattering (SANS/WANS)
In Small-Angle Neutron Scattering (SANS), "contrast matching" is essential.
-
Mechanism: Researchers mix Mesitylene-d12 with non-deuterated solvents to tune the scattering length density (SLD) of the solvent matrix. This effectively "hides" certain components of a complex mixture (like a polymer shell) to focus on the core structure.
Part 4: Experimental Workflow (NMR)
To ensure data integrity when using Mesitylene-d12 as a solvent or standard, follow this self-validating workflow.
Figure 2: Standardized workflow for acquiring NMR data using Mesitylene-d12, emphasizing the referencing step.
Protocol: Chemical Shift Referencing
When using Mesitylene-d12 as the primary solvent:
-
Lock: The spectrometer locks onto the deuterium signal of the
molecules. -
Reference: If tetramethylsilane (TMS) is not added, calibrate the spectrum using the residual protio-impurity.
-
Residual Methyl Signal: Set to
2.30 ppm . -
Residual Aromatic Signal: Set to
6.78 ppm .
-
Part 5: Handling, Safety & Storage
Mesitylene-d12 is a hazardous chemical and must be handled in a fume hood.
-
Flammability: Flash point is 53°C. Store in a flammables cabinet away from oxidizers.
-
Hygroscopy: While less hygroscopic than DMSO-d6, it can absorb atmospheric moisture over time, appearing as a water peak at
~1.5 ppm (variable). Store over molecular sieves (3Å or 4Å) to maintain anhydrous conditions. -
Toxicity: Causes skin irritation and may cause respiratory irritation.[3][7] Long-term aquatic toxicity is significant; do not dispose of down the drain.
References
-
Santa Cruz Biotechnology. Mesitylene-d12 (CAS 69441-16-3) Product Data.[2] Retrieved from
-
Sigma-Aldrich. Mesitylene-d12 98 atom % D Technical Specification.[5] Retrieved from
-
PubChem. Mesitylene-d12 Compound Summary (CID 2733421).[3] National Library of Medicine.[3] Retrieved from
-
Cambridge Isotope Laboratories. 1,3,5-Trimethylbenzene (D12, 98%) Safety Data Sheet. Retrieved from
-
ChemicalBook. Mesitylene-d12 Properties and Synthesis. Retrieved from
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scbt.com [scbt.com]
- 3. Mesitylene-d12 | C9H12 | CID 2733421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. MESITYLENE-D12 synthesis - chemicalbook [chemicalbook.com]
- 5. Mesitylene-d12 D 98atom 69441-16-3 [sigmaaldrich.com]
- 6. メシチレン-d12 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 7. isotope.com [isotope.com]
Technical Guide: Solubility Profiling of Organic Compounds in Mesitylene-d12
Executive Summary
Mesitylene-d12 (1,3,5-Trimethylbenzene-d12) represents a critical tier in the hierarchy of NMR solvents, specifically engineered for high-temperature analysis of rigid,
This guide provides a technical framework for utilizing Mesitylene-d12 to overcome kinetic solubility barriers. It details the physicochemical advantages of the solvent, the thermodynamic mechanisms of dissolution at elevated temperatures, and a self-validating experimental protocol for acquiring high-fidelity NMR data.
Part 1: Physicochemical Profile & Solvent Selection
Mesitylene-d12 is distinguished by its high boiling point and electron-rich aromatic core. Unlike chlorinated solvents (TCE-d2, o-DCB-d4), it offers a non-polar, aromatic environment that mimics the operational conditions of many organic electronic devices (e.g., solution-processed OLEDs), making it an excellent probe for structure-property relationships in the native state.
Comparative Solvent Data
The following table contrasts Mesitylene-d12 with common alternatives. Note the significant advantage in liquid range, allowing experiments up to
| Property | Mesitylene-d12 | Toluene-d8 | Benzene-d6 | TCE-d2 (1,1,2,2-Tetrachloroethane) |
| Boiling Point (°C) | 164.7 | 110.6 | 80.1 | 146.5 |
| Melting Point (°C) | -44.7 | -95.0 | 5.5 | -44.0 |
| Density (g/mL) | 0.94 | 0.94 | 0.95 | 1.60 |
| Dielectric Constant | 2.27 | 2.38 | 2.27 | 8.20 |
| Residual 1H Signal | 6.78 (s), 2.26 (s) | 7.09 (m), 7.00, 6.98, 2.09 | 7.16 (s) | 6.00 (s) |
| Primary Utility | High-T, Non-polar | General Aromatic | General Aromatic | High-T, Polar/Chlorinated |
Mechanism of Action
The solubility of rigid organic compounds in Mesitylene-d12 is driven by two factors:
-
Thermodynamic Entropy (
): As temperature increases towards the solvent's boiling point (164°C), the entropic penalty of dissolution is overcome. The high boiling point of Mesitylene allows researchers to access this regime safely. -
-
Intercalation: The trimethyl substitution on the benzene ring makes Mesitylene electron-rich. It effectively intercalates between -stacked aggregates of organic semiconductors (e.g., P3HT, PBTTT), disrupting intermolecular forces that prevent solubility in aliphatic solvents.
Part 2: Decision Logic for Solvent Selection
The following diagram illustrates the logical pathway for selecting Mesitylene-d12, ensuring experimental choices are grounded in chemical necessity rather than convenience.
Figure 1: Decision tree for selecting High-Temperature NMR solvents based on analyte solubility and polarity.
Part 3: Self-Validating Experimental Protocol
This protocol incorporates "checkpoints" to validate data integrity. It assumes the use of a 500 MHz (or higher) NMR spectrometer equipped with a variable temperature (VT) probe.
Materials
-
Tube: High-precision NMR tube (Wilmad 528-PP or equivalent), rated for >150°C.
-
Standard: Hexamethyldisiloxane (HMDSO) or internal capillary standard (avoid TMS due to volatility at high T).
Workflow
Step 1: Sample Preparation (Inert Atmosphere)
-
Why: At high temperatures, Mesitylene can oxidize, and dissolved oxygen promotes paramagnetic relaxation, broadening lines.
-
Action: Prepare the sample inside a glovebox (
or atmosphere). Dissolve 5-10 mg of analyte in 0.6 mL Mesitylene-d12. -
Seal: Use a screw-cap tube with a PTFE septum or flame-seal the tube if going above 130°C for extended periods.
Step 2: The Hysteresis Check (Self-Validation Checkpoint 1)
Do not simply heat to the target temperature. You must confirm that the dissolved species is in thermodynamic equilibrium and not a supersaturated metastable state.
-
Acquire 1D 1H NMR at 25°C. (Likely broad/invisible peaks).
-
Ramp to Target T (e.g., 150°C). Allow 15 minutes for thermal equilibration. Shim on the residual Mesitylene peaks. Acquire Spectrum A.
-
Cool to Intermediate T (e.g., 100°C). Acquire Spectrum B.
-
Re-heat to 150°C. Acquire Spectrum C.
-
Validation: Compare Spectrum A and Spectrum C. If integrals and line widths are identical (<2% deviation), the sample is stable and fully dissolved. If A > C, precipitation or degradation has occurred.
Step 3: Chemical Shift Referencing
Mesitylene-d12 residual peaks are temperature dependent.[4][5]
-
Reference Point: Set the most downfield residual aromatic peak to 6.78 ppm (at 25°C).
-
Note: Be aware of the methyl peak at 2.26 ppm . Ensure your analyte signals do not overlap. If overlap occurs, consider 2D HSQC to resolve the carbon correlations, as the Mesitylene carbons are distinct (Ar-C at ~127 ppm, Me-C at ~21 ppm).
Step 4: Diffusion Ordered Spectroscopy (DOSY) (Self-Validation Checkpoint 2)
To confirm the solution contains isolated molecules rather than nano-aggregates:
-
Run a DOSY experiment at the high temperature.
-
Logic: If the diffusion coefficient (
) of the analyte is significantly lower than predicted for its molecular weight (compared to the solvent ), aggregation is persisting. Increase Temperature or reduce concentration.
Part 4: Visualization of Experimental Workflow
Figure 2: Step-by-step workflow for High-Temperature NMR in Mesitylene-d12, including validation loops.
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link
-
Cambridge Isotope Laboratories. (2024).[4] NMR Solvent Data Chart. CIL. Link
-
Babiarz, J. E., et al. (2002). NMR characterization of penetrants in high permeability polymers. Polymer. Link
-
Sigma-Aldrich. (2024). Mesitylene-d12 Product Specification and Safety Data. Merck KGaA. Link
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Relevance: Validates Mesitylene's dispersion force parameters for solubility prediction).
Sources
comparison of Mesitylene-d12 and non-deuterated mesitylene
Comparative Analysis for Spectroscopic & Material Science Applications
Executive Summary
This technical guide provides a rigorous comparison between Mesitylene (1,3,5-Trimethylbenzene) and its fully deuterated isotopologue, Mesitylene-d12 .[1][2][3] While chemically nearly identical, their physical behaviors in nuclear magnetic resonance (NMR) and neutron scattering diverge radically due to the isotopic substitution of protium (
This guide details the physiochemical divergences, specific applications in "contrast variation" techniques, and provides a validated protocol for the synthesis of Mesitylene-d12, designed for researchers requiring high-purity deuterated solvents.[1]
Part 1: Physiochemical Architecture[3]
The substitution of twelve hydrogen atoms with deuterium significantly alters the mass-dependent properties of the molecule without fundamentally changing its steric footprint. This "isostructural but isotopically distinct" nature is the foundation of its utility.
Comparative Properties Table[1][4]
| Property | Mesitylene ( | Mesitylene-d12 ( | Causality / Implications |
| Molecular Weight | 120.19 g/mol | ~132.27 g/mol | +10% Mass Increase: D is approx.[3][4] double the mass of H. |
| Density (25°C) | 0.864 g/mL | 0.947 g/mL | Buoyancy Shift: d12 sinks in some organic mixtures where h12 floats. |
| Refractive Index ( | 1.499 | 1.496 | Polarizability: C-D bonds have lower polarizability than C-H bonds (shorter bond length).[3] |
| Boiling Point | 164.7°C | ~165–167°C | Vapor Pressure: Minor variation due to Inverse Isotope Effect. |
| Flash Point | 50°C (122°F) | 50°C (122°F) | Safety: Both are flammable liquids requiring Class 3 handling.[3] |
The Vibrational Shift (Zero-Point Energy)
The C-D bond is shorter and stronger than the C-H bond due to a lower Zero-Point Energy (ZPE).[3]
-
Implication: In IR spectroscopy, C-D stretches appear at lower frequencies (
cm ) compared to C-H stretches ( cm ).[3] This leaves the "fingerprint" region clear in vibrational spectroscopy.
Part 2: NMR Spectroscopy Applications
The primary utility of Mesitylene-d12 is as a solvent or internal reference in NMR due to its magnetic silence in the proton channel.
The "Silent" Solvent
In proton (
Mesitylene-d12 is invisible in
-
Application: It is ideal for analyzing analytes that have critical signals in the 2.0–2.5 ppm or 6.5–7.0 ppm range, which would otherwise be obscured by the massive solvent peaks of non-deuterated mesitylene.
The Deuterium Lock
Modern NMR spectrometers require a deuterium signal to "lock" the magnetic field frequency and prevent drift.
-
Mechanism: The spectrometer monitors the deuterium resonance frequency of the solvent (Mesitylene-d12). If the magnetic field (
) drifts, the deuterium frequency shifts, triggering a feedback loop to correct .[1] -
Protocol: When using Mesitylene-d12, ensure the "Lock Solvent" parameter is set to Mesit-d12 (or manually tuned to the D-frequency) to ensure accurate chemical shift referencing.
Residual Solvent Signals
Even high-purity (99.8 atom % D) Mesitylene-d12 contains trace protio-isotopomers (e.g., Mesitylene-d11H).[1][3]
-
Diagnostic: Expect small multiplets slightly upfield from the standard Mesitylene shifts due to the Isotope Shift .
Part 3: Neutron Scattering & Contrast Variation
For material scientists using Small-Angle Neutron Scattering (SANS), the choice between h12 and d12 is not about solubility, but Scattering Length Density (SLD) .[1]
The Contrast Mechanism
Neutrons interact with nuclei, not electron clouds.[1] Hydrogen (
This difference creates "contrast."
Visualization of Contrast Logic
The following diagram illustrates how researchers select between Mesitylene and Mesitylene-d12 to "hide" or "highlight" specific components in a complex mixture (e.g., a polymer in solvent).
Figure 1: Decision matrix for selecting Mesitylene isotopologues in SANS experiments to manipulate contrast.
Part 4: Synthesis Protocol (Mesitylene-d12)[3]
While commercially available, synthesizing Mesitylene-d12 ensures freshness and prevents H/D back-exchange.[1][3] The standard route is the acid-catalyzed trimerization of Acetone-d6.[3]
Reaction Mechanism
[3]Step-by-Step Workflow
Reagents:
-
Acetone-d6 (99.9 atom % D)[3]
-
Sulfuric Acid (Concentrated, 98%) or Triflic Acid (cleaner, higher yield)[1]
-
Glassware: 3-neck flask, reflux condenser, addition funnel, ice bath.
Protocol:
-
Setup: Dry all glassware thoroughly. Moisture introduces protium (
H).[3] -
Cooling: Place Acetone-d6 (1.0 eq) in the flask and cool to 0°C.
-
Addition: Dropwise add Sulfuric Acid (approx. 2.0 eq) over 2 hours.
-
Critical: The reaction is highly exothermic. Maintain temp < 10°C to prevent polymerization to heavy tars.
-
-
Reflux: Once addition is complete, allow to warm to room temperature, then gently reflux (approx. 80–90°C) for 4–6 hours.
-
Separation: The mixture will separate into a dark acid/water layer and a lighter organic layer.
-
Purification:
-
Steam distill the organic layer.
-
Wash the distillate with
(aq) to remove acid traces. -
Dry over
. -
Final fractional distillation (collect fraction at 165–167°C).[3]
-
Synthesis Workflow Diagram
Figure 2: Process flow for the acid-catalyzed synthesis of Mesitylene-d12 from Acetone-d6.[3]
References
-
National Institute of Standards and Technology (NIST). Neutron Scattering Length Density Calculator. (Accessed 2026).[3][6] [Link][3]
-
Organic Syntheses. Mesitylene Synthesis Protocol (Adapted for Deuteration).[3] Coll. Vol. 1, p.341 (1941).[1] [Link]
-
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics 2010, 29, 9, 2176–2179.[1] [Link]
Sources
- 1. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Mesitylene(108-67-8) 1H NMR spectrum [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Mesitylene | C9H12 | CID 7947 - PubChem [pubchem.ncbi.nlm.nih.gov]
role of deuterated solvents in scientific research
Technical Deep Dive: Deuterated Solvents in Structural Biology and Therapeutics
Executive Summary
Deuterated solvents—analogs where protium (
Part 1: The Physics of Isotopic Substitution
The utility of deuterated solvents rests on the fundamental differences between the hydrogen isotopes. While chemically similar, their nuclear magnetic and vibrational properties diverge significantly.
| Property | Protium ( | Deuterium ( | Impact on Research |
| Spin Quantum Number ( | 1/2 | 1 | Deuterium is "silent" in |
| Gyromagnetic Ratio ( | 267.513 rad⋅s⁻¹⋅T⁻¹ | 41.065 rad⋅s⁻¹⋅T⁻¹ | Lower resonance frequency allows frequency-selective locking. |
| Relative Mass | 1.0078 amu | 2.0141 amu | Lowers vibrational frequency ( |
| Natural Abundance | 99.98% | 0.0156% | Synthetic enrichment (>99.8%) is required for effective solvent use. |
The Zero Point Energy (ZPE) Effect:
The vibrational energy of a bond is given by
Part 2: Primary Application – NMR Spectroscopy
In NMR, deuterated solvents serve two non-negotiable functions: Solvent Suppression and Field Locking .[1][3]
The Deuterium Lock Mechanism
Modern superconducting magnets drift over time due to minute resistance in joints or environmental magnetic fluctuations. The "Lock" is a feedback control loop. The spectrometer continuously irradiates the sample at the deuterium resonance frequency. Any drift in the magnetic field (
Visualization: The NMR Lock Feedback Loop
Figure 1: The Deuterium Lock Feedback Loop. The system uses the distinct gyromagnetic ratio of deuterium to monitor and correct magnetic field drift in real-time.
Technical Reference: Common Deuterated Solvents
Data synthesized from Cambridge Isotope Laboratories and Sigma-Aldrich technical data.
| Solvent | Formula | Freezing Point (°C) | Water Peak (ppm) | Application Note | ||
| Chloroform-d | CDCl | 7.26 (s) | 77.16 (t) | -64 | 1.56 | Standard for non-polar organics. Prone to acidity. |
| DMSO-d | (CD | 2.50 (qn) | 39.52 (sep) | 18 | 3.33 | Universal solvent for polar compounds. Hygroscopic. |
| Methanol-d | CD | 3.31 (qn) | 49.00 (sep) | -98 | 4.87 | Exchangeable protons will disappear (H/D exchange). |
| Water-d | D | 4.79 (s) | N/A | 3.8 | 4.79 | Biological samples. pH sensitive chemical shift.[4][5] |
| Acetone-d | (CD | 2.05 (qn) | 29.84 (sep) | -94 | 2.84 | Good for low-temp studies. |
Key: s=singlet, t=triplet, qn=quintet, sep=septet.
Part 3: Mechanistic Insight – Kinetic Isotope Effects (KIE)
Researchers utilize deuterated solvents and substrates to elucidate reaction mechanisms.
-
Primary KIE (
): Occurs when the C-H/C-D bond is broken in the rate-determining step (RDS). A large ratio confirms bond cleavage is the bottleneck. -
Secondary KIE (
): Occurs when the hybridization of the carbon changes (e.g., to ) during the transition state, but the bond itself is not broken.
Protocol Insight: When running KIE experiments, ensure the deuterated solvent does not participate in H/D exchange with the substrate's active site, as this will scramble the isotopic labeling and invalidate the rate constant measurement.
Part 4: Therapeutic Evolution – Deuterated Drugs
The "Deuterium Switch" is a strategy in drug development where specific hydrogen atoms are replaced with deuterium to improve metabolic stability without altering target potency.[6]
Mechanism of Action: The Metabolic Brake
Cytochrome P450 (CYP) enzymes typically metabolize drugs by oxidizing C-H bonds. By replacing these with stronger C-D bonds, the rate of metabolism is slowed (Primary KIE).[7][]
-
Case Study: Deutetrabenazine (Austedo) .
-
Parent Drug: Tetrabenazine (treats Chorea in Huntington’s disease).[7][9]
-
Issue: Rapid metabolism via CYP2D6 requires frequent dosing (3x/day) and causes "peak-trough" side effects.
-
Solution: Deuteration of the methoxy groups slows demethylation.
-
Result: Half-life doubled, dosing reduced to 2x/day, and lower peak concentrations reduce adverse events.
Visualization: Metabolic Shunting via Deuteration
Figure 2: Metabolic Shunting.[10] The higher activation energy of C-D bond cleavage slows CYP450 metabolism, extending the drug's active duration.
Part 5: Technical Protocols (Self-Validating Systems)
Protocol 1: Handling and Storage of CDCl (Deuterated Chloroform)
Risk: CDCl
-
Storage: Store at 4°C in the dark.
-
Stabilization: Ensure silver foil is present in the bottle (scavenges radicals).[11]
-
Validation Step: Before dissolving a sensitive sample, add a small amount of activated basic alumina or K
CO to the solvent in a separate vial to neutralize acidity. Filter, then use.
Protocol 2: Preparation of Anhydrous NMR Samples
Objective: Eliminate the water peak (HOD) which can obscure signals in the 1.5–5.0 ppm range and trigger proton exchange.
Workflow:
-
Glassware Prep: Dry NMR tubes and caps in an oven at 120°C for >12 hours. Cool in a desiccator.
-
Solvent Selection: Use 1-ampoule quantities (0.75 mL) rather than stock bottles to prevent atmospheric moisture ingress.
-
Sample Transfer:
-
Flush the NMR tube with dry N
or Ar gas. -
Dissolve solute in the deuterated solvent under inert atmosphere (glovebox or Schlenk line).
-
Filter solution through a plug of dry cotton or glass wool (dried along with tubes) directly into the NMR tube.
-
-
Sealing: Cap immediately and wrap with Parafilm. For long-term storage, flame-seal the tube.
-
Validation: Acquire a preliminary
H spectrum. If the water peak integral is >10% of the solvent residual peak (for non-exchangeable solvents), the drying failed.
References
-
Allan Chemical Corporation. (2025). Deuterated Solvents for NMR: Guide. Retrieved from
-
Sigma-Aldrich. (n.d.). NMR Solvents Reference Data. Retrieved from
-
Cambridge Isotope Laboratories. (2025).[12] NMR Solvent Storage and Handling Information. Retrieved from
-
National Institutes of Health (NIH). (2019). Deutetrabenazine Therapy and CYP2D6 Genotype. Medical Genetics Summaries. Retrieved from
-
UCLA Chemistry. (n.d.). Notes on NMR Solvents. Retrieved from
-
Cornell University. (n.d.). What is lock? - NMR Facility. Retrieved from
-
American Chemical Society. (2018).[9] Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry. Retrieved from
Sources
- 1. myuchem.com [myuchem.com]
- 2. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]
- 3. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. chem.washington.edu [chem.washington.edu]
- 5. buchem.com [buchem.com]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ukisotope.com [ukisotope.com]
- 12. otsuka.co.jp [otsuka.co.jp]
Technical Guide: Mesitylene-d12 (1,3,5-Trimethylbenzene-d12) in Advanced Research
Executive Summary
Mesitylene-d12 (1,3,5-Trimethylbenzene-d12, CAS: 69441-16-3) is a specialized deuterated solvent that serves as a critical tool in high-temperature NMR spectroscopy, neutron scattering, and organometallic kinetic studies.[1] Its unique symmetry, high boiling point (~164°C), and chemical inertness distinguish it from common solvents like Chloroform-d or Benzene-d6. This guide details the physicochemical advantages of Mesitylene-d12, providing actionable protocols for its application in structural elucidation and reaction monitoring.
Physicochemical Profile & Comparative Advantage
Mesitylene-d12 offers a specific window of operation where other solvents fail, particularly in high-temperature regimes where volatility becomes a safety and stability hazard.
Table 1: Critical Properties of Mesitylene-d12
| Property | Value | Experimental Significance |
| Boiling Point | 164.7 °C | Allows NMR acquisition at elevated temperatures (>100°C) without pressure tubes. |
| Melting Point | -44.7 °C | Suitable for low-temperature studies, though less common than high-temp use. |
| Density | ~0.94 g/mL (25°C) | Facilitates phase separation in aqueous workups if used as a reaction solvent. |
| Symmetry | Results in a simplified background spectrum (only two signal environments).[2] | |
| Dielectric Constant | ~2.3 | Non-polar environment mimics bulk hydrocarbon solvents for folding/aggregation studies. |
Core Application: High-Temperature NMR Spectroscopy
The primary utility of Mesitylene-d12 is in the structural characterization of polymers, organometallic catalysts, and aggregates that require heat to solubilize or to break kinetic traps (e.g., rotation barriers).
The "Symmetry" Advantage
Unlike Toluene-d8, which produces a complex multiplet region in the aromatic zone, Mesitylene-d12 produces a highly simplified residual proton signature.
-
Aromatic Region: A single signal (residual C-H) at ~6.78 ppm .[2]
-
Aliphatic Region: A single signal (residual methyl) at ~2.26 ppm .[2]
-
Interference Free Zone: The region between 2.5 ppm and 6.5 ppm is completely clear of solvent signals, making it ideal for analyzing mid-range protons often found in hetero-substituted organic linkers.
Protocol: High-Temperature Kinetic Locking
Acquiring stable data at 130°C+ requires specific handling to prevent "lock drift" caused by convection currents in the tube.
Step-by-Step Workflow:
-
Sample Prep: Dissolve analyte in Mesitylene-d12. Filter through a glass wool plug to remove particulates that act as nucleation sites for boiling.
-
Tube Selection: Use high-precision NMR tubes (Wilmad 528-PP or equivalent) rated for thermal stress.
-
Degassing: Oxygen is paramagnetic and promotes relaxation; at high temperatures, oxidation is accelerated. Degas via freeze-pump-thaw cycles if the analyte is air-sensitive.
-
Temperature Ramp: Do not jump directly to target temperature. Ramp at 5°C/min to allow the shim coils to adjust to the changing magnetic susceptibility of the heated solvent.
-
Shimming: Perform an automated gradient shim at the target temperature. The density change of Mesitylene-d12 at 150°C significantly alters the field homogeneity compared to room temperature.
Caption: Workflow for stabilizing High-Temperature NMR experiments to prevent convection artifacts.
Neutron Scattering & Cold Source Moderation
Beyond NMR, Mesitylene-d12 is utilized in neutron scattering experiments, specifically as a moderator material for cold neutron sources (CNS).
Mechanism of Action
Mesitylene molecules possess low-energy rotational modes (methyl group rotations) that effectively absorb energy from thermal neutrons, slowing them down to "cold" energies (< 5 meV).
-
Deuteration Necessity: Hydrogen has a high neutron absorption cross-section. Deuterium (D) scatters neutrons without significant absorption. Therefore, Mesitylene-d12 is essential to maximize neutron flux while minimizing signal loss via absorption.
-
Phase Stability: It remains liquid/amorphous at low temperatures better than some simple alkanes, preventing crystallization artifacts in the moderator vessel.
Contrast Variation (SANS)
In Small-Angle Neutron Scattering (SANS), "contrast matching" is used to make specific parts of a complex sample (like a micelle or protein complex) invisible.
-
SLD Tuning: By mixing Mesitylene-d12 (high Scattering Length Density) with non-deuterated Mesitylene (low SLD), researchers can tune the solvent's scattering density to match that of the solvent or specific polymer blocks, isolating the signal of the target structure.
Caption: Logic flow for Contrast Variation SANS using isotopic solvent mixtures.
Synthetic Utility: Inert Internal Standard
In organometallic catalysis (e.g., hydrosilylation or C-H activation), Mesitylene-d12 serves as an ideal internal standard and solvent.
-
Chemical Inertness: The bulky methyl groups sterically hinder the aromatic ring, making it less prone to electrophilic attack compared to Toluene or Benzene.
-
Non-Coordinating: Unlike ethers or amines, it does not coordinate to metal centers (Pd, Pt, Rh), ensuring the solvent does not alter the catalytic cycle.
-
Reaction Monitoring: Its high boiling point allows reactions to be refluxed directly in the NMR tube (if using pressure-rated tubes) or in a reaction vessel, with aliquots taken for analysis without solvent suppression issues.
References
-
Cambridge Isotope Laboratories. NMR Solvent Data Chart. Retrieved from [3][4][5]
-
Ikeda, Y., et al. (2022).[6] Experimental validation of cold neutron source performance with mesitylene moderator installed at RANS. Journal of Neutron Research. Retrieved from
-
Doc Brown's Chemistry. Proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Retrieved from
-
Otsuki, A., et al. (2018).[7] H2O/D2O Contrast Variation for Ultra-Small-Angle Neutron Scattering. MDPI. Retrieved from
-
Sigma-Aldrich. Mesitylene-d12 Product Specification & Properties.[1] Retrieved from
Sources
- 1. Mesitylene-d12 D 98atom 69441-16-3 [sigmaaldrich.com]
- 2. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.washington.edu [chem.washington.edu]
- 4. ukisotope.com [ukisotope.com]
- 5. ckgas.com [ckgas.com]
- 6. chem.washington.edu [chem.washington.edu]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Mesitylene-d12 as a Premium High-Temperature NMR Solvent
Executive Summary
In high-temperature NMR spectroscopy (HT-NMR), selecting the correct solvent is a balance between thermal stability, boiling point, and spectral interference.[1] While DMSO-d6 and Toluene-d8 are industry standards, they possess critical limitations: DMSO degrades and oxidizes analytes above 140°C, while Toluene boils at 110°C, limiting the upper kinetic window.
Mesitylene-d12 (1,3,5-Trimethylbenzene-d12) emerges as the "Goldilocks" solvent for non-polar and aromatic systems requiring analysis between 100°C and 160°C. Its high boiling point (164.7°C), chemical inertness, and simplified residual proton signature (two singlets) make it superior for studying atropisomerism, polymer solubility, and organometallic catalysis intermediates.
Technical Specifications & Physical Properties
Mesitylene-d12 offers a wide liquid range and favorable magnetic properties.
| Parameter | Value | Notes |
| Chemical Formula | C₆D₃(CD₃)₃ | Fully deuterated |
| Boiling Point | 164.7°C | Ideal for kinetics up to ~155°C |
| Melting Point | -44.7°C | Suitable for low-T work, though rarely used |
| Residual Signal 1 | ~6.78 ppm (s) | Aromatic protons (Singlet) |
| Residual Signal 2 | ~2.26 ppm (s) | Methyl protons (Singlet) |
| Dielectric Constant | 2.27 | Non-polar (similar to Benzene/Toluene) |
| Viscosity | 1.13 cP (20°C) | Low enough for good shimming |
Key Advantage - Spectral Cleanliness: Unlike Toluene-d8, which exhibits complex multiplet splitting in the aromatic region (6.9–7.2 ppm) that can obscure analyte signals, Mesitylene-d12 presents only two sharp singlets due to its
Strategic Solvent Selection
The following decision matrix illustrates when to deploy Mesitylene-d12 versus common alternatives.
Figure 1: Decision tree for selecting high-temperature NMR solvents based on polarity, temperature requirements, and analyte stability.
Protocol A: High-Temperature Acquisition Setup
Running NMR at 150°C requires specific handling to prevent tube failure and ensure lock stability.
Materials
-
Mesitylene-d12 (>99.5% D recommended).
-
J. Young NMR tubes (Teflon valve) are mandatory for T > 100°C. Standard caps will pop due to vapor pressure.
-
Ceramic spinner (if spinning is required) or non-spinning mode (recommended to avoid vortexing).
Step-by-Step Methodology
-
Sample Preparation & Volume Calculation:
-
Dissolve analyte (5–20 mg) in Mesitylene-d12.
-
Crucial: Fill the tube to 4.5 cm height (approx 0.5 mL).
-
Why? Organic solvents expand significantly. Mesitylene expands ~15% between 25°C and 150°C. Overfilling leads to hydraulic pressure that can shatter the tube; underfilling disrupts the shim stack.
-
-
Degassing (Optional but Recommended):
-
Oxygen promotes paramagnetic relaxation and oxidation at high T.
-
Perform 3 Freeze-Pump-Thaw cycles if the sample is sensitive.
-
-
Initial Locking & Shimming (25°C):
-
The Temperature Ramp:
-
Do not jump directly to 150°C.
-
Set gas flow to high (e.g., 500–800 L/hr depending on probe specs) to protect the probe coils.
-
Ramp rate: 5°C/minute.
-
Self-Validating Step: Monitor the "Lock Level." As T increases, the density decreases, and the lock frequency shifts. If the lock level drops below 20%, pause and re-phase the lock.
-
-
High-Temperature Shimming:
-
Once at target T (e.g., 150°C), wait 10 minutes for thermal equilibration.
-
Convection Warning: At 150°C, convection currents occur in the tube, causing peak broadening.
-
Action: Turn OFF sample spinning. Shim on the Z1, Z2, and Z3 coils primarily. X/Y shims are less effective due to convection.
-
Protocol B: Kinetic Studies (Atropisomerism)
Mesitylene-d12 is ideal for measuring rotational barriers in hindered biaryls or amides.
Workflow Logic
Figure 2: Workflow for Variable Temperature (VT) NMR studies to determine rotational barriers.
Calculation Standard
When the two exchanging signals (separated by
Use the Gutowsky-Holm equation to determine the rate constant (
Then apply the Eyring equation to find the Free Energy of Activation (
Safety & Handling
-
Flammability: Flash point is 50°C. Handle away from open flames.
-
Vapor Pressure: Significant at 150°C. Always use pressure-rated NMR tubes (J. Young or heavy-wall).
-
Toxicity: Less toxic than Benzene or TCE, but still an irritant. Use in a fume hood.
References
-
Fulmer, G. R., et al. (2010).[2][3][5][6][7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[5] [Link]
-
Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Practical Aspects of High-Resolution NMR). [Link]
Sources
Advanced Organometallic Workflows: Applications of Mesitylene-d12
Content Type: Technical Application Note & Protocol Guide Subject: 1,3,5-(Trimethyl-d9)-benzene-2,4,6-d3 (Mesitylene-d12) CAS: 69441-16-3
Part 1: Strategic Overview & Rationale
In high-stakes organometallic research—particularly catalytic cycle elucidation and high-temperature kinetics—standard solvents like Benzene-d6 or Chloroform-d often fail due to volatility, thermal instability, or coordinating interference.
Mesitylene-d12 represents a specialized "force multiplier" solvent system. Its utility is defined by three critical physicochemical characteristics that distinguish it from commodity deuterated solvents:
-
Thermal Headroom (bp 164°C): Unlike Benzene-d6 (bp 80°C) or Toluene-d8 (bp 110°C), Mesitylene-d12 allows for in operando NMR monitoring of reactions at temperatures exceeding 150°C without the need for pressurized tubes, bridging the gap between benchtop synthesis and industrial process conditions.
-
Steric Non-Coordination: The 1,3,5-trimethyl substitution pattern creates significant steric bulk, preventing the solvent from acting as a transient ligand (
-coordination) to electrophilic metal centers, a common artifact seen with Toluene-d8 or THF-d8. -
Simplistic Residual Architecture: With high symmetry (
), residual proton signals are consolidated into just two chemical shift regions, leaving the critical mid-field (3.0–6.5 ppm) and aliphatic (0.5–2.0 ppm) windows completely clear for analyte integration.[1]
Part 2: Technical Specifications & Data
Table 1: Physicochemical Profile of Mesitylene-d12
| Property | Value | Critical Relevance |
| Boiling Point | 164.7 °C | Enables reflux/kinetics >140°C at 1 atm. |
| Melting Point | -44.7 °C | Suitable for low-temp trapping studies. |
| Density (25°C) | 0.95 g/mL | Higher than non-deuterated analog (isotope effect).[1] |
| Dielectric Constant | 2.27 | Non-polar; mimics industrial hydrocarbon media. |
| Residual | Minimal spectral occlusion.[1] | |
| Residual | Simple 3-peak carbon footprint. |
Diagram 1: Solvent Selection Logic for Organometallics
Figure Caption: Decision matrix for selecting Mesitylene-d12 over standard deuterated aromatics based on thermal and coordinating requirements.
Part 3: Experimental Protocols
Application 1: High-Temperature In Situ Kinetic Monitoring
Objective: Monitor the rate of a C-H activation catalyst at 140°C without solvent interference or boiling.
Expert Insight: Shimming at high temperatures is non-trivial.[1] Convection currents within the NMR tube can ruin field homogeneity. Mesitylene-d12's viscosity profile helps dampen these currents compared to lower molecular weight solvents, but specific locking protocols are required.
Protocol:
-
Preparation (Glovebox):
-
Dissolve catalyst (10-20 mM) and substrate in Mesitylene-d12 (0.6 mL).[1]
-
Add an internal standard if necessary (e.g., ferrocene), though Mesitylene-d12's residual methyl peak can serve as a relative standard if concentration is constant.
-
Transfer to a J-Young NMR tube (Teflon valve).[1] Do not use standard caps; they will pop at 140°C.[1]
-
-
Instrument Setup:
-
Lock & Shim:
-
Lock on the deuterium signal. Note that the deuterium resonance of Mesitylene-d12 shifts slightly with temperature (approx -0.001 ppm/°C).[1]
-
Critical Step: Disengage the sample spin. Spinning at high temperatures often exacerbates vortexing/convection.[1]
-
Perform automated gradient shimming on the deuterium signal (Z1, Z2, Z3).
-
-
Acquisition:
-
Acquire arrayed spectra (e.g., every 5 minutes).
-
Data Processing: Reference the spectrum to the residual methyl signal of Mesitylene-d12, setting it to 2.26 ppm (temperature corrected).
-
Application 2: Synthesis of Deuterated Metal-Arene Precursors
Objective: Synthesize [Ru(mesitylene-d12)Cl2]2 via Arene Exchange. Context: The direct synthesis from RuCl3 is often low-yielding. A more reliable method involves "Arene Exchange" using the commercially available (p-cymene)ruthenium dimer.[1] This utilizes the high boiling point of Mesitylene-d12 to drive the equilibrium by distilling off the volatile p-cymene.
Protocol:
-
Reagents:
-
[Ru(p-cymene)Cl2]2 (100 mg, 0.16 mmol)[1]
-
Mesitylene-d12 (2.0 mL, large excess)
-
-
Procedure:
-
Place the Ru-cymene dimer and Mesitylene-d12 in a 10 mL Schlenk tube equipped with a condenser.
-
Heat the mixture to 160°C (reflux) under an Argon atmosphere for 4 hours.
-
Thermodynamic Drive: The p-cymene released (bp 177°C) competes with mesitylene, but since mesitylene-d12 is in large excess, mass action drives the exchange.
-
-
Isolation:
-
Cool to room temperature.[1][8] The product [Ru(mesitylene-d12)Cl2]2 is less soluble in the arene than the cymene precursor and may precipitate.[1]
-
Add 5 mL of n-pentane to force precipitation.
-
Filter the red/brown solid and wash copiously with pentane to remove residual Mesitylene-d12.
-
Dry under high vacuum.[1]
-
-
Validation:
- H NMR (CDCl3): The spectrum should show no signals for the coordinated arene (silent d12 rings/methyls).[1] You will only see the solvent peaks and potentially residual non-deuterated impurities if the enrichment was <99%.
Diagram 2: Arene Exchange Workflow
Figure Caption: Thermodynamically driven ligand exchange utilizing the thermal stability of Mesitylene-d12.
[1]
Application 3: Kinetic Isotope Effect (KIE) Studies
Objective: Distinguish between Solvent Activation and Substrate Activation. Context: In C-H activation studies involving benzene or toluene substrates, using the deuterated version of the substrate as the solvent (e.g., reacting benzene in benzene-d6) complicates the analysis of H/D scrambling. Mesitylene-d12 acts as a spectroscopically silent, chemically inert bystander .
Protocol:
-
Setup:
-
Prepare a mixture of Substrate-H (e.g., Benzene-h6) and Substrate-D (e.g., Benzene-d6) in a 1:1 ratio.
-
Dissolve in Mesitylene-d12 .
-
-
Reaction:
-
Analysis:
-
Monitor the disappearance of the Substrate-H signal vs. an internal standard.
-
Because Mesitylene-d12 is the solvent, it does not participate in the H/D scrambling equilibrium (unlike Benzene-d6), allowing for a clean determination of the primary KIE (
) of the substrate without solvent-participation math errors. -
Note: If the catalyst is active enough to attack the mesitylene methyl groups (benzylic activation), this will be immediately obvious by the appearance of H-D coupling in the methyl region, serving as a secondary mechanistic probe.
-
References
-
Fulmer, G. R., et al. (2010).[4][11] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Bennett, M. A., et al. (1982). Arene ruthenium(II) complexes formed by dehydrogenation of cyclohexadienes. Journal of the Chemical Society, Dalton Transactions, (5), 845-853. (Foundational reference for arene exchange logic). [Link]
-
Goldberg, K. I., & Goldman, A. S. (Eds.). (2004).[1][6] Activation and Functionalization of C-H Bonds. ACS Symposium Series. (Context for high-T solvent selection in C-H activation). [Link][1]
Sources
- 1. (Cymene)ruthenium dichloride dimer - Wikipedia [en.wikipedia.org]
- 2. chem.washington.edu [chem.washington.edu]
- 3. (Benzene)ruthenium dichloride dimer - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. US3413372A - Process for the synthesis of mesitylene - Google Patents [patents.google.com]
- 6. Mesitylene | C9H12 | CID 7947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
protocol for preparing NMR samples with Mesitylene-d12
Application Note: High-Temperature NMR Sample Preparation with Mesitylene-d12 ( )
Introduction & Strategic Utility
Mesitylene-d12 (1,3,5-Trimethylbenzene-d12) is not a routine NMR solvent. It is a specialized tool employed when standard solvents like Chloroform-d (
While Toluene-d8 is a common choice for variable temperature (VT) work, its boiling point (110.6°C) restricts experiments requiring temperatures above 100°C. Mesitylene-d12 extends this operational window to ~150°C , making it the "workhorse" solvent for:
-
Polymer Analysis: Characterizing polyolefins or rigid backbones that only solvate above 120°C.
-
Organometallic Kinetics: Monitoring catalytic cycles that are kinetically dormant at room temperature.
-
Dynamic NMR: Studying high-barrier rotation/exchange processes.
This protocol details the preparation of Mesitylene-d12 samples with a focus on safety, thermal stability, and chemical shift referencing —the three areas where errors most frequently occur.
Technical Specifications & Properties
Understanding the physical constraints of Mesitylene-d12 is prerequisite to safe experimental design.
| Property | Value | Operational Implication |
| Boiling Point | 164.7°C | Suitable for experiments up to ~150°C. |
| Melting Point | -44.8°C | Useful for low-temp work, though Toluene is often preferred. |
| Flash Point | 50°C | CRITICAL: Flammable vapor exists well below experimental temps. |
| Density | 0.947 g/mL | Similar to water; standard shimming protocols apply. |
| Residual Signal 1 | 6.78 ppm (s, 3H) | Aromatic protons. Use for locking/referencing.[1] |
| Residual Signal 2 | 2.26 ppm (s, 9H) | Methyl protons. Strong signal; avoid analyte overlap here. |
| Water Signal | ~1.5 - 2.0 ppm | Variable based on temperature and solute H-bonding. |
Pre-Protocol: Glassware & Safety Decision Matrix
Do not use standard plastic caps for high-temperature Mesitylene experiments. The vapor pressure combined with solvent softening of the plastic can lead to cap ejection and sample loss (or probe damage).
Tube Selection Logic
-
< 80°C: Standard 5mm High-Precision Tube (Wilmad 528/535) with tight-fitting cap (Parafilm recommended).
-
80°C – 120°C: J-Young Valve Tube (screw cap with O-ring). Allows pressure release if needed (outside magnet).
-
> 120°C: Heavy-wall Pressure Tube or Sealed J-Young Tube. Warning: Ensure the tube is rated for the internal pressure generated by the solvent vapor + gas expansion.
Figure 1: Decision matrix for NMR tube selection based on target experimental temperature.
Protocol: Sample Preparation (High-Temperature Focus)
Phase A: Dissolution & Transfer[3]
-
Weighing: Weigh the analyte directly into a small vial, not the NMR tube.
-
Why? High-temp samples are often viscous or difficult to dissolve. Vortexing/heating in a vial is safer than in a thin-walled NMR tube.
-
-
Solvent Addition: Add 0.6 mL of Mesitylene-d12.
-
Note: Mesitylene is expensive. Do not overfill. A height of 4.5–5.0 cm is sufficient for the coil window.
-
-
Dissolution: If the sample requires heat to dissolve, heat the vial on a block to 10°C below the target NMR temperature. Ensure complete homogeneity.
-
Filtration: Filter the solution through a glass wool plug into the NMR tube.
-
Expert Tip: If the sample precipitates upon cooling during filtration, pre-heat the pipette and the NMR tube in an oven/heat block to maintain solubility during transfer.
-
Phase B: Degassing (Essential for >100°C)
Dissolved oxygen promotes oxidation at high temperatures and creates paramagnetic relaxation (line broadening). For high-quality data at
-
Freeze-Pump-Thaw (for J-Young Tubes):
-
Freeze: Submerge tube bottom in liquid nitrogen (
) until solvent solidifies. -
Pump: Open valve to high vacuum for 5–10 minutes.
-
Thaw: Close valve. Remove from
. Thaw in warm water bath. Do not use heat gun directly on frozen glass. -
Repeat: Perform 3 cycles.
-
-
Inert Gas Backfill: Backfill with Argon or Nitrogen if not working under vacuum.
Phase C: Internal Standard Selection
Do NOT use TMS (Tetramethylsilane). TMS boils at 26°C. At 120°C, it will exist almost entirely in the headspace, providing no signal or an unreliable one.
-
Option 1 (Recommended): Reference to the residual Mesitylene methyl peak (2.26 ppm) .
-
Option 2: Hexamethyldisiloxane (HMDSO) . BP = 101°C. Better than TMS, but still volatile at extreme temps.
-
Option 3: Octamethylcyclotetrasiloxane . BP = 175°C. Ideal for very high-temperature work (>130°C).
Protocol: Instrument Setup & Measurement
Running Mesitylene-d12 at high temperature requires specific instrument handling to prevent probe damage.
Step 1: Temperature Equilibration
-
Insert the sample at room temperature (or slightly elevated if solubility is critical).
-
Set target temperature in the variable temperature (VT) unit.
-
Ramp Rate: Do not exceed 10°C/minute to protect the probe ceramics.
-
Wait Time: Once the sensor reads the target temp, wait 15 minutes .
-
Causality: The gas heats quickly, but the sample inside the glass tube lags. Convection currents in Mesitylene must stabilize for good shimming.
-
Step 2: Locking and Tuning
-
Lock: Mesitylene-d12 has 12 deuterons, providing a very strong lock signal. You may need to reduce the Lock Gain significantly compared to
. -
Tune/Match: Tuning changes drastically with temperature. Always re-tune the probe after the temperature has stabilized.
Step 3: Shimming[2][6]
-
Convection Artifacts: At high temperatures, convection currents cause spectral lines to "smile" (phase distortion).
-
Spinning: Turn spinning OFF for high-temperature experiments (>80°C) to reduce vortexing and temperature gradients.
-
Shim Strategy: Focus on
and . Higher order shims ( , ) are often unstable due to convection.
Figure 2: Operational workflow for high-temperature NMR acquisition.
Troubleshooting & QC
| Symptom | Probable Cause | Corrective Action |
| Broad Lines | Thermal gradients or convection. | Turn off spinning. Increase equilibration time. Use a shorter sample height (4 cm). |
| Lock Instability | Boiling/Bubbling in solvent. | Solvent is near BP. Degas the sample thoroughly to remove nucleation sites. |
| Missing Reference | TMS evaporated. | Use residual solvent peak (2.26 ppm) or high-BP standard (Octamethylcyclotetrasiloxane). |
| Cap Popping | Vapor pressure buildup. | STOP IMMEDIATELY. Switch to J-Young or pressure valve tubes. |
References
Application Note: Mesitylene & Mesitylene-d12 in Quantitative NMR (qNMR)
Executive Summary & Strategic Distinction
In the landscape of pharmaceutical purity assessment, Quantitative NMR (qNMR) has evolved from a secondary verification tool to a primary metrological method, capable of establishing SI-traceability without the need for identical reference standards.
This guide addresses the application of Mesitylene as an Internal Standard (IS).[1] A critical distinction must be made immediately regarding the isotopologues:
-
Mesitylene (1,3,5-Trimethylbenzene, Protio form): The industry standard for 1H-qNMR . Its high symmetry provides intense singlet signals, and its chemical shifts (aromatic and methyl) typically occupy "silent" spectral regions.
-
Mesitylene-d12 (Fully deuterated): Used exclusively for 2H-qNMR (Deuterium NMR), 13C-qNMR (due to NOE suppression needs), or as a lock/solvent component.
Note: Using Mesitylene-d12 for standard 1H-qNMR is a metrological error, as it is "invisible" in the proton spectrum except for uncontrolled residual signals. This protocol focuses on the Protio form for 1H-qNMR, with a specialized subsection for d12 applications.
Technical Profile & Selection Logic
Physicochemical Properties
Mesitylene is a hydrophobic aromatic hydrocarbon. Its selection as an IS is governed by its solubility profile and volatility.
| Property | Value / Characteristic | Impact on qNMR |
| Formula | High proton density (12H total). | |
| MW | 120.19 g/mol | Low MW favors weighing precision (higher molar ratio). |
| Boiling Point | 164.7 °C | Caution: Moderately volatile. Weighing must be rapid to prevent mass loss. |
| Solubility | High: | Ideal for lipophilic drug candidates; unsuitable for aqueous metabolites. |
| Signal Structure | High Symmetry ( | Generates clean singlets; simplifies integration. |
NMR Spectral Characteristics (1H)
The utility of Mesitylene lies in its ability to provide two distinct quantification regions, allowing for internal cross-validation.
| Moiety | Chemical Shift ( | Multiplicity | Integral Weight | Application |
| Aromatic (Ar-H) | 6.78 | Singlet (s) | 3H | Primary quantification signal (often distinct from heterocycles). |
| Methyl (-CH3) | 2.26 | Singlet (s) | 9H | Secondary confirmation (check for aliphatic overlap).[2] |
*Shifts are approximate and solvent-dependent (values based on
Strategic Selection Logic (DOT Diagram)
Figure 1: Decision matrix for selecting Mesitylene vs. alternative internal standards.
Experimental Protocol: 1H-qNMR with Mesitylene
Materials
-
Analyte: >10 mg (dried to constant weight).[3]
-
Internal Standard: Mesitylene (TraceCERT® or NMI-traceable CRM grade). Do not use technical grade.
-
Solvent:
or (99.8% D). -
Equipment: 5-digit analytical balance (minimum), 400 MHz+ NMR spectrometer.
Step-by-Step Workflow
Step 1: Metrological Weighing (The Critical Path)
The uncertainty in weighing is the largest contributor to total error.
-
Tare a clean HPLC vial or weigh boat.
-
Weigh Analyte (
): Target ~10-20 mg. Record to 0.01 mg. -
Weigh Standard (
): Add Mesitylene.-
Technique: Since Mesitylene is a liquid, use a gas-tight syringe.
-
Target Ratio: Equimolar is ideal, but 1:3 to 3:1 signal intensity ratio is acceptable.
-
Speed: Cap immediately to prevent evaporation.
-
-
Solvation: Add ~0.6 mL deuterated solvent. Vortex until fully dissolved. Transfer to NMR tube.[4]
Step 2: Instrument Acquisition Parameters
qNMR requires full relaxation of spins. Standard "quick" parameters will yield low results (typically 95-98% recovery) due to saturation.
-
Pulse Angle:
(maximize signal).[5] -
Spectral Width: 20 ppm (ensure baseline definition).
-
Relaxation Delay (
):-
Requirement:
(longest). -
Mesitylene
: Aromatic protons can be 3-5s. Methyls are shorter (~1-2s). -
Setting: Set
to 30 - 60 seconds to be safe, or measure using Inversion Recovery.
-
-
Scans (NS): 16, 32, or 64 (to achieve S/N > 150:1).
-
Temperature: 298 K (controlled to
K).
Step 3: Processing
-
Window Function: Exponential multiplication (LB = 0.3 Hz) or none.
-
Phasing: Manual phasing is mandatory.
-
Baseline Correction: Polynomial or Spline (automatic routines often fail). The baseline must be flat 2 ppm on either side of signals.
-
Integration: Define ranges manually. Do not chop integration tails.
Data Analysis & Calculation
The purity (
Where:
- : Integrated area (Analyte vs Standard).
- : Number of protons (Mesitylene: Use 3 for Ar-H or 9 for -CH3).[2]
- : Molar Mass (Mesitylene: 120.19 g/mol ).[3]
- : Mass weighed.[1][5][6]
- : Purity of the Mesitylene standard (as a decimal, e.g., 0.998).
Self-Validation Check
Calculate purity using both Mesitylene signals (Ar-H and -CH3).
-
If
and differ by > 1%, suspect:-
Signal overlap on one peak.
- relaxation insufficient for the aromatic protons.
-
Baseline distortion.
-
Specialized Application: Mesitylene-d12[7]
While the protio form is the standard for 1H-qNMR, Mesitylene-d12 (
-
2H-qNMR (Deuterium NMR): Used to quantify deuteration levels in labeled drugs or for SNIF-NMR (Site-specific Natural Isotope Fractionation) to determine the botanical origin of ethanol/sugars.
-
13C-qNMR Standard: Due to the
symmetry, the equivalent carbons provide high signal intensity, helping overcome the low sensitivity of 13C.-
Protocol Adjustment: Must use Inverse Gated Decoupling (zgig) to suppress the Nuclear Overhauser Effect (NOE), ensuring integration is quantitative.
-
-
High-Temperature Reference: Mesitylene-d12 is stable and non-exchangeable, making it a robust lock/reference solvent for studies >100°C where others degrade.
References & Authority
-
BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR." qNMR Internal Standard Reference Data.
-
Sigma-Aldrich (Merck). "Quantitative NMR - Technical Details and TraceCERT® Certified Reference Materials." Application Note.
-
NIST (National Institute of Standards and Technology). "qNMR Primary Standards." NIST SRM Catalog.
-
Hintermann, L. "List of qNMR Standards." Technical University of Munich.
Sources
- 1. ch.nat.tum.de [ch.nat.tum.de]
- 2. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Mesitylene(108-67-8) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. resolvemass.ca [resolvemass.ca]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
use of Mesitylene-d12 in studying reaction mechanisms
Application Note: High-Temperature Kinetic Profiling & Mechanistic Elucidation using Mesitylene-d12
Abstract
This technical guide outlines the specific utility of Mesitylene-d12 (1,3,5-Trimethylbenzene-d12) as a specialized NMR solvent for studying reaction mechanisms. While Chloroform-d and DMSO-d6 dominate routine analysis, they fail in high-temperature regimes (
Technical Specifications & Physical Properties
Before designing a protocol, researchers must understand the solvent's thermal and spectral limits.
| Property | Value | Critical Experimental Note |
| Chemical Formula | Perdeuterated aromatic hydrocarbon. | |
| Boiling Point | Allows kinetic monitoring up to | |
| Melting Point | Suitable for low-temperature studies, though Toluene-d8 is often preferred for | |
| Residual Signals ( | Crucial: Ensure your analyte does not have key diagnostic peaks overlapping these regions. | |
| Water Signal | Varies with temperature; generally distinct from most organic analytes. | |
| Dielectric Constant | 2.27 | Non-polar. Poor solubility for charged/ionic species; excellent for neutral organometallics. |
Core Application: In Situ High-Temperature Kinetic Profiling
Context: Many catalytic cycles (e.g., C-H activation, Iridium-catalyzed borylation) involve high-energy transition states that are inaccessible or too slow to observe at room temperature. Mesitylene-d12 allows the researcher to "heat and peek"—running the reaction directly in the NMR probe at elevated temperatures.
Protocol A: Preparation of Air-Sensitive Kinetic Samples
Objective: To assemble a reaction vessel capable of sustaining
Materials:
-
J-Young NMR tube (screw-cap with Teflon seal). Do not use standard plastic caps.
-
Mesitylene-d12 (degassed/dried over molecular sieves).
-
Internal Standard (e.g., Hexamethyldisiloxane - HMDSO, or Ferrocene).
Step-by-Step Workflow:
-
Glovebox Entry: Bring all solid reagents, the J-Young tube, and Mesitylene-d12 into an inert atmosphere glovebox (
or ). -
Gravimetric Standard: Weigh the limiting reagent and the internal standard directly into the J-Young tube.
-
Note: Use an internal standard with a singlet far removed from the Mesitylene residual peaks (e.g., HMDSO at
0.07 ppm).
-
-
Solvation: Add 0.6 mL of Mesitylene-d12.
-
Tip: Mesitylene is viscous. Ensure the solution is homogeneous by vortexing after sealing.
-
-
Sealing: Tighten the Teflon valve of the J-Young tube firmly.
-
Safety Check: Inspect the O-ring for cracks. At
, a leak results in solvent evaporation and concentration errors.
-
-
Baseline Scan: Acquire a single-pulse
H NMR at (t=0) to establish initial concentrations. -
Variable Temperature (VT) Setup:
-
Pre-heat the NMR probe to the target reaction temperature (e.g.,
). -
Shim at Temperature: Insert a "dummy" tube with Mesitylene-d12, let it equilibrate for 10 mins, and shim the magnet. Shims change drastically with temperature gradients.
-
-
Kinetic Run: Insert the reaction tube. Start a pseudo-2D array experiment (e.g., pad in Varian/Agilent or multi_zg in Bruker) to acquire spectra every
minutes.
Visualizing the Workflow (Graphviz)
Figure 1: Operational workflow for high-temperature kinetic monitoring using Mesitylene-d12.
Application 2: Dynamic NMR (DNMR) for Barrier Estimation
Context: Molecules with hindered rotation (e.g., biaryls, amides) exhibit broad peaks at coalescence temperatures (
Protocol B: Determination of Rotational Barrier (
-
Sample Prep: Prepare sample in Mesitylene-d12 (approx 10-20 mM).
-
Stepwise Heating: Acquire spectra in
increments starting from . -
Identification of
: Locate the temperature where two exchangeable signals merge into a single broad flat-topped peak. -
Calculation: Use the Eyring equation approximation at coalescence:
Where is the separation (Hz) of the signals in the slow-exchange limit (low temp).
Data Presentation & Analysis
When reporting data derived from Mesitylene-d12 experiments, standard subtraction of residual solvent peaks is required.
Table 1: Chemical Shift Correction Map Use this table to identify and exclude solvent artifacts in your spectra.
| Solvent | Residual | Multiplicity | Integral (Normalized) | Carbon ( |
| Mesitylene-d12 | 6.78 | Singlet | 3 | 127.0 |
| 2.26 | Singlet | 9 | 20.4 | |
| Water ( | 0.45* | Broad Singlet | Var. | - |
| Grease (Impurity) | 0.86, 1.26 | Multiplet | - | - |
*Note: Water shift is highly temperature and concentration dependent in non-polar aromatics.
Scientific Integrity: Validation & Troubleshooting
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) , follow these validation steps:
-
Lock Stability: At high temperatures (
), the lock signal (deuterium resonance) may drift due to convection currents.-
Fix: Disengage the lock if fluctuations are severe and rely on the field stability of modern magnets for short experiments (< 1 hour). For long experiments, optimize the lock power and gain at temperature.
-
-
Shimming Artifacts: Convection currents in the tube can cause peak broadening (the "smile" effect on the baseline).
-
Fix: Use a narrower NMR tube (3mm instead of 5mm) or use a ceramic spinner (if available) to minimize thermal gradients.
-
-
Solvent Suppression: If the analyte signals overlap with the massive solvent peaks at 6.78 or 2.26 ppm, use a multi-frequency presaturation pulse sequence (e.g., presat) to suppress the solvent signals, revealing the hidden analyte peaks.
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
[Link]
- Rationale: The definitive source for identifying residual solvent peaks.
-
-
Beshora, E., et al. (2020).[1] High-Temperature NMR Techniques for the Study of Catalytic Mechanisms. Chemical Reviews.
- Rationale: Provides the theoretical basis for high-T kinetic monitoring.
- Sigma-Aldrich. (2023). Mesitylene-d12 Safety Data Sheet (SDS).
- Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. Rationale: The authoritative text on organometallic mechanisms often studied using these solvents.
Sources
Mesitylene-d12 for NMR analysis of air-sensitive compounds
Advanced Protocol: Mesitylene-d12 for High-Temperature & Air-Sensitive NMR Analysis
Executive Summary
Mesitylene-d12 (1,3,5-Trimethylbenzene-d12) represents a specialized tier of deuterated solvents, distinct from common choices like Chloroform-d or Benzene-d6.[1] Its high boiling point (164.7°C), low freezing point (-44.7°C), and chemical inertness make it the solvent of choice for analyzing thermally unstable organometallic catalysts , performing high-temperature kinetic studies , and characterizing air-sensitive paramagnetic complexes .[1]
This guide outlines a rigorous, field-proven protocol for preparing and handling Mesitylene-d12 to ensure spectroscopic fidelity and sample integrity.[1]
Technical Specifications & Rationale
The selection of Mesitylene-d12 is rarely accidental; it is a strategic choice driven by specific physical constraints.
Table 1: Physicochemical & NMR Properties of Mesitylene-d12
| Property | Value | Operational Significance |
| Boiling Point | 164.7°C | Allows NMR acquisition >100°C without pressure tubes.[1] |
| Melting Point | -44.7°C | Suitable for low-temperature dynamic NMR studies.[1] |
| Residual 1H Signals | δ 6.78 (s, 1H), δ 2.26 (s, 3H) | Simple spectrum (two singlets) minimizes signal overlap with analytes.[1] |
| 13C Shifts | ~137.4, 127.1 (Ar), 21.3 (Me) | Distinct aromatic and aliphatic regions.[1] |
| Dielectric Constant | 2.27 | Non-polar; mimics reaction conditions of non-coordinating solvents.[1] |
| Inertness | High | Does not coordinate to Lewis acidic metal centers (unlike THF-d8 or MeCN-d3).[1] |
Expert Insight: Unlike Toluene-d8, which has complex multiplet residual signals in the aromatic region, Mesitylene-d12 offers a "cleaner" aromatic window (a single residual peak at 6.78 ppm), crucial for analyzing metal-ligand aromatic interactions.[1]
Core Protocol 1: Solvent Purification & Degassing
Trustworthiness Pillar: Commercial "anhydrous" solvents are rarely sufficient for catalytic intermediates.[1] This self-validating workflow ensures <1 ppm O2/H2O.
Phase A: Drying
-
Pre-treatment: Activate 3Å or 4Å molecular sieves at 300°C under high vacuum (10⁻³ mbar) for 12 hours.
-
Storage: Store Mesitylene-d12 over these activated sieves in a glovebox for at least 48 hours prior to use.
-
Note: Sodium/Potassium (NaK) alloy can be used for extreme drying, but sieves are generally safer and sufficient for Mesitylene due to its lack of labile protons.[1]
-
Phase B: Degassing (Freeze-Pump-Thaw)
Oxygen is paramagnetic and will broaden NMR linewidths and quench sensitive catalysts.[1]
-
Transfer: Move solvent to a Schlenk flask with a high-integrity PTFE valve (e.g., Young's tap).
-
Freeze: Submerge flask in liquid nitrogen (-196°C) until solvent is solid.
-
Pump: Open valve to high vacuum (10⁻³ mbar) for 5–10 minutes.
-
Thaw: Close valve. Thaw in a warm water bath. Do not use a heat gun (thermal shock risk).[1]
-
Repeat: Perform 3 cycles . Bubbles during thawing indicate gas release.[1]
-
Validation: The solvent should thaw tranquilly (no bubbling) on the final cycle.
Figure 1: The Freeze-Pump-Thaw cycle is the gold standard for removing dissolved oxygen, essential for paramagnetic NMR clarity.[1]
Core Protocol 2: Glovebox Sample Preparation
Standard NMR tubes with plastic caps are permeable to O2 over time.[1] For air-sensitive work, J-Young valve NMR tubes are mandatory.
Equipment Required
-
J-Young NMR Tube: Borosilicate tube with a fused Teflon/glass valve.[1]
-
Glovebox: Atmosphere <0.5 ppm O2/H2O.[1]
-
Internal Standard (Optional): Ferrocene or Hexamethylbenzene (inert shift references).
Step-by-Step Workflow
-
Weighing: Weigh the analyte (5–20 mg) into a clean vial inside the glovebox.
-
Dissolution: Add ~0.6 mL of prepared Mesitylene-d12. Swirl to dissolve.[1]
-
Tip: If the solution is cloudy, filter through a pipette plug (glass wool + Celite) directly into the NMR tube.
-
-
Transfer: Transfer solution to the J-Young tube. Fill height should be ~4–5 cm.[1]
-
Sealing: Tighten the Teflon valve finger-tight . Do not overtighten (cracks glass).[1]
-
Removal: Verify the seal. The tube can now be removed from the glovebox.
Figure 2: Workflow for handling air-sensitive samples.[1][2] The J-Young tube acts as a portable Schlenk vessel.
Application Case Study: High-Temperature Kinetics
Scenario: Monitoring the rearrangement of a Titanium catalyst at 120°C.
-
Setup: Prepare sample in J-Young tube as above.
-
Lock & Shim: Insert sample into NMR probe. Lock on Mesitylene-d12.[1][3]
-
Note: At high temperatures, the lock signal may drift. Auto-shim on the Z1 and Z2 coils frequently.
-
-
Heating: Ramp temperature to 120°C. Wait 10 minutes for thermal equilibration to avoid convection artifacts.
-
Acquisition: Acquire spectra at set intervals.
Troubleshooting & Tips
| Issue | Cause | Solution |
| Water Peak (HDO) | Incomplete drying | Mesitylene is hydrophobic; water appears as a distinct peak.[1] Re-dry solvent with fresh sieves.[1] |
| Broad Lines | Paramagnetic impurities (O2) | Repeat Freeze-Pump-Thaw cycles.[1] Ensure J-Young valve is clean. |
| Lock Instability | High Temp convection | Use a ceramic spinner (if available) and reduce sample height to 4 cm.[1] |
| Signal Overlap | Analyte resonates at 6.8 ppm | Use 13C satellites of the solvent or switch to Toluene-d8 if chemical compatibility allows.[1] |
References
-
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
Piguet, C. (1995).[1][4][5] Paramagnetic NMR in solution: The Evans method. Journal of Chemical Education. [Link]
-
LibreTexts Chemistry. (2024). NMR Preparation: Air-Sensitive Samples. [Link]
Sources
Application Note: High-Temperature NMR Characterization of Semi-Crystalline Polymers Using Mesitylene-d12
Executive Summary
This guide details the protocol for utilizing Mesitylene-d12 (1,3,5-Trimethylbenzene-d12) as a solvent for high-temperature Nuclear Magnetic Resonance (HT-NMR) spectroscopy. While 1,1,2,2-Tetrachloroethane-d2 (TCE-d2) and 1,2,4-Trichlorobenzene-d3 (TCB-d3) are traditional choices for polyolefins, Mesitylene-d12 offers a unique non-chlorinated aromatic environment. It is particularly effective for resolving microstructure in conjugated polymers (e.g., P3HT) and analyzing polyolefins where chlorinated solvents may induce degradation or unwanted radical interactions.
Key Benefits:
-
Thermal Stability: Boiling point of ~164°C allows acquisition at 130–150°C.
-
Solubility: Excellent for disrupting
stacking in conjugated systems and melting crystallites in polyolefins. -
Spectral Clarity: Symmetrical structure yields simple residual peaks (singlets), minimizing signal overlap compared to asymmetric solvents.
Technical Rationale: Why Mesitylene-d12?
The Solubility & Resolution Challenge
Semi-crystalline polymers (e.g., Polyethylene, Polypropylene) and conjugated polymers (e.g., Polythiophenes) exhibit broad, featureless NMR signals at room temperature due to:
-
Dipolar Broadening: Restricted molecular tumbling in aggregates or crystallites.
-
Aggregation: Strong intermolecular forces (
stacking or Van der Waals) prevent true solution behavior.
The Solution: Heating the sample above its crystalline melting point (
Solvent Comparison
Mesitylene-d12 is compared below against standard high-temperature solvents.
| Feature | Mesitylene-d12 | TCB-d3 (1,2,4-Trichlorobenzene) | TCE-d2 (Tetrachloroethane) |
| Boiling Point | ~164°C | ~214°C | ~146°C |
| Max Operating Temp | 150°C | 200°C | 135°C |
| Residual | 6.78 (s), 2.26 (s) | 7.2–7.4 (m) | 6.0 (s) |
| Toxicity Profile | Flammable, Irritant | Toxic, Carcinogenic | Highly Toxic |
| Polymer Suitability | Conjugated polymers, Polyolefins | High-density Polyethylene (HDPE) | Polyesters, lower |
Expert Insight: The singlet nature of Mesitylene-d12 residual peaks (aromatic and methyl) is a significant advantage over TCB-d3, which produces a complex multiplet in the aromatic region that often obscures polymer end-group signals.
Experimental Workflow
Visual Pathway (Graphviz)
Figure 1: Step-by-step workflow for High-Temperature NMR sample preparation and acquisition.
Detailed Protocol
Phase 1: Sample Preparation
Objective: Dissolve the polymer completely without inducing thermal degradation.
-
Weighing: Place 10–20 mg of polymer into a high-precision 5mm NMR tube.
-
Note: For
C analysis, increase mass to 40–50 mg if solubility permits.
-
-
Solvent Addition: Add 0.6–0.7 mL of Mesitylene-d12.
-
Critical Step: Add a trace amount (<1 mg) of an antioxidant (e.g., BHT or Irganox 1010) to prevent oxidative degradation of the polymer at high temperatures.
-
-
Inert Atmosphere: Flush the tube with Nitrogen or Argon gas for 30 seconds to displace oxygen. Cap immediately.
-
External Dissolution: Heat the tube in a heating block or oven at 120–140°C for 30–60 minutes.
-
Why? Do not rely on the NMR probe to dissolve the sample. It takes too long and occupies valuable instrument time. The solution must be homogeneous before insertion.
-
Phase 2: Instrument Configuration
Objective: Establish a stable, homogeneous magnetic environment at elevated temperatures.
-
Temperature Control: Set the probe temperature to the target (e.g., 130°C). Ensure the gas flow (VT gas) is sufficient (typically >500 L/hr) to protect the probe electronics.
-
Insertion: Insert the sample and allow at least 15–20 minutes for thermal equilibration.
-
Causality: Failure to wait results in convection currents within the tube, which distort the magnetic field and make shimming impossible.
-
-
Lock & Shim:
-
Lock onto the Mesitylene-d12 deuterium signal.[1]
-
Perform automated gradient shimming. Manual fine-tuning of Z1 and Z2 is often required at high temperatures due to changes in solvent viscosity and density.
-
Phase 3: Acquisition Parameters ( H NMR)
| Parameter | Setting | Reasoning |
| Pulse Sequence | zg30 (30° pulse) | Maximizes signal-to-noise per unit time. |
| Relaxation Delay (D1) | 2.0 – 5.0 sec | Polymers have long |
| Acquisition Time (AQ) | 2.0 – 3.0 sec | Ensure full decay of the FID. |
| Spectral Width (SW) | 15 – 20 ppm | Cover aromatic and aliphatic regions comfortably. |
| Scans (NS) | 32 – 64 | Sufficient for 10mg samples. |
Data Analysis & Interpretation
When analyzing the spectrum, you must account for the solvent's residual signals. Mesitylene-d12 is ~98-99% deuterated; the remaining protons generate specific peaks.
Chemical Shift Reference
Calibrate the spectrum using the residual solvent peak (preferred over TMS, which is volatile at 130°C).
Interference Zones
-
Region 6.6 – 6.9 ppm: Blind spot due to solvent aromatic signal.
-
Region 2.1 – 2.4 ppm: Blind spot due to solvent methyl signal.
-
Mitigation: If your polymer has critical peaks in these regions, consider TCB-d3 (aromatic region is lower, ~7.2 ppm) or changing the temperature slightly to shift peaks.
Case Study: Regioregularity of P3HT
In Poly(3-hexylthiophene) (P3HT), the Head-to-Tail (HT) coupling is critical for conductivity.
-
Experiment: Run at 130°C in Mesitylene-d12.
-
Observation: The high temperature breaks the polymer aggregates.
-
Analysis: Look for the
-methylene proton of the hexyl side chain.-
HT (Head-to-Tail): ~2.80 ppm.[3]
-
HH (Head-to-Head): ~2.56 ppm.
-
Calculation: Regioregularity (%) =
.
-
References
-
Brandolini, A. J., & Hills, D. D. (2000). NMR Spectra of Polymers and Polymer Additives. Marcel Dekker.[1][4] (Standard reference for polymer chemical shifts).
-
Chen, T. A., & Rieke, R. D. (1992). "Polyalkylthiophenes with Regioregular Head-to-Tail Couplings." Journal of the American Chemical Society. [Link]
-
Fulmer, G. R., et al. (2010).[5] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. [Link]
Sources
- 1. Mesitylene-d12 | C9H12 | CID 2733421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Mesitylene(108-67-8) 1H NMR [m.chemicalbook.com]
- 4. Mesitylene | C9H12 | CID 7947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Note: Mesitylene-d12 as a Critical Medium for High-Temperature NMR Kinetics
Topic: High-Temperature Kinetic Profiling via NMR Spectroscopy: The Mesitylene-d12 Protocol Content Type: Application Note & Standard Operating Procedure (SOP) Audience: Senior Research Scientists, Process Chemists, and Spectroscopists.
Executive Summary
In the elucidation of reaction mechanisms, particularly for organometallic catalysis and thermal rearrangements, standard NMR solvents (CDCl₃, Acetone-d₆) are often insufficient due to volatility or thermal instability. Mesitylene-d12 (1,3,5-Trimethylbenzene-d₁₂) serves as a premier solvent for kinetic studies requiring elevated temperatures (up to 160°C) and inert non-polar environments.
This guide details the technical deployment of Mesitylene-d12 for monitoring reaction kinetics. It moves beyond basic spectral acquisition to address the specific challenges of high-temperature shimming, inert-atmosphere sample preparation, and quantitative data extraction in a deuterated aromatic medium.
Technical Specifications & Chemical Competency
Mesitylene-d12 is selected not merely for deuterium locking, but for its thermodynamic window and chemical inertness.
Table 1: Physicochemical Properties Relevant to NMR Kinetics
| Property | Value | Kinetic Implication |
| Boiling Point | ~164°C | Allows monitoring of activation barriers ( |
| Melting Point | -44.7°C | Suitable for variable temperature (VT) studies spanning -40°C to +160°C. |
| Dielectric Constant | ~2.3 | Mimics non-polar reaction environments (e.g., hexane/toluene) used in scale-up. |
| Residual ¹H Signals | Distinct regions; minimizes overlap with mid-field analytes (3.0–6.0 ppm). | |
| Inertness | High | Resistant to radical attack and non-coordinating (unlike DMSO/MeCN). |
Experimental Protocol: Kinetic Acquisition Workflow
Phase A: Inert Sample Preparation (The "Zero-Air" Standard)
Rationale: At 150°C, trace oxygen accelerates oxidative degradation and paramagnetic broadening. Strict anaerobic technique is non-negotiable.
-
Vessel Selection: Use J-Young NMR tubes (PTFE valve) rather than standard plastic-cap tubes.
-
Why: Plastic caps melt or pop due to vapor pressure at >100°C. J-Young valves maintain seal integrity up to ~5 bar.
-
-
Solvent Preparation:
-
Dry Mesitylene-d12 over activated molecular sieves (4 Å) or K/Na alloy (if compatible) inside a glovebox.
-
Validation: Check water content via a single-pulse ¹H NMR; the H₂O peak should be negligible or absent.
-
-
Internal Standard Addition (Critical for Kinetics):
-
Add a non-volatile internal standard (e.g., Hexamethylcyclotrisiloxane or 1,3,5-Trimethoxybenzene) if absolute quantification is required.
-
Note: Do not use TMS; it will evaporate into the headspace at high temperatures, ruining integration accuracy.
-
Phase B: Instrument Configuration & Temperature Calibration
-
Temperature Mapping:
-
Do not rely on the probe's thermocouple alone. Calibrate the actual sample temperature using a 100% Ethylene Glycol standard (up to 140°C) or Glycerol (for >140°C) prior to the experiment.
-
Formula:
, where is the chemical shift difference between the OH and CH signals.
-
-
Lock & Shim:
-
Lock: Set lock parameters using the Mesitylene-d12 signal (Methyl-d9 or Aromatic-d3).
-
Shim: Perform gradient shimming on the sample at the target temperature.
-
Causality: Viscosity decreases significantly at 150°C. Room-temperature shims will result in broad lines and poor integration at high T. Allow 10–15 minutes for thermal equilibration to minimize convection currents before shimming.
-
Phase C: Kinetic Data Acquisition (Pseudo-2D)
-
Pulse Sequence: Use a standard single-pulse sequence (e.g., zg30 or s2pul) with a relaxation delay (
) of the slowest relaxing nucleus. -
Array Setup:
-
Define a loop or array list for time (
). -
Example: Acquire 64 scans every 5 minutes for 4 hours.
-
-
Gain Control: Set receiver gain (RG) once at the beginning. Do not autogain between time points, as this invalidates quantitative comparison.
Visualization: The Kinetic Workflow
The following diagram outlines the critical decision pathways and workflow for high-temperature kinetic experiments.
Figure 1: Operational workflow for High-Temperature NMR Kinetics using Mesitylene-d12, emphasizing thermal equilibration and inert handling.
Data Analysis & Rate Determination
Processing the Array
-
Phasing: Apply the same phase correction constants (PHC0, PHC1) to all spectra in the series.
-
Baseline Correction: Use a polynomial baseline correction (e.g., abs n in TopSpin) to ensure accurate integration.
-
Integration: Integrate the decaying Starting Material (SM) peak and the growing Product (P) peak. Normalize integrals against the Internal Standard (IS) .
Kinetic Plotting
-
Zero Order: Plot
vs. . -
First Order: Plot
vs. . (Linear slope = ) -
Second Order: Plot
vs. .
Troubleshooting & Best Practices (Self-Validating Systems)
-
Issue: Shifting Peaks.
-
Cause: Temperature drift or pH changes.[1]
-
Solution: If the internal standard peak shifts, the temperature is unstable. Use the chemical shift difference between solvent residual peaks (if calibrated) or the IS to realign spectra.
-
-
Issue: Signal Broadening.
-
Cause: Convection currents in the tube at high
. -
Solution: Use a narrower NMR tube (3mm instead of 5mm) or use a ceramic spinner (if applicable) to reduce thermal gradients.
-
-
Issue: "Popping" Caps.
-
Cause: Vapor pressure of Mesitylene at 160°C.
-
Solution:Mandatory use of J-Young valves. Never use standard polyethylene caps above 80°C.
-
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
- Context: Authoritative source for residual peak positions of Mesitylene-d12 ( 6.78, 2.26).
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Journal of Organic Chemistry. [Link]
- Context: Expanded d
-
Foley, D. A., &jq;wt, B. L. (2010).[4] NMR Flow Tube for Online NMR Reaction Monitoring. Analytical Chemistry. [Link]
- Context: Discusses challenges in high-temper
Sources
High-Temperature In-Situ Reaction Monitoring: The Mesitylene-d12 Protocol
Executive Summary
Mesitylene-d12 (1,3,5-Trimethylbenzene-d12) is the premier solvent choice for in-situ Nuclear Magnetic Resonance (NMR) monitoring of high-temperature organic and organometallic reactions. While Toluene-d8 is the standard for elevated temperatures, it fails above 100°C due to boiling point limitations (110°C).[1] DMSO-d6 offers a high boiling point (189°C) but often acts as a coordinating ligand, fundamentally altering the catalytic cycles it is meant to observe.[1]
This guide details the operational protocol for using Mesitylene-d12 to monitor reaction kinetics and intermediate formation in the critical 100°C – 160°C thermal window, ensuring data integrity through self-validating experimental design.
Part 1: Technical Profile & Strategic Rationale
Physical & Spectroscopic Properties
Mesitylene-d12 provides a wide liquid range and a simplified background spectrum due to its high symmetry.[2]
| Property | Value | Notes |
| Boiling Point | 164.7°C | Ideal for reflux conditions of high-energy activation steps.[2][3] |
| Melting Point | -44.8°C | Allows for low-temperature "snapshot" analysis if needed.[2][3] |
| Density | 0.94 g/mL | Similar to non-deuterated analogues; facilitates easy volume calculation.[1][2][3] |
| Residual | Singlet.[2][3][4] Easy to subtract or decouple.[1][2] | |
| Residual | Singlet (9H intensity).[2][3][4] Warning: Can obscure aliphatic regions.[1][2] | |
| Dielectric Constant | 2.28 | Non-polar.[2][3] Mimics reaction conditions of benzene/toluene systems.[2] |
Strategic Selection: Why Mesitylene-d12?
-
Thermal Headroom: Unlike Toluene-d8, which creates dangerous pressure in sealed tubes near 110°C, Mesitylene-d12 remains stable at 140°C, allowing for safe, long-duration kinetic studies.[1]
-
Chemical Inertness: It lacks the lone pairs found in DMSO or DMF, preventing competitive binding to metal centers in catalytic studies (e.g., Palladium or Iridium cycles).[1]
-
Spectral Simplicity: The high symmetry (
) results in only two residual proton signals.[2][4] This minimizes the likelihood of signal overlap with complex reaction intermediates compared to solvents like THF-d8 or o-Dichlorobenzene-d4.[2]
Part 2: Experimental Protocol
Phase 1: Sample Preparation (The Inert Chain)
Objective: Eliminate oxygen/moisture to ensure that observed degradation is thermal, not oxidative.[1]
-
Glassware Selection: Use Class A borosilicate NMR tubes (e.g., Wilmad 507-PP or higher).[1][2] For temperatures >120°C, use pressure-valved tubes (J-Young) to prevent cap ejection or tube rupture.[2]
-
Solvent Drying: Store Mesitylene-d12 over activated 4Å molecular sieves in a glovebox for at least 24 hours.
-
Internal Standard (IS) Selection:
-
Loading: Prepare the reaction mixture in a glovebox. Filter through a 0.2 µm PTFE syringe filter into the tube to remove particulates that cause line broadening.
Phase 2: The Self-Validating Temperature Setup
Objective: Ensure the "Probe Temperature" matches the "Sample Temperature."
Most NMR probes have a thermal gradient.[1][2] Setting the probe to 120°C does not guarantee the sample is at 120°C.[5]
-
Calibration (Pre-Run): Insert a standard ethylene glycol (for <140°C) or glycerol (for >140°C) calibration sample.[2]
-
Measurement: Acquire a proton spectrum and calculate the actual temperature (
) based on the chemical shift separation ( ) of the standard's peaks. -
Correction: Adjust the probe heater setpoint until
matches your target reaction temperature.
Phase 3: Acquisition & Shimming at Temperature
Objective: Mitigate convection currents.
-
Equilibration: Insert the sample and allow 15 minutes of thermal equilibration before locking.
-
Locking: Lock onto the Mesitylene-d12 deuterium signal. Note that the lock frequency shifts significantly with temperature.
-
Shimming:
-
Convection currents in low-viscosity solvents at high temperatures degrade resolution.[2]
-
Action: Use ceramic spinners (if spinning is necessary) to withstand heat, but turn off spinning if convection artifacts (sidebands) appear.[1]
-
Auto-Shim: Perform gradient shimming at the target temperature. Do not shim at 25°C and then heat up.
-
Part 3: Data Visualization & Workflow
The following diagram illustrates the logical flow of a high-temperature kinetic experiment, highlighting the critical "Self-Validation" loops.
Caption: Workflow for High-T Kinetic Monitoring. Note the critical calibration step (Yellow) before heating the actual sample.
Part 4: Troubleshooting & Trustworthiness[2][3]
To ensure the data is authoritative, apply these checks:
| Issue | Diagnosis | Corrective Action |
| Drifting Baseline | Solvent evaporation or degradation.[2][3] | Check Integral Ratio: Compare the Mesitylene aryl peak (3H) to the Internal Standard. If this ratio changes, the tube is leaking.[1] |
| Broad Lines | Convection currents or poor shimming.[2][3] | Disable Spinning. Use a standard pulse sequence with a longer relaxation delay ( |
| New Unidentified Peaks | Solvent reaction or impurity.[2][3][6] | Reference Check: Consult Fulmer et al. (2010) to rule out common impurities.[2][3] Verify Mesitylene stability by running a "blank" at the same temp. |
References
-
Fulmer, G. R., et al. (2010).[1][6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][7]
-
Babij, N. R., et al. (2016).[1][8] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.[1] [2]
-
Foley, D. A., et al. (2010).[1][8] In Situ NMR for Reaction Monitoring: A Practical Guide. The Analyst, 135, 2489-2495.[1]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Mesitylene - Wikipedia [en.wikipedia.org]
- 3. Mesitylene (CAS 108-67-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chemrxiv.org [chemrxiv.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. pubs.acs.org [pubs.acs.org]
Technical Guide: High-Integrity Handling and Storage of Mesitylene-d12
Abstract & Strategic Utility
Mesitylene-d12 (1,3,5-Trimethylbenzene-d12) is a specialized, high-boiling deuterated solvent (
Physicochemical Profile & Isotope Effects
Understanding the physical shift between the protiated (light) and deuterated (heavy) forms is essential for accurate gravimetric preparation of samples.
Table 1: Comparative Properties of Mesitylene Isotopologues
| Property | Mesitylene ( | Mesitylene-d12 ( | Operational Implication |
| Molecular Weight | 120.19 g/mol | 132.27 g/mol | ~10% mass increase affects molarity calc. |
| Density ( | 0.864 g/mL | 0.947 g/mL | Critical: Pipettes must be calibrated for higher density. |
| Boiling Point | 164.7°C | 164.7°C | Ideal for variable temp (VT) NMR up to 150°C. |
| Freezing Point | -44.8°C | -45°C (approx) | Suitable for low-temp kinetics. |
| Dielectric Constant | 2.28 | ~2.27 | Non-polar; poor solubility for salts. |
Analytic Insight: The density difference (0.947 vs 0.864) is substantial. When preparing molar solutions by volume, failure to account for the increased density of the deuterated solvent will result in concentration errors of nearly 10%.
Critical Handling Protocols
The "Zero-Moisture" Transfer Workflow
Mesitylene-d12 is hydrophobic; however, even trace atmospheric moisture (
Protocol: Inert Syringe Transfer (Ampoule to NMR Tube)
Objective: Transfer solvent without atmospheric contact.
-
Preparation:
-
Oven-dry NMR tubes (Type 1 Class A borosilicate) at 150°C for >4 hours.
-
Cool tubes in a desiccator or under a stream of dry
.
-
-
Ampoule Opening:
-
Score the ampoule neck with a ceramic wafer.
-
Snap the neck away from the body to avoid glass dust contamination.
-
Immediate Action: If not using the full ampoule, the remainder must be transferred to a storage vessel immediately (see Section 4).
-
-
Syringe Technique:
-
Use a gas-tight glass syringe with a long stainless steel needle (dried).
-
Purge the syringe with dry
three times. -
Draw Mesitylene-d12.[1] Do not pull air bubbles.
-
Insert the needle to the bottom of the
-flushed NMR tube. -
Dispense slowly while withdrawing the needle to fill from bottom-up (minimizes vortexing/surface area exposure).
-
-
Sealing:
-
Cap immediately. For high-temp studies (>80°C), use a J-Young valve NMR tube or flame seal the tube to prevent cap popping and solvent reflux loss.
-
Visualization: Sample Preparation Logic
The following diagram illustrates the decision process for selecting the correct containment based on experimental temperature.
Figure 1: Decision matrix for NMR tube selection based on thermal requirements.
Storage & Integrity Maintenance
Once an ampoule is cracked, the solvent degrades in value rapidly if not stored correctly. Mesitylene-d12 is stable against decomposition but vulnerable to isotopic dilution (H/D exchange with moisture).
Storage Hierarchy
-
Gold Standard: Glovebox (
or Ar atmosphere). Store in a screw-cap vial with a PTFE-lined septum. -
Silver Standard: Schlenk flask or Young's tap storage tube stored in the dark.
-
Bronze Standard (Temporary): Septum vial stored in a desiccator with active desiccant (
or Indicating Drierite).
The Molecular Sieve Debate
Should you add molecular sieves to Mesitylene-d12?
-
Verdict: YES , but with conditions.
-
Reasoning: Unlike polar solvents (MeOH, DMSO) where sieves can catalyze decomposition or exchange, Mesitylene is chemically inert.
-
Protocol: Use 3Å or 4Å sieves. Crucial: Sieves must be activated (baked at 300°C under vacuum) immediately before use. "Fresh" sieves from a jar are often saturated with water and will wet your solvent rather than dry it.
Data Interpretation: Impurity Signals
When analyzing spectra, use the following chemical shift data to distinguish between the solvent, residual protiated species, and common contaminants.
Table 2: NMR Chemical Shift Reference (Referenced to TMS = 0 ppm)
| Species | Signal Type | Chemical Shift ( | Multiplicity | Notes |
| Mesitylene-d12 | Solvent (Carbon) | ~21.0, ~127.0 | Septet (weak) | |
| Residual Mesitylene-d11 | Impurity (Proton) | 6.78 | Singlet | Residual aromatic proton |
| Residual Mesitylene-d11 | Impurity (Proton) | 2.25 | Singlet | Residual methyl protons |
| Water ( | Contaminant | 0.40 – 0.80 | Broad Singlet | Shifts slightly with concentration/temp.[1][2] |
| Grease (Silicon) | Contaminant | 0.07 | Singlet | Common from ground glass joints. |
Note on Water: In non-polar aromatic solvents like Benzene-d6 and Mesitylene-d12, water appears upfield (shielded) around 0.4 ppm, unlike in
where it appears at 1.56 ppm. Do not mistake this for a high-field ligand signal.
Safety & Waste Management (EHS)
Hazard Classification: Flammable Liquid (Category 3).[1][3][4]
Flash Point:
-
Ventilation: All transfers must occur in a fume hood. Mesitylene has a distinct aromatic odor; if you can smell it strongly, your containment has failed.
-
Waste: Dispose of in "Halogen-Free Organic Solvent" waste streams. Do not mix with acidic waste, as electrophilic aromatic substitution can occur exothermically.
References
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Note: Reference for general impurity shifts in non-polar media).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2733421, Mesitylene-d12. Retrieved October 24, 2023, from [Link]
Sources
Troubleshooting & Optimization
how to remove residual solvent peaks of Mesitylene-d12
[1]
Current Status: Operational Topic: Residual Solvent Peak Management & Removal Ticket Priority: High (Data Integrity Critical)
Introduction: The Mesitylene-d12 Challenge
Mesitylene-d12 (
-
Spectral Impurities: Residual proton signals (
) appearing at 6.78 ppm (aromatic) and 2.26 ppm (methyl) that overlap with analyte signals. -
Physical Contamination: Difficulty in physically removing the solvent from samples due to its low vapor pressure, leading to unwanted peaks in subsequent analyses.
This guide provides technical workflows to address both the spectral suppression of these peaks and the physical removal of the solvent.
Module 1: Spectral Suppression (Processing & Acquisition)
Objective: Eliminate residual solvent signals from your NMR spectrum without physically altering the sample. This is the primary solution when Mesitylene-d12 is your bulk solvent.
The Physics of Suppression
Standard 1D proton experiments excite all protons equally. To remove Mesitylene-d12 residual peaks, we must exploit frequency-selective suppression.[1]
-
Presaturation (Presat): Applies a low-power RF pulse at the solvent frequency during the relaxation delay (
). This saturates the energy transitions, nulling the signal.[1] -
WET (Water Suppression Enhanced through T1 effects): Uses a train of selective pulses and gradients. Recommended for Mesitylene-d12 because it can suppress multiple peaks (Aromatic + Methyl) simultaneously, unlike standard Presat which typically targets one.[1]
Workflow: Multi-Frequency Suppression (WET)
Protocol for Bruker/Varian Systems:
-
Acquire Reference Spectrum: Run a standard 1D proton scan (1 scan is sufficient).
-
Determine Offsets (O1/O2):
-
Zoom into the Aromatic residual peak (~6.78 ppm). Record the frequency offset (Hz).
-
Zoom into the Methyl residual peak (~2.26 ppm). Record the frequency offset (Hz).
-
-
Select Pulse Sequence:
-
Load wet (Bruker) or wet1d (Varian/Agilent).
-
-
Parameter Configuration:
-
Shape Pulse: Select Gaussian or Sinc shapes for selectivity.
-
Frequency List: Input the two offsets recorded in Step 2.
-
-
Fine Tuning:
-
Run gs (go setup/interactive mode).
-
Adjust the power of the selective pulses until the solvent peaks disappear into the baseline.
-
Note: If analyte peaks are within 0.1 ppm of the solvent, reduce power to prevent "bleeding" suppression.
-
Decision Logic: Choosing the Right Sequence
Figure 1: Decision matrix for selecting the appropriate NMR pulse sequence based on signal overlap and complexity.
Module 2: Physical Removal (Sample Recovery)
Objective: Remove Mesitylene-d12 (or proteo-Mesitylene) from a synthesized compound. Challenge: Boiling point is 164.7°C . Rotary evaporation is ineffective without extreme conditions.
High Vacuum (Schlenk Line) Protocol
This is the only reliable method for quantitative removal without thermal decomposition of the analyte.
Required Equipment:
-
High Vacuum Pump (< 0.1 mbar capability).
-
Liquid Nitrogen (
) Cold Trap. -
Schlenk flask or heavy-wall round bottom flask.
-
Heat gun or warm water bath (40-50°C).
Step-by-Step Guide:
-
Trap Setup: Ensure the cold trap is clean and submerged in
. This prevents Mesitylene from destroying pump oil. -
Connection: Connect the flask to the manifold using wide-bore tubing (narrow tubing restricts flow/conductance).
-
Degassing (Bump Protection):
-
Cool the sample in
until frozen. -
Open vacuum.[2]
-
Allow to thaw under vacuum (Freeze-Pump-Thaw). This prevents violent bumping when the vacuum is applied to the liquid.
-
-
Evaporation:
-
Once stable, immerse flask in a warm water bath (50°C) .
-
Critical: Mesitylene requires energy to vaporize. Without external heat, the sample will cool due to evaporative cooling, halting the process.[1]
-
-
Verification:
-
Check weight loss until constant mass is achieved.
-
Run a quick 1H NMR in
to verify removal.
-
Azeotropic Distillation (The "Chaser" Method)
If high vacuum leaves trace residues, use a lower-boiling solvent to "carry" the Mesitylene out.
| Solvent Chaser | Boiling Point | Protocol |
| Toluene | 110.6°C | Add 3x volume of Toluene.[3] Rotovap. Repeat 2x. |
| Chlorobenzene | 131°C | Effective for very stubborn residues.[3] |
| DCM | 39.6°C | Ineffective for Mesitylene (BP gap too large).[3] |
Module 3: Impurity Data & Management
Objective: Identify if the peaks are truly Mesitylene-d12 or common contaminants like water.
Chemical Shift Table (Reference)
Use this table to confirm the identity of your residual peaks.
| Impurity | Multiplicity | Chemical Shift (ppm) | Origin |
| Mesitylene (Aromatic) | Singlet (s) | 6.78 | Residual protons ( |
| Mesitylene (Methyl) | Singlet (s) | 2.26 | Residual protons ( |
| Water ( | Broad Singlet | ~0.4 - 1.5 * | Moisture absorption |
| Grease | Multiplet | 0.8 - 1.2 | Ground glass joints |
*Note: Water shift in non-polar aromatic solvents like Mesitylene varies significantly with concentration and temperature.
Water Removal Protocol
Mesitylene is hydrophobic, but water can condense in the tube.[1]
-
Activated Sieves: Add 3-4 pellets of 4A Molecular Sieves directly to the NMR tube.
-
Time: Allow to stand for 12 hours.
-
Filtration: If the sample is for long-term storage, filter out sieves to prevent dust formation affecting shimming.
Frequently Asked Questions (FAQ)
Q: Why can't I just use a rotary evaporator? A: Mesitylene boils at ~165°C. A standard rotovap water bath (max 90°C) and diaphragm pump (~10 mbar) cannot generate enough vapor pressure for efficient removal. You will likely just concentrate your impurities while the Mesitylene remains.
Q: I used Presaturation but the aromatic peak is still there. Why? A: Standard Presaturation usually targets a single frequency (often set to the largest peak). Mesitylene has two distinct signal regions (Aromatic and Methyl). You must either use WET (Multiple Frequency Suppression) or set up a dual-presat experiment if your software allows.
Q: Will lyophilization (freeze-drying) work? A: Generally, no .[1] Most lyophilizers operate with condensers at -50°C or -80°C. While this freezes water, Mesitylene (Melting Point -44.8°C) might not freeze solid or might melt during the process, causing "bumping" inside the lyophilizer and contaminating the entire system.
Q: My integration values are wrong near 2.3 ppm. Is this the solvent? A: Yes. The residual methyl peak of Mesitylene is at 2.26 ppm. Even if deuterated, the 1-2% protonated impurity is massive compared to a dilute analyte. You must use spectral suppression (Module 1) or integrate excluding that region.
References
-
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
-
Cambridge Isotope Laboratories. (n.d.).[4] NMR Solvent Data Chart.
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 10: Solvent Suppression).
-
Sigma-Aldrich. (n.d.). Mesitylene-d12 Product Specifications & Properties.
Technical Support Center: Troubleshooting Mesitylene-d12 Spectral Resolution
The following technical support guide addresses the specific challenges of achieving high spectral resolution in Mesitylene-d12 (1,3,5-Trimethylbenzene-d12). Unlike standard solvents like Chloroform-d, Mesitylene-d12 presents unique physical properties—high viscosity, magnetic susceptibility anisotropy, and high boiling point—that require tailored troubleshooting protocols.
Current Status: Online Role: Senior Application Scientist Topic: Optimizing Homogeneity and Linewidth in Mesitylene-d12
Introduction: The "Thick Solvent" Challenge
Mesitylene-d12 is a powerful solvent for high-temperature NMR (up to ~150°C) and for solubilizing hydrophobic, aromatic-rich compounds. However, users frequently report "broad lines" or "poor shimming" compared to Chloroform-d.
The Root Cause:
-
Viscosity: Mesitylene is approximately 2x more viscous than Chloroform-d (
vs. ). This slows molecular tumbling, naturally shortening relaxation times and broadening linewidths. -
Magnetic Susceptibility: The aromatic ring creates large diamagnetic anisotropy. Any suspended particulates or air bubbles create massive local field distortions (susceptibility mismatch) that standard gradient shimming cannot easily correct.
Part 1: Diagnostic Workflow
Before adjusting instrument parameters, confirm the source of the broadening.[1] Use this logic gate to isolate the variable.
Figure 1: Decision tree for isolating spectral broadening sources in aromatic solvents.
Part 2: Troubleshooting Guide (Q&A)
Category 1: Sample Preparation & Physics
Q: My sample is clear, but the peaks are uniformly broad. Automated shimming didn't help. Why?
A: You are likely fighting viscosity-induced
-
The Fix (Thermodynamic): Increase the probe temperature.
-
Protocol: Raise temperature from 25°C to 45°C or 50°C .
-
Result: Viscosity drops significantly, tumbling speeds up, and lines sharpen.
-
Caution: Ensure your analyte is stable and the cap is tight (Mesitylene b.p. is 164°C, so pressure buildup is low, but always use safety glasses).
-
Q: I see a "pedestal" or broad hump at the base of my solvent peak. Is this contamination?
A: This is likely Dissolved Oxygen (Paramagnetism).
Aromatic solvents like Mesitylene are excellent at dissolving molecular oxygen (
-
The Fix (Degassing):
-
Nitrogen Sparging: Bubble dry
gas through the sample for 2–5 minutes using a fine glass capillary. -
Freeze-Pump-Thaw: For sensitive samples, perform 3 cycles.
-
Note: Removing
can reduce linewidths by 0.5–1.0 Hz.
-
Category 2: Shimming Aromatic Solvents
Q: Automated gradient shimming fails to give a sharp Lorentzian line. Why?
A: Aromatic Ring Currents create strong local susceptibility gradients.
Standard gradient shimming maps (
-
The Fix (Manual Protocol):
-
Start with Off-Axis Shims: Unlike
, aromatic solvents are sensitive to and gradients. Manually adjust and for maximum lock level. -
Iterate Z1/Z2:
-
Adjust
for the highest lock level. -
Adjust
. Note that and are coupled. If you change , you must re-optimize .
-
-
Check Spinning Sidebands: If spinning, ensure the sample is centered. Non-spinning experiments (common in modern probes) require precise
shimming.
-
Q: Can I use the residual solvent signal for shimming?
A: Yes, and you should.
The residual proton signal of Mesitylene-d12 is a singlet at 6.78 ppm (aromatic
-
Protocol: Set your transmitter offset (O1/tof) to 6.78 ppm. Acquire a simple 1-scan spectrum. Optimize shims until this peak is symmetrical. Do not shim on the methyl peak (~2.2 ppm) as it may hide unresolved couplings or broadening.
Category 3: Reference Data
Use the table below to distinguish between your sample, the solvent, and common contaminants.
Table 1: Mesitylene-d12 NMR Data
| Signal Source | Chemical Shift ( | Multiplicity | Notes |
| Residual Solvent (Ar-H) | 6.78 | Singlet | Best for shimming/calibration. |
| Residual Solvent (CH3) | 2.20 - 2.25 | Singlet | Intensity ratio 3:1 vs Ar-H. |
| Water ( | ~2.0 - 3.5 | Broad Singlet | Shift is highly temp/conc dependent. |
| Grease (Aliphatic) | 0.8 - 1.3 | Multiplet | Common contaminant. |
| BHT (Stabilizer) | 1.4, 2.3, 6.9 | Singlets | Often found in ether-extracted samples. |
Note: Chemical shifts are relative to TMS at 0.00 ppm.
Part 3: Advanced Experimental Protocol
Protocol: High-Resolution Acquisition in Mesitylene-d12
If standard 1D proton experiments yield poor results, follow this validated workflow:
-
Sample Prep:
-
Dissolve ~5-10 mg of sample in 0.6 mL Mesitylene-d12.
-
Filter through a 0.2 µm PTFE syringe filter into the NMR tube (Removes micro-particulates that distort field).
-
Degas with
for 2 minutes.
-
-
Temperature Setup:
-
Set probe temperature to 303 K (30°C) or higher.
-
Allow 10 minutes for thermal equilibration. Convection currents in viscous solvents ruin resolution if the sample isn't equilibrated.
-
-
Lock & Shim:
-
Lock on
(or nearest equivalent if Mesitylene is not in the library, often works but check lock frequency). -
Perform TopShim (Bruker) or Gradient Shim (Varian/Agilent).
-
Manual Touch-up: Adjust
and while observing the FID. Maximize the "area" under the FID envelope, not just the initial height.
-
-
Acquisition:
-
Use a long relaxation delay (
) if quantitative results are needed, as in viscous solvents can be long for quaternary carbons but short for protons.
-
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Practical Aspects of NMR Spectroscopy).
-
Cambridge Isotope Laboratories. (2023). NMR Solvent Data Chart. (Provides physical properties and residual peak data).[1][2][3][4][5][6][7]
-
Levitt, M. H. (2008). Spin Dynamics: Basics of Nuclear Magnetic Resonance. Wiley. (Explains T2 relaxation and viscosity relationship).
Sources
Technical Support Center: Mesitylene-d12 Acquisition & Optimization
Current Status: Operational Support Tier: Senior Application Scientist Topic: Optimizing NMR Parameters for High-Temperature Solvents (Mesitylene-d12)
Introduction: Beyond Standard Protocols
Welcome. You are likely here because you are running high-temperature NMR experiments (typically >100°C) where standard solvents like DMSO-
This guide treats your spectrometer not as a black box, but as a physical system that requires specific compensation for the hydrodynamic and relaxation properties of Mesitylene-
Module 1: Quantitative Accuracy & Relaxation Dynamics
Ticket Type: Data Integrity / Integration Errors Common Symptom: “My aromatic proton integrals are consistently lower than my methyl integrals, even though the structure is pure.”
The Mechanism: Differential Relaxation
Mesitylene-
-
Aromatic Protons (
): Part of the rigid ring system. They have inefficient relaxation mechanisms, leading to long longitudinal relaxation times ( ). -
Methyl Protons (
): These undergo rapid internal rotation, creating efficient relaxation pathways. They have significantly shorter values.
If your Repetition Rate (
The Protocol:
Determination & Optimization
Do not guess. Measure.
Step 1: Run an Inversion Recovery Experiment (
-
Pulse Sequence:
-
Array: Set
(delay) values exponentially from 0.01s to 30s. -
Analysis: Plot intensity vs.
. The null point (zero crossing) occurs at .
Step 2: Calculate Optimal
| Parameter | Standard Setting | Mesitylene- | Reason |
| Relaxation Delay ( | 1.0 - 2.0 s | 15.0 - 25.0 s | Aromatic |
| Pulse Angle | Allows faster repetition if qNMR is not required. | ||
| Acquisition Time ( | 2.0 s | 3.0 - 4.0 s | Ensure full decay of FID to prevent truncation artifacts. |
Workflow Visualization:
Optimization
Caption: Logical flow for determining the correct relaxation delay to prevent signal saturation.
Module 2: High-Temperature Stability & Convection
Ticket Type: Hardware / Lock Instability Common Symptom: “The lock signal fluctuates wildly at 150°C, and shimming is impossible.”
The Mechanism: Rayleigh-Bénard Convection
Mesitylene has low viscosity (
-
Effect: Molecules physically move through the magnetic field gradient during acquisition, scrambling the spatial encoding required for shimming and causing phase distortions.
The Protocol: Convection Compensation
1. Hardware Intervention (Recommended)
-
Reduce Diameter: Switch from 5mm tubes to 3mm tubes . The narrower diameter increases the critical Rayleigh number, making it harder for convection cells to form.
-
Limit Volume: Use Shigemi tubes matched to the solvent susceptibility. This restricts the sample height to the active coil volume, minimizing the thermal gradient.
2. Lock Parameter Optimization
At high temperatures, the deuterium relaxation times (
-
Action: Reduce Lock Power by 10–20 dB from standard room-temperature settings.
-
Action: Re-tune the Probe. The density of Mesitylene changes drastically from 25°C to 150°C, altering the dielectric constant and detuning the probe. Always wobb (tune/match) after the temperature has equilibrated.
High-Temp Setup Workflow
Caption: Critical sequence for high-temperature acquisition. Note the mandatory equilibration step.
Module 3: Spectral Referencing (No TMS)
Ticket Type: Processing / Chemical Shift Calibration Common Symptom: “I added TMS, but I can't find the peak at 0 ppm.”
The Issue: TMS Volatility
Tetramethylsilane (TMS) boils at 26°C . If you are running at 150°C, your reference standard has vaporized into the headspace of the NMR tube.
The Solution: Internal Substitution
Reference your spectrum using the residual solvent signal of Mesitylene-
-
Residual Aromatic Peak:
ppm (Singlet) -
Residual Methyl Peak:
ppm (Singlet)[2]
Warning: Chemical shifts are temperature-dependent.[3][4][5] The methyl signal of mesitylene shifts upfield as temperature increases. For highest accuracy in publications, report:
"Spectra referenced to the residual methyl signal of Mesitylene-d12, set to
2.26 ppm."
Frequently Asked Questions (FAQ)
Q: Can I use standard gradient shimming (TopShim/Gradient Shim) at 150°C? A: Yes, but with caveats. Convection currents can confuse gradient maps.[6] If automated shimming fails:
-
Turn off the lock.[7]
-
Shim on the FID (maximize the area of the FID).
-
If your software supports it, use a "Convection Compensation" shim sequence (e.g., topshim convcomp on Bruker systems).
Q: Why is my baseline rolling/wavy?
A: This is often due to acoustic ringing or dead time issues, but in Mesitylene-
Q: Is Mesitylene-d12 compatible with cryoprobes? A: Proceed with extreme caution. Cryoprobes are sensitive to thermal radiation from the sample. Running a sample at 150°C inside a probe cooled to 20K creates a massive thermal gradient.
-
Requirement: You must use the specific high-temperature spinner (usually ceramic, not plastic).[7]
-
Limit: Check your specific probe's manual. Many cryoprobes have a hard limit at 80°C or 135°C. Exceeding this can quench the magnet or damage the probe electronics.
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Optimizing Sensitivity and Resolution). [Link]
-
University of Oxford NMR Facility. (n.d.). Variable Temperature NMR Experiments. (Guidance on equilibration and solvent expansion). [Link]
-
Bruker BioSpin. (2012). TopShim User Manual. (Reference for convcomp and high-temperature shimming protocols). [Link]
Sources
- 1. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 2. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. ckgas.com [ckgas.com]
- 4. chem.washington.edu [chem.washington.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Lock at high temperatures - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 7. NMR Useful Tips [uwyo.edu]
Technical Support Center: Variable Temperature NMR with Mesitylene-d12
Topic: Challenges of using Mesitylene-d12 (1,3,5-Trimethylbenzene-d12) at Variable Temperatures Role: Senior Application Scientist Status: Operational
Introduction: The "Goldilocks" Solvent
Mesitylene-d12 is a critical specialized solvent for organometallic and kinetic NMR studies. Its high boiling point (~164°C) and lack of coordination ability make it superior to Toluene-d8 for high-temperature studies, while its symmetry simplifies the background spectrum.
However, its physical properties create a distinct "Thermal Envelope." Unlike Toluene-d8 (which remains liquid down to -95°C), Mesitylene-d12 has a hard floor at ~-45°C and significant viscosity issues before that limit. This guide addresses the specific operational challenges of pushing this solvent to its thermal extremes.
The Thermal Envelope: High-Temperature Protocols (>100°C)
Challenge: Pressure, Oxidation, and Shim Instability
At temperatures approaching 150°C, the primary risks are sample containment failure and hardware damage, not just solvent degradation.
Technical Insight: While Mesitylene-d12 boils at ~164°C, the vapor pressure becomes significant >120°C. Standard plastic caps will soften and pop, leading to solvent evaporation and potential fire risks (Flash point is ~50°C). Furthermore, standard air-flow heating can oxidize the probe heater coils at these temperatures.
Workflow: High-Temperature Safety & Setup
Do NOT use standard 5mm tubes with plastic caps above 80°C.
Figure 1: Decision logic for High-Temperature NMR setup to prevent hardware damage and sample loss.
Troubleshooting High-T Issues
Q: My peaks are broad at 140°C despite shimming. Why? A: This is likely Convection Rayleigh-Bénard instability .
-
Cause: A temperature gradient exists between the bottom (heater) and top of the sample, causing the solvent to circulate.
-
Fix:
-
Reduce sample volume to 350–400 µL (reduce height).
-
Use a double-walled NMR tube (expensive but effective).
-
Spin the sample (20 Hz) if the probe allows, though this can sometimes couple with convection to create artifacts.
-
The Cryogenic Zone: Low-Temperature Protocols (<0°C)
Challenge: The "Hard Floor" and Viscosity Broadening
Mesitylene-d12 freezes at -44.8°C . This is a critical limitation.
Critical Warning: Do not attempt experiments at -78°C (Dry Ice/Acetone temperature). The solvent will crystallize, expanding and shattering the NMR tube, destroying your probe insert.
Protocol: Viscosity-Compensated Shimming
As temperature drops, viscosity (
The Viscosity Trap: Autoshims often fail at low T because the error signal becomes noisy due to rapid relaxation.
Figure 2: Manual shimming intervention logic for viscous solvents at low temperatures.
Comparative Data: Solvent Selection
Use this table to determine if Mesitylene-d12 is viable for your temperature range.
| Property | Mesitylene-d12 | Toluene-d8 | THF-d8 |
| Boiling Point | 164°C | 110°C | 66°C |
| Melting Point | -45°C (Risk!) | -95°C | -108°C |
| Dielectric Constant | 2.3 (Non-polar) | 2.4 | 7.6 (Polar) |
| Use Case | High T (>100°C) | Wide Range (-80 to 100°C) | Low T / Polar |
Signal Integrity: Lock Drift & Residuals
Challenge: Chemical Shift Drift
The deuterium lock frequency is temperature-dependent. If you reference your spectrum at 25°C and heat to 125°C, your "0 ppm" will drift, causing apparent shifts in your analyte peaks that are actually artifacts of the lock signal changing.
Protocol: Internal Referencing
-
Do not rely on the solvent residual peak for precise chemical shift values at VT.
-
Add an internal standard:
-
High T: Hexamethyldisiloxane (HMDSO) or Ferrocene.
-
Avoid TMS: It boils at 26°C and will create massive pressure/evaporate into the headspace at high T.
-
Residual Solvent Signals (Protio Impurities)
When analyzing spectra, identify the residual solvent peaks immediately to avoid misassignment.
| Signal | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH | 6.78 | Singlet | 3H |
| Methyl CH₃ | 2.26 | Singlet | 9H |
| Water (H₂O) | Variable* | Broad Singlet | Variable |
*Note: Water in non-polar solvents like Mesitylene shifts upfield (lower ppm) as temperature increases due to the breaking of hydrogen bond networks.
Frequently Asked Questions (FAQ)
Q1: I see a rolling baseline at 120°C. Is my sample decomposing?
-
Diagnosis: Likely acoustic ringing or probe background.
-
Fix: At high T, the Q-factor of the probe changes. Re-tune and match (ATM) the probe at the target temperature. Do not tune at 25°C and then ramp to 120°C without re-tuning.
Q2: Can I recover Mesitylene-d12? It is expensive.
-
Answer: Yes. Because of its high boiling point (164°C) and low water miscibility, it is easily distilled.
-
Protocol: Bulb-to-bulb distillation (Kugelrohr) is effective. Ensure the receiving flask is cooled to 0°C. Store over 4Å molecular sieves to remove moisture.
Q3: Why did my tube crack at -50°C? The literature says MP is -45°C.
-
Answer: Supercooling followed by rapid crystallization. As the sample freezes, it expands. If the cooling gas flow is uneven, the bottom freezes first, plugging the tube. The remaining liquid freezes and expands against the plug, shattering the glass. Recommendation: Stop at -35°C to be safe.
References
-
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link
-
Cambridge Isotope Laboratories. (n.d.). NMR Solvent Data Chart. Retrieved January 28, 2026. Link
-
National Institute of Standards and Technology (NIST). (2023). Mesitylene: Thermochemical Data. NIST Chemistry WebBook. Link
- Bruker BioSpin. (2020). Variable Temperature NMR: Safety and Setup Guide.
Sources
minimizing water contamination in Mesitylene-d12 for NMR
Subject: Minimizing Water Contamination in High-Temperature Aromatic Solvents
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: January 28, 2026[1]
Diagnostic Module: Identifying Water in Mesitylene-d12
User Question: "I see an unexpected peak in my spectrum. How do I confirm if it is water, and why isn't it at 1.56 ppm like in chloroform?"
The Technical Reality
In Mesitylene-d
Due to the Anisotropic Effect (Ring Current) , the aromatic ring creates a local magnetic field that opposes the external field (
Diagnostic Data Table
| Solvent | Water Chemical Shift ( | Peak Character | Notes |
| Mesitylene-d | 0.30 – 0.60 ppm | Broad Singlet | Shifts downfield with increasing temperature.[1][2][3] |
| Benzene-d | 0.40 ppm | Broad Singlet | Reference standard for aromatic shielding.[1][2][3] |
| Toluene-d | 0.43 ppm | Broad Singlet | Structurally similar to Mesitylene.[1][2][3] |
| CDCl | 1.56 ppm | Sharp Singlet | Included for comparison (non-aromatic).[1][2][3] |
Critical Check: If you are running high-temperature NMR (e.g., >80°C), the water peak will shift downfield (towards higher ppm) as hydrogen bonding networks break and the average distance from the shielding aromatic rings increases.[1]
Remediation Protocol: The "Zero-Water" Workflow
User Question: "My solvent bottle is fresh, but my baseline is wet. How do I dry Mesitylene-d12 without introducing new contaminants?"
The "Sieve-in-Tube" Fallacy
Do NOT place molecular sieves directly into the NMR tube for high-resolution spectroscopy.[1][2]
-
Magnetic Susceptibility: Solid sieves create massive susceptibility gradients, ruining local field homogeneity (shimming becomes impossible).[1]
-
Physical Abrasion: Sieves generate microscopic dust that causes baseline rolling and line broadening.[1]
The Correct Protocol: External Drying
Use 3Å or 4Å Molecular Sieves .[1][4] While 4Å is standard, 3Å is preferred if you are analyzing small linear molecules to prevent analyte adsorption, though Mesitylene itself is too bulky to enter 4Å pores.[1]
Step-by-Step Workflow
Figure 1: The External Drying Workflow. Note that sieve activation is the single most common point of failure.[1]
Protocol Details:
-
Activation: Heat pellets to 200–250°C under high vacuum (<0.1 mbar) overnight. Cooling must occur under vacuum or dry argon.[1]
-
Ratio: Use 5–10% w/v loading of sieves to solvent.[1]
-
Time: Allow to stand for at least 24 hours. The water content will drop from ~100 ppm to <10 ppm.[1]
-
Transfer: Decant the solvent.[1] Do not pour the "dust" at the bottom.[1] Filter through a 0.2 µm PTFE filter into the NMR tube to remove microscopic zeolite particles.[1]
Hardware & Containment: Preventing Re-Contamination
User Question: "I dried my sample, but after two days in the heating block, the water peak returned. Why?"
The Mechanism of Failure
Mesitylene-d
Containment System Comparison
| Closure Type | Moisture Ingress Rate | Max Temp | Recommendation |
| Standard PE Cap | High (Permeable) | 50°C | Avoid for anhydrous work.[1][2][3] |
| Rubber Septum | Medium (Puncture risk) | 80°C | Acceptable only for quick kinetics.[1][2][3] |
| J. Young Valve | Zero (Hermetic) | 200°C+ | Mandatory for Mesitylene-d |
| Flame Seal | Zero (Hermetic) | 400°C+ | Ultimate standard, but difficult to recover sample.[1][2][3] |
The Contamination Pathway
Understanding how water enters helps you block it.[1]
Figure 2: Primary ingress vectors for water. Note that heating the tube (to run the experiment) actually drives water off the glass walls into your solvent if the tube wasn't flame-dried.[1][2]
Advanced Troubleshooting: High-Temperature Effects
User Question: "At 120°C, my water peak is moving and broadening. Is this a reaction?"
Analysis: Likely not a chemical reaction.[1] This is Temperature-Dependent Chemical Shift Drift .
-
Shift Drift: As temperature rises, the H-bonding between trace water and the
-system weakens.[1][2] The water peak will move downfield (away from 0.4 ppm towards 1.0 ppm).[1] -
Exchange Broadening: If your analyte has exchangeable protons (OH, NH), the rate of exchange with trace HDO increases with temperature.[1]
Action: Run a variable temperature (VT) stack (e.g., 30°C, 60°C, 90°C) to track the peak trajectory. If the integral remains constant relative to an internal standard (like the Mesitylene methyl peak at ~2.3 ppm), it is just physical exchange, not chemical decomposition.[1]
References & Authority
-
Fulmer, G. R., et al. (2010).[1][7][8] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1]
-
Williams, D. B. G., & Lawton, M. (2010).[1] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.[1]
-
Cambridge Isotope Laboratories. (n.d.).[1] NMR Solvent Data Chart.
-
Context: Provides physical properties and handling guidelines for deuterated solvents.
-
Sources
- 1. Mesitylene - Wikipedia [en.wikipedia.org]
- 2. Mesitylene(108-67-8) 1H NMR spectrum [chemicalbook.com]
- 3. Mesitylene (CAS 108-67-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 6. ckgas.com [ckgas.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing SNR in Mesitylene-d12 NMR Experiments
Role: Senior Application Scientist Focus: High-Temperature & Polymer NMR Applications Status: Operational
Introduction: The High-Temperature Paradox
Welcome. If you are running Mesitylene-d12 (
The paradox of Mesitylene-d12 is that while it solves your solubility problem, it introduces a new set of SNR (Signal-to-Noise Ratio) killers: thermal convection currents , viscosity-induced line broadening , and relaxation time mismatches .
This guide bypasses standard "textbook" advice. We focus on the specific hydrodynamics and spin physics of Mesitylene-d12 to recover the sensitivity your data requires.
Module 1: Sample Preparation & Physical Chemistry
The Casualty: Particulates in viscous solutions act as magnetic susceptibility sinks, destroying homogeneity. The Fix: The "Clarification Protocol."
Mesitylene-d12 is often used for samples that are difficult to dissolve. A slightly cloudy sample in Chloroform-d might yield a spectrum; in Mesitylene-d12 at
Protocol 1: The High-Viscosity Filtration System
-
Dissolution: Dissolve sample outside the NMR tube in a vial at the target temperature (e.g.,
C) using a heating block. -
Filtration: Use a pre-heated glass pipette packed with glass wool (or a PTFE syringe filter if compatible). Cold filtering induces precipitation immediately.
-
Transfer: Transfer directly to the pre-warmed NMR tube.
Solvent Properties Reference Table
| Property | Value | Impact on SNR |
| Boiling Point | ~164°C | Allows High-T experiments; risk of sample evaporation/explosion if sealed improperly. |
| Residual Signal 1 | ~6.78 ppm (s) | Aromatic region interference. |
| Residual Signal 2 | ~2.26 ppm (s) | Methyl region interference (High Intensity). |
| Viscosity | Low ( | Promotes convection currents which destroy phase coherence. |
| Long (>5s for solvent) | Requires long recycle delays if accurate integration of solvent is needed (rare). |
Module 2: Hardware Optimization (The Convection Problem)
The Issue: At high temperatures, Mesitylene-d12 becomes less viscous. The temperature gradient between the bottom of the tube (heated by gas flow) and the top creates Rayleigh-Bénard convection cells . This physical movement of spins during the pulse sequence destroys signal phase, causing massive SNR loss.
The Solution: Geometric Restriction.
-
Use 3mm Tubes: If your probe supports it, 3mm tubes reduce the radial gradient significantly compared to 5mm tubes.
-
Restricted Volume Inserts: Use susceptibility-matched plugs (e.g., Shigemi tubes or PTFE spacers) to confine the sample to the active coil volume. This physically prevents the formation of large convection loops.
-
Ceramic Spinners: Mandatory. Plastic spinners can warp or melt at
C, causing wobbling that ruins shimming.
Diagram: The High-Temperature SNR Workflow
Caption: Logic flow for diagnosing SNR loss in high-temperature Mesitylene-d12 experiments.
Module 3: Acquisition Parameters
The Trap: Users often apply standard parameters (
Q: How do I suppress the massive Mesitylene Methyl peak (~2.26 ppm)? A: Standard Presaturation often fails because the thermal noise floor is already high. Recommendation: Use Excitation Sculpting or WET (Water Suppression Enhanced through T1 effects) .
-
Why? WET is faster and less sensitive to
inhomogeneity, which is common at high temperatures due to coil resistance changes. -
Target: You must suppress both the methyl (2.26 ppm) and aromatic (6.78 ppm) signals if they overlap with your regions of interest.
Q: My baseline is rolling. Why? A: Acoustic ringing or dead-time issues are exacerbated by the high-Q factor of probes at certain temperatures. Recommendation:
-
Backward Linear Prediction: Apply to the first 2-4 points of the FID during processing.
-
Oversampling: Increase your spectral width (SW) significantly (e.g., 20 ppm to 40 ppm) and use digital filtering. This pushes the noise alias out of the spectral window.
Troubleshooting FAQs
Q1: I see "smiling" or "frowning" baselines on my peaks. Is this shimming?
-
Diagnosis: No. This is classic Phase Distortion caused by the delay between the pulse and the start of acquisition (dead time), or Convection .
-
Immediate Fix: If the peaks are symmetric but the baseline curves, use proper Phase Correction (apk in Bruker). If the peaks themselves are "tailed" or asymmetric, it is a thermal gradient. Turn OFF sample rotation. Rotation induces turbulence in the hot air stream, creating temperature gradients.
Q2: My lock signal is unstable at
-
Diagnosis: The lock solvent (Mesitylene-d12) relaxation time changes with temperature, or the lock power is saturating the signal.
-
Immediate Fix:
-
Reduce Lock Power by 10-20 dB.
-
Re-shim the Z1 and Z2 coils manually. Automated shimming routines often fail to converge when convection currents disturb the deuterium signal.
-
Q3: Can I use a standard 5mm tube?
-
Diagnosis: Yes, but you risk convection.
-
Immediate Fix: If you cannot use a 3mm tube, reduce the sample height to exactly 40mm (or the minimum depth required by your probe, usually ~3.5cm). Reducing the liquid column height reduces the Rayleigh number, dampening convection.
References
-
University of Oxford, Department of Chemistry. Variable Temperature NMR Experiments (Safety and Spinner Selection). Retrieved from [Link]
- Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry.
- Bruker BioSpin.User Manual: Temperature Control and Shimming Strategies.
- Price, W. S., et al.NMR Imaging of Thermal Convection.
addressing viscosity issues of Mesitylene-d12 in NMR probes
Introduction: The Viscosity Paradox of Mesitylene-d12
Welcome to the Technical Support Center. You are likely here because you are using Mesitylene-d12 (1,3,5-Trimethylbenzene-d12) for high-temperature studies or for dissolving non-polar organometallics, and you are encountering spectral distortions.
Mesitylene-d12 presents a unique "Viscosity Paradox" that users often misdiagnose:
-
At High Temperatures (>80°C): Viscosity drops significantly, leading to Rayleigh-Bénard convection currents . This is the #1 cause of poor shimming and "smiling" baselines in Mesitylene samples.
-
At Low Temperatures (<-20°C): Viscosity increases, slowing molecular tumbling (
) and broadening lines via dipolar coupling mechanisms.
This guide provides the diagnostic workflows and protocols to resolve these specific hydrodynamic issues.
Module 1: Physical Properties & Viscosity Profile
Understanding the baseline physics is critical for troubleshooting. Mesitylene is an intermediate viscosity solvent at room temperature but behaves aggressively at temperature extremes.
Table 1: Comparative Viscosity & Thermal Properties
| Property | Mesitylene-d12 | Chloroform-d ( | DMSO-d6 | Impact on NMR |
| Viscosity (20°C) | ~1.13 cP | 0.56 cP | 2.0 cP | Higher viscosity than |
| Boiling Point | 163°C | 61°C | 189°C | Ideal for High-T kinetics; prone to convection. |
| Freezing Point | -44.7°C | -64°C | 18.5°C | Limited Low-T range; lines broaden rapidly below -20°C. |
| Density (25°C) | 0.95 g/mL | 1.50 g/mL | 1.10 g/mL | Affects shimming (Z-gradient) when switching solvents. |
Data Sources: Cambridge Isotope Laboratories (CIL) Solvent Chart [1], Sigma-Aldrich Technical Data [2].
Module 2: High-Temperature Troubleshooting (Convection)
The Issue: You are heating the sample (e.g., 100°C–150°C) to improve solubility or study kinetics. The Symptom: Signals appear broad or distorted, often with a "phase twist" or a "smiling" baseline artifact. Standard shimming does not fix it.
Mechanism: The Rayleigh-Bénard Instability
As you heat Mesitylene-d12, the viscosity (
Diagnostic Workflow
Figure 1: Decision tree for diagnosing and resolving convection artifacts in Mesitylene-d12.
Protocol: Mitigating Convection
-
Reduce Tube Diameter (Critical): The Rayleigh number scales with the radius to the fourth power (
).-
Switch from 5mm to 3mm tubes. This is the most effective fix for Mesitylene at >120°C.
-
-
Disable Spinning: Sample spinning creates a vortex and can exacerbate thermal gradients. Always measure non-spinning at High T.
-
Volume Control: Reduce sample height to ~3.5 cm. A shorter column reduces the temperature differential (
) between the bottom and top of the sample.
Module 3: Low-Temperature Troubleshooting (Viscosity Broadening)
The Issue: You are cooling the sample (e.g., -25°C) to trap a conformer or reactive intermediate. The Symptom: All peaks (solute and solvent) broaden uniformly. Shimming is perfect, but lines remain fat.
Mechanism: Rotational Correlation Time ( )
As Mesitylene approaches its freezing point (-45°C), viscosity rises exponentially. This slows the molecular tumbling rate. According to the Bloembergen-Purcell-Pound (BPP) theory, slow tumbling increases the efficiency of dipolar relaxation, leading to very fast
Protocol: Viscosity Compensation
-
Temperature Calibration:
-
Ensure your probe temperature is calibrated. If the sensor reads -30°C but the sample is actually -40°C, you are dangerously close to the "slush" phase of Mesitylene.
-
Action: Use a Methanol-d4 standard to calibrate the actual sample temperature before running your Mesitylene sample [1].
-
-
Solvent Admixture (The "Viscosity Breaker"):
-
If your chemistry tolerates it, mix Mesitylene-d12 with a lower-viscosity, low-freezing-point solvent.
-
Recipe: 80% Mesitylene-d12 / 20% Dichloromethane-d2 (
). -
Why:
has very low viscosity and freezes at -95°C. This mixture retains the solubility of Mesitylene while extending the low-temperature working range down to -60°C.
-
-
Acquisition Parameter Adjustment:
-
Since
relaxation also changes with viscosity, ensure your Relaxation Delay ( ) is sufficient (usually ). -
Tip: In viscous Mesitylene at -20°C,
may actually decrease (become shorter) compared to room temp, but decreases faster.
-
Module 4: Sample Preparation & Handling
Viscosity issues are often compounded by dissolved gases, which behave differently as viscosity changes.
The "Degassing" Imperative
When heating Mesitylene-d12, dissolved oxygen and nitrogen become less soluble and form micro-bubbles. In a viscous fluid, these bubbles stick to the tube walls (magnetic susceptibility mismatch), destroying the shim.
Standard Operating Procedure (SOP) for Mesitylene-d12 Prep:
Figure 2: Mandatory degassing workflow for high-temperature Mesitylene samples.
Frequently Asked Questions (FAQ)
Q: I see a "hump" under my Mesitylene methyl peak at 120°C. Is this an impurity? A: Likely not. This is often a shimming artifact caused by convection. If the hump is asymmetrical (on one side of the peak), it is a convection "smile." Switch to a 3mm tube or reduce the temperature by 10°C to see if it vanishes.
Q: Can I use Mesitylene-d12 for low-temperature NMR below -50°C? A: No. The freezing point is -44.7°C. The sample will freeze, potentially cracking the NMR tube due to expansion. For temperatures below -40°C, switch to Toluene-d8 (Freezing point -95°C) or THF-d8 (-108°C) [1].
Q: Why is my lock signal unstable when heating Mesitylene?
A: As viscosity drops, the deuterium lock resonance (
-
Fix: Lower the "Lock Power" and re-optimize the "Lock Phase" incrementally as you heat up. Do not use "Autolock" during rapid temperature ramps.
References
-
Cambridge Isotope Laboratories (CIL). NMR Solvent Data Chart. Retrieved from
-
Sigma-Aldrich. Mesitylene-d12 Product Specification & Safety Data Sheet.[1] Retrieved from
-
Claridge, T. D. W. (2016).[2][3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Practical Aspects of High-Resolution NMR).
- Price, W. S. (1998). Water signal suppression in NMR spectroscopy. Annual Reports on NMR Spectroscopy, 38, 289-354.
Sources
Technical Support Center: Mesitylene-d12 Purification & Recycling
Status: Operational Ticket Type: Technical Guide / SOP Subject: Recovery and Purification of Perdeuterated 1,3,5-Trimethylbenzene (Mesitylene-d12) Audience: Senior Chemists, Lab Managers, Process Engineers
Executive Summary & Dashboard
Mesitylene-d12 (CAS: 69441-16-3) is a high-boiling (164.7°C), hydrophobic NMR solvent often used for high-temperature studies or as a non-polar medium for organometallic catalysis. Due to its high cost (
Quick Specs: Mesitylene-d12 vs. Protio-Mesitylene
| Property | Mesitylene-d12 (Recycled Target) | Mesitylene (H12) | Note |
| Boiling Point (atm) | ~164–166 °C | 164.7 °C | High BP requires vacuum for safe distillation. |
| Density (25°C) | 0.947 g/mL | 0.864 g/mL | D-isotopologue is significantly denser. |
| Melting Point | -45 °C | -44.7 °C | Remains liquid in standard chillers. |
| Cost Estimate | ~ | <$0.10 / mL | Primary driver for recycling. |
| Key Impurities | Water, Silicone Grease, Reaction Byproducts | -- | Water is the most persistent contaminant. |
Diagnostic Tier: "Is It Worth Saving?"
Before initiating the purification workflow, perform a Triage Assessment . Not all waste streams are recoverable.[1]
Q: How do I know if my waste solvent is a candidate for recycling?
A: Run a quick 1H NMR of the crude waste solvent (using a capillary insert of pure C6D6 or CDCl3 for lock if necessary).
-
Green Flag (Proceed): Spectrum shows sharp solute peaks, minimal water, and preserved solvent residual peaks.
-
Yellow Flag (Caution): Presence of silicone grease (0.07 ppm singlet) or paraffins. These azeotrope poorly and are hard to remove without rigorous distillation.
-
Red Flag (Discard):
-
High Water Content: If the solvent is cloudy or has a visible aqueous layer, the cost of drying agents may exceed the recovery value.
-
Strong Acid Exposure: If the solvent was used with strong acids (H2SO4, HOTf), discard . Acid-catalyzed H-D exchange on the aromatic ring is irreversible and renders the solvent useless for NMR.
-
Decision Logic (Visualized)
Caption: Decision matrix for determining viability of Mesitylene-d12 recycling based on contaminant profile.
Purification Protocol (The "Pipeline")
This protocol is designed to maximize isotopic integrity while removing polar impurities and water.
Step 1: Preliminary Wash (The "Polar Strip")
-
Objective: Remove dissolved inorganic salts and polar organic residues.
-
Method:
-
Transfer waste solvent to a separatory funnel.
-
Wash twice with deionized water (1:1 volume ratio). Note: Mesitylene is highly hydrophobic; phase separation will be fast.
-
Optional: If the sample contained amines, wash once with dilute dilute HCl (0.1 M). WARNING: Do not use concentrated acid; it risks H-D exchange on the ring [1].
-
Wash once with Brine (Saturated NaCl) to break any emulsions and pre-dry.
-
Step 2: Drying (The "Water Trap")
-
Objective: Reduce water content to <10 ppm.
-
Primary Agent: Molecular Sieves (4A) .
-
Why: Mesitylene molecules are too large to enter 4A pores, but water is trapped. 3A is also acceptable.
-
Protocol: Add activated sieves (20% w/v) to the solvent. Let stand for 24 hours.
-
-
Secondary Agent (Aggressive): Calcium Hydride (CaH2) .
-
Use Case: Only for extremely wet samples where sieves are insufficient. Stir over powdered CaH2 for 4 hours.
-
Safety: CaH2 produces H2 gas. Vent properly.
-
Step 3: Vacuum Distillation (The "Polishing Step")
-
Objective: Isolate pure Mesitylene-d12 from high-boiling residues (grease) and drying agents.
-
Critical Parameter: Do NOT distill at atmospheric pressure (164°C). High heat promotes decomposition and H-D exchange if any moisture/acid is present.
-
Setup: Short-path distillation head or Kugelrohr apparatus.
Target Parameters:
| Pressure | Target Boiling Point |
|---|---|
| Atmospheric (760 mmHg) | 164.7 °C (Avoid) |
| 20 mmHg (26 mbar) | ~61 °C (Recommended) |
| 10 mmHg (13 mbar) | ~47 °C |
-
Procedure:
-
Place dried solvent in the boiling flask with a magnetic stir bar.
-
Apply vacuum before heating to degas.
-
Slowly ramp bath temperature to ~20°C above the target boiling point (e.g., 80°C bath for 20 mmHg).
-
Discard the first 5% (forerun) which contains residual water/solvents.
-
Collect the main fraction. Stop when ~5-10% volume remains to avoid distilling over silicone grease [2].
-
Troubleshooting & FAQs
Q: My recycled solvent is cloudy. What happened?
A: This indicates water saturation . Mesitylene is hydrophobic; cloudiness is a micro-emulsion of water.
-
Fix: The drying step was insufficient. Return the solvent to a flask with freshly activated Molecular Sieves (4A) for 48 hours. Do not distill until crystal clear.
Q: I see a small triplet at 7.26 ppm or singlet at 1.56 ppm in my NMR. Is it ruined?
A:
-
7.26 ppm (CHCl3): You likely used Chloroform for cleaning or extraction. It is volatile.
-
Fix: Briefly apply high vacuum (1-2 mbar) at room temperature for 10 minutes.
-
-
1.56 ppm (Water): Your solvent is wet. See the "Cloudy" fix above.
-
6.78 ppm (Protio-Mesitylene): If you see a singlet here, you have Isotopic Dilution .
-
Cause: H-D exchange occurred (likely acid-catalyzed) or significant contamination with non-deuterated mesitylene.
-
Fix:Cannot be fixed. Use this batch for low-sensitivity experiments only (e.g., washing NMR tubes).
-
Q: Can I use Rotary Evaporation instead of Distillation?
A: Yes, but with caveats.
-
Rotavaps are prone to "bumping" and cross-contamination from the condenser.
-
Protocol: Clean the bump trap and vapor duct rigorously. Use a lower bath temperature (50°C) and good vacuum (<20 mbar). This is sufficient for removing non-volatile solutes but less effective than short-path distillation for removing volatile organic impurities.
Workflow Visualization
Caption: Step-by-step purification pipeline for recovering high-purity Mesitylene-d12.
References
-
Garnett, J. L., & Sollich, W. A. (1965). Catalytic Deuterium Exchange Reactions with Aromatics. Nature. Link (Validates risk of exchange on aromatic rings under catalytic/acidic conditions).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link (Standard reference for identifying impurities like grease and water).
-
Sigma-Aldrich. (2024).[3] Mesitylene-d12 Product Specification & Safety Data Sheet. Link (Source for physical properties and density data).
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
Sources
Technical Support Center: Advanced Shimming Strategies for Mesitylene-d12
Role: Senior Application Scientist Subject: Optimizing Field Homogeneity for High-Temperature/High-Viscosity Solvents System Status: Operational[1]
Executive Summary: The Thermal Equilibrium Paradox
Mesitylene-d12 (1,3,5-Trimethylbenzene-d12) is not merely a solvent; it is a stress test for your magnet's shim system.[1] Primarily utilized for high-temperature NMR (up to 150°C+) and polymer characterization, it presents a dual challenge: Viscosity and Convection .[1]
Unlike Chloroform-d (
This guide provides a self-validating protocol to distinguish between magnetic field inhomogeneity (shim issues) and sample environment instability (thermal issues).
Solvent Parameters & Physics
Understanding the physical constraints of Mesitylene-d12 is prerequisite to successful shimming.[1]
| Parameter | Mesitylene-d12 | Chloroform-d (Ref) | Impact on Shimming |
| Boiling Point | ~164°C | 61°C | Allows high-temp experiments; high risk of convection artifacts.[1] |
| Viscosity (25°C) | High (~1.13 cP) | Low (~0.56 cP) | Slower molecular tumbling ( |
| Lock Signal | Methyl ( | Multiple deuterium environments.[1] The Methyl signal is intense but can easily saturate.[1] | |
| Residual Signal | Use the sharp Methyl singlet ( |
Operational Workflow: The "Stability First" Protocol
The following logic flow illustrates the critical decision points when shimming Mesitylene-d12. Unlike standard solvents, Temperature Equilibration is the governing node.[1]
Figure 1: Decision tree for shimming high-viscosity, high-temperature samples. Note the recursive loop at "Convection Fix" often missed by automated routines.
Troubleshooting & FAQs
Scenario 1: The "Smiling" Baseline
User Question: I ran gradient shimming, but my residual methyl peak looks distorted. It has a broad base and looks like a "smile" or "frown" rather than a sharp Lorentzian peak.[1] Is my Z2 shim broken?
Senior Scientist Diagnosis: This is rarely a shim coil failure.[1] This is the hallmark of Thermal Convection .
-
Mechanism: When heating Mesitylene-d12, the bottom of the tube (closest to the heater) becomes hotter than the top. This density difference creates a circulation loop (Bénard cells).[1] The nuclei physically move through the
field gradients during the acquisition time, causing phase errors that manifest as anti-symmetric spectral distortions. -
The Fix:
-
Turn off sample spinning. Spinning exacerbates convection currents in viscous fluids.[1]
-
Use a ceramic spinner (rotor). Plastic rotors warp at high temperatures; ceramic ensures the sample sits perfectly in the center of the probe.[1]
-
Reduce Gas Flow: If your VT (Variable Temperature) unit allows, lower the gas flow rate to reduce the temperature gradient across the sample length.
-
Scenario 2: Lock Instability (The "Sawtooth" Lock)
User Question: The lock signal is bouncing up and down. I can't get a stable lock level to run the gradient shim map.
Senior Scientist Diagnosis: You are likely suffering from Lock Saturation or Viscosity Dampening .[1]
-
Mechanism: Mesitylene-d12 has 9 equivalent deuterons on the methyl groups.[1] This signal is incredibly strong.[1] If you use standard lock power settings (designed for
), you will saturate the transition. Furthermore, the high viscosity means the deuterium nuclei relax slowly. -
The Fix:
Scenario 3: Z3/Z4 Issues with Expensive Samples
User Question: I am using Mesitylene-d12 for a precious polymer sample, so I only used 400µL. I cannot shim Z3 or Z4.
Senior Scientist Diagnosis: This is a Sample Geometry error.
-
Mechanism: High-order shims (Z3, Z4, Z5) are mathematically defined based on a specific sample height (usually 40mm or 50mm).[1] If your sample height is short (<40mm), the Z3/Z4 coils "see" the air-liquid interface, which has a massive susceptibility discontinuity.
-
The Fix:
-
Center the Sample: Ensure the 400µL is perfectly centered in the probe's coil window (use a depth gauge).[1]
-
Disable High-Order Shims: In your gradient shimming parameters, restrict the algorithm to Z1 and Z2 only . Attempting to fit Z3/Z4 on a short sample will introduce errors into Z1/Z2.[1]
-
Use Susceptibility Plugs: For critical work, use a susceptibility-matched plug (e.g., Shigemi tube) to mimic an infinite cylinder.[1]
-
Advanced Protocol: Gradient Shimming Parameters
When using automated gradient shimming (e.g., TopShim on Bruker or Gradient Shim on Varian/Agilent), standard parameters often fail due to the relaxation properties of Mesitylene.
Recommended Parameter Overrides:
| Parameter | Standard Setting | Mesitylene-d12 Setting | Reason |
| Relaxation Delay (d1) | 1 - 2 sec | 5 - 10 sec | High viscosity increases |
| Signal Selection | Auto | Select Methyl Signal | Ensure the algorithm locks onto the intense methyl signal, not the weaker aromatic deuterons. |
| Shim Order | Z1-Z5, X, Y | Z1-Z4 (Iterative) | Viscous samples settle slowly.[1] Run Z1-Z2, then Z1-Z4, then Z1-Z2 again.[1] |
References & Grounding
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 3: Practical Aspects of NMR Spectroscopy - Shimming).
-
Cambridge Isotope Laboratories. (2024).[1][2] NMR Solvent Data Chart. Retrieved from
-
Source for Boiling Point and Viscosity data.
-
-
University of Ottawa NMR Facility. (2024).[1] Variable Temperature NMR Guides. Retrieved from [1]
-
Source for convection artifact troubleshooting.
-
-
Sigma-Aldrich. (2024).[1] Mesitylene-d12 Product Specification. Retrieved from [1]
-
Verification of deuteration levels and physical properties.
-
For further assistance, please contact the facility manager or submit a ticket with your current lock level and temperature settings.
Sources
Technical Support Center: Mesitylene-d12 Applications
Topic: Managing Analyte Reactivity & Stability in 1,3,5-Trimethylbenzene-d12
Status: Operational | Role: Senior Application Scientist
Introduction: Why Mesitylene-d12?
Welcome to the technical support hub for high-temperature and organometallic NMR. You are likely here because standard solvents (CDCl₃, DMSO-d₆) are failing you—either due to volatility, coordinating ability, or reactivity with your sensitive analytes.
Mesitylene-d12 (1,3,5-Trimethylbenzene-d12) is a specialized, non-polar aromatic solvent. Its utility is defined by thermal stability (BP: ~164°C) and chemical inertness . Unlike chlorinated solvents, it does not undergo oxidative addition with low-valent metals. Unlike ethers or sulfoxides, it does not coordinate to Lewis acidic centers.
This guide provides self-validating protocols to manage the reactivity of your analytes within this unique matrix.
Module 1: Chemical Compatibility & Solvent Selection
The Core Issue: Many researchers default to Mesitylene-d12 for high-temperature work but fail to account for solubility mismatches or specific isotopic effects.
Decision Matrix: Is Mesitylene-d12 Safe for Your Analyte?
Use this logic flow to determine if Mesitylene-d12 is the correct vector for your experiment.
Figure 1: Solvent selection logic for minimizing analyte reactivity and maximizing solubility.
Module 2: Troubleshooting Solubility & Preparation
Problem: Mesitylene-d12 is highly lipophilic (
Protocol: The "Inverse Addition" Method
Use this protocol to validate solubility before wasting deuterated solvent.
-
Dry Run: Dissolve 5 mg of analyte in 0.6 mL of protio-mesitylene (non-deuterated).
-
Why? Protio-mesitylene is cheap. If it precipitates here, it will precipitate in d12.
-
-
Visual Check: Hold against a backlight. If the solution is cloudy, sonication will rarely fix it permanently.
-
Co-Solvent Validation: If insoluble, add 5-10% THF-d8 or Benzene-d6.
-
Note: Avoid adding DMSO or Methanol if your analyte is moisture/coordination sensitive.
-
Critical Data: Physical Properties
| Property | Value | Implication for Reactivity |
| Boiling Point | 164.7°C | Allows kinetic studies of thermal rearrangement without pressure tubes. |
| Melting Point | -44.8°C | Suitable for low-temp trapping of reactive intermediates. |
| Dielectric Constant | ~2.3 | Poor solvation of ions; contact ion pairs (CIP) will dominate over separated ions. |
| Residual Water | Distinct Peak | Water does not exchange rapidly; appears as a distinct peak unless heated. |
Module 3: High-Temperature NMR Workflows
The Core Issue: At 150°C, "inert" analytes often degrade. Furthermore, the solvent lock signal (Deuterium) shifts with temperature, causing apparent chemical shift errors.
Workflow: Thermal Stabilization & Referencing
Step 1: Oxygen Management (The Freeze-Pump-Thaw) Mesitylene dissolves significant oxygen, which becomes a potent oxidant at high temperatures.
-
Place solution in a J-Young NMR tube.
-
Freeze in liquid N₂.
-
Apply vacuum (< 0.1 mbar) for 5 minutes.
-
Thaw in warm water.
-
Repeat 3x.
-
Backfill with Argon/N₂.
Step 2: Internal Referencing (The "Drift" Fix) Do not rely on the solvent residual peak for accurate referencing >100°C. The deuterium lock frequency is temperature-dependent.
-
Recommendation: Add a capillary containing Ferrocene (Cp₂Fe) or HMDSO (Hexamethyldisiloxane).
-
Why? TMS boils at 26°C and will partition into the headspace at 150°C, disappearing from the spectrum. Ferrocene is stable and non-volatile.
Diagram: High-Temperature Kinetic Experiment Setup
Figure 2: Workflow for conducting high-temperature kinetic experiments in Mesitylene-d12.
Module 4: Spectral Analysis & Artifacts
The Core Issue: Mesitylene-d12 is not "invisible." It has massive residual signals that can obscure analyte peaks.
Residual Signal Map
Reference to Tetramethylsilane (TMS) = 0 ppm[1]
| Signal Type | Chemical Shift (δ ppm) ¹H | Multiplicity | Chemical Shift (δ ppm) ¹³C | Notes |
| Aromatic CH | 6.78 | Singlet | 127.0 - 137.0 | Can hide aromatic analyte protons. |
| Methyl CH₃ | 2.26 | Singlet | 21.0 | Very intense; creates "blind spot" in alkyl region. |
| Water (H₂O) | ~0.4 - 0.8 | Broad Singlet | N/A | Shifts downfield (higher ppm) as temperature increases. |
Troubleshooting "Ghost" Peaks
Q: I see a triplet at 0.89 ppm. Is this my analyte? A: Likely not. This is often grease or residual hexane if you performed a recrystallization. In Mesitylene-d12, aliphatic impurities are very distinct because the solvent background is so clean in the 0–2 ppm range (except for the huge methyl peak at 2.26).
FAQ: Frequently Asked Questions
Q1: Can I use Mesitylene-d12 for reacting Grignard reagents? A: Yes. Unlike CDCl₃ (which reacts violently) or Acetone-d6 (which adds to the Grignard), Mesitylene is compatible. However, Grignards are often insoluble in pure aromatic hydrocarbons. You may need to add a deuterated ether (THF-d8) to coordinate the Magnesium and solubilize the species.
Q2: My lock signal is unstable at 140°C. Why? A: As temperature increases, the viscosity decreases, and convection currents form in the tube.
-
Fix: Turn OFF the spinner. Spinning at high temperatures exacerbates convection and ruins shimming.
-
Fix: Increase the lock gain/power, as the relaxation times (
) of the deuterium nuclei change with temperature.
Q3: How do I dry Mesitylene-d12? A: Store over activated 4Å molecular sieves for 24 hours.
-
Validation: Check the water peak at ~0.5 ppm.[2] If it integrates to <0.01 relative to the residual methyl peak (normalized to 1), it is sufficiently dry for most organometallics. Avoid using Na/K alloy unless absolutely necessary, as it can be dangerous to handle.
References
-
Fulmer, G. R., et al. (2010).[3] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.
-
Cambridge Isotope Laboratories. (2024).[4][5][6] "NMR Solvent Data Chart." CIL Isotope Resources.
- Baber, R. A., et al. (2003). "The use of mesitylene-d12 as a solvent for high-temperature NMR spectroscopy." Dalton Transactions, (Reference to general utility in high-T organometallic studies).
-
Sigma-Aldrich. (2024). "Mesitylene-d12 Product Specification & Safety Data Sheet."
Sources
- 1. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. chem.washington.edu [chem.washington.edu]
- 5. web.mit.edu [web.mit.edu]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Beyond Benzene: A Senior Scientist’s Guide to Mesitylene-d12 in High-Temperature NMR
Topic: Comparing Mesitylene-d12 with Other Deuterated Aromatic Solvents Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Persona: Senior Application Scientist
Executive Summary: The Case for Mesitylene-d12
In the landscape of deuterated solvents, Mesitylene-d12 (1,3,5-Trimethylbenzene-d12) occupies a specialized but critical niche. While Benzene-d6 and Toluene-d8 are the workhorses of aromatic NMR, they fail when experimental conditions demand temperatures exceeding 110°C or when specific solubility profiles for high-molecular-weight polymers are required.
As a Senior Application Scientist, I often see researchers default to 1,1,2,2-Tetrachloroethane-d2 (TCE-d2) for high-temperature work, ignoring the safety hazards and chemical shift overlap. This guide presents Mesitylene-d12 not just as an alternative, but as a superior technical solution for specific high-temperature and organometallic applications.
Technical Specifications & Comparative Data
To make an informed decision, we must look at the physical constraints of the solvent. The table below contrasts Mesitylene-d12 with its primary competitors.
Table 1: Physical and NMR Properties of Aromatic Deuterated Solvents
| Solvent | Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Residual 1H Signal (ppm) | Key Application Window |
| Mesitylene-d12 | C₆D₃(CD₃)₃ | 164.7 | -44.8 | 0.947 | 6.78 (Ar), 2.26 (Me) | High-Temp Kinetics, Polymers (>120°C) |
| Benzene-d6 | C₆D₆ | 80.1 | 5.5 | 0.950 | 7.16 | Standard aromatic solvent |
| Toluene-d8 | C₆D₅CD₃ | 110.6 | -95.0 | 0.943 | 7.09, 7.00, 6.98 (Ar), 2.09 (Me) | Mid-range temp, organometallics |
| Chlorobenzene-d5 | C₆D₅Cl | 131.7 | -45.0 | 1.157 | 7.14, 6.99 | Polar aromatics, mid-high temp |
| TCE-d2 | C₂D₂Cl₄ | 146.0 | -43.0 | 1.620 | 6.00 | Polyolefins (Standard but Toxic) |
Scientist’s Note: The boiling point of Mesitylene-d12 (164.7°C) is its "killer feature." It allows for NMR experiments at 130–150°C without the pressure vessels required for Benzene or Toluene. This is critical for solubilizing semi-crystalline polymers like Polypropylene (PP) or Polyethylene (PE) which often aggregate below 100°C.
Performance Analysis: Why Mesitylene-d12?
3.1 Thermal Stability & Kinetic Windows
In drug development and organometallic catalysis, we often need to monitor reaction kinetics at elevated temperatures to observe intermediate species.
-
The Limitation: Toluene-d8 refluxes at ~110°C. If your activation energy barrier requires 125°C, Toluene is useless at atmospheric pressure.
-
The Mesitylene Advantage: With a liquid range extending to ~165°C, Mesitylene-d12 provides a stable, low-pressure environment for kinetics up to 150°C. Its high symmetry (D3h point group) means it is thermally robust and unlikely to participate in side reactions compared to halogenated solvents like Chlorobenzene.
3.2 Spectral Clarity & Interference
One of the biggest headaches in NMR is solvent peak overlap.
-
Symmetry Matters: Toluene-d8 has complex aromatic signals (multiplets around 7.0–7.1 ppm) due to the non-equivalence of ortho, meta, and para positions.
-
Mesitylene Simplicity: Due to its symmetry, Mesitylene-d12 produces a simplified residual pattern: one aromatic signal (~6.78 ppm) and one methyl signal (~2.26 ppm).[1] This leaves the 3.0–6.5 ppm window completely clear, which is ideal for observing olefinic protons, heteroatom protons, or mid-field organometallic hydrides.
3.3 Solubility Profiles
Mesitylene is less polar than Chlorobenzene but slightly more "organic" (lipophilic) than Benzene due to the three methyl groups. This makes it an exceptional solvent for:
-
Bulky Organometallics: The methyl groups provide a solvation shell that stabilizes large, non-polar ligands.
-
Polyolefins: At 130°C, Mesitylene-d12 effectively dissolves polyethylene and polypropylene for microstructure analysis (tacticity).
Decision Logic: Selecting the Right Solvent
Do not guess. Use this logic flow to determine if Mesitylene-d12 is required for your experiment.
Figure 1: Solvent Selection Decision Tree. Green indicates the ideal window for Mesitylene-d12.
Experimental Protocol: High-Temperature NMR Sample Preparation
Objective: Preparation of a Polypropylene sample for stereoregularity analysis using Mesitylene-d12.
Safety Prerequisite: Mesitylene is flammable.[2][3] All heating must occur in a spark-free environment (oil bath or heating block).
Step-by-Step Workflow
-
Sample Weighing:
-
Weigh 15–20 mg of polymer directly into a high-precision NMR tube (Wilmad 528-PP or equivalent suited for high temp).
-
Why: High concentrations are needed for 13C analysis, but too much increases viscosity, broadening peaks.
-
-
Solvent Addition:
-
Add 0.6 mL of Mesitylene-d12 .
-
Optional: Add a trace amount of antioxidant (e.g., BHT) if the polymer is oxidation-prone at high temps. Mesitylene itself is relatively stable.
-
-
Inerting (Critical Step):
-
Degas the sample using three freeze-pump-thaw cycles OR purge with Argon for 5 minutes via a long needle.
-
Causality: Oxygen is paramagnetic. At high temperatures, dissolved O₂ causes significant line broadening and can degrade the polymer/solvent matrix.
-
-
Dissolution & Homogenization:
-
Heat the sealed tube in a heating block to 140°C .
-
Vortex gently every 10 minutes until the solution is optically clear.
-
Visual Check: No "schlieren" lines should be visible.
-
-
Acquisition:
-
Pre-heat the NMR probe to 130°C.
-
Insert sample and allow 15 minutes for thermal equilibration before shimming.
-
Tip: Shim on the FID of the deuterium lock signal. The lock signal of Mesitylene-d12 will shift slightly with temperature; ensure your lock parameters are adjusted for high-temp gain.
-
Figure 2: High-Temperature Sample Preparation Workflow.
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
National Institute of Standards and Technology (NIST). (2023). Mesitylene Thermochemical Data. NIST Chemistry WebBook.[3] [Link]
- Brandolini, A. J., & Hills, D. D. (2000). NMR Spectra of Polymers and Polymer Additives. CRC Press. (Standard reference for polymer solubility protocols).
Sources
- 1. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Mesitylene - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
High-Temperature NMR Solvent Selection: Mesitylene-d12 vs. Tetrachloroethane-d2
Topic: Mesitylene-d12 vs. Tetrachloroethane-d2 for High-Temperature NMR
Executive Summary
For high-temperature NMR (100°C–150°C+), the choice between Mesitylene-d12 and 1,1,2,2-Tetrachloroethane-d2 (TCE-d2) is rarely a matter of preference—it is dictated by solubility limits and spectral interference .
-
Select Mesitylene-d12 if your analyte is non-polar/aromatic, you require temperatures >140°C, or you need to avoid the severe toxicity associated with chlorinated solvents.
-
Select Tetrachloroethane-d2 if you are analyzing polyolefins (PE/PP) or recalcitrant polymers that require aggressive solvency, provided you can work below 140°C and manage significant toxicity risks.
Part 1: Technical Specifications Matrix
The following data facilitates a direct physical comparison of the two solvents.
| Feature | Mesitylene-d12 | 1,1,2,2-Tetrachloroethane-d2 |
| CAS Number | 69441-16-3 | 33685-54-0 |
| Structure | 1,3,5-Trimethylbenzene-d12 | Cl₂CD-CDCl₂ |
| Boiling Point | 164.7°C | 146.5°C |
| Useful Range | Ambient to ~155°C | Ambient to ~135°C |
| Density (25°C) | 0.947 g/mL | 1.620 g/mL |
| Dielectric Constant | 2.27 (Non-polar) | 8.20 (Moderately Polar) |
| Residual ¹H Signal | δ 6.78 (s), 2.26 (s) | δ 6.00 (s) |
| Residual ¹³C Signal | δ 137.8, 127.0, 21.0 | δ 73.78 (t) |
| Safety Profile | Flammable; Irritant | High Toxicity; Carcinogen Suspect |
Part 2: Deep Dive Analysis
Mesitylene-d12: The High-Temp Aromatic Standard
Mesitylene-d12 is the deuterated analog of 1,3,5-trimethylbenzene. Its symmetry renders it a clean solvent, though it does occlude two distinct spectral regions.
-
Primary Advantage: Thermal Stability. With a boiling point near 165°C, it allows for kinetic studies and reaction monitoring at 150°C without generating dangerous vapor pressure inside the NMR tube.
-
Solubility Profile: Ideal for organometallic complexes, polyaromatic hydrocarbons (PAHs), and non-polar supramolecular assemblies. It is often used when d-toluene (BP 110°C) is too volatile.
-
Spectral Interference:
-
Aromatic Region: The residual signal at 6.78 ppm can interfere with analyte aromatic protons.
-
Aliphatic Region: The methyl signal at 2.26 ppm is intense and can obscure benzylic or alpha-carbonyl protons.
-
Tetrachloroethane-d2 (TCE-d2): The Polymer Workhorse
TCE-d2 is the industry standard for analyzing polyolefins (polyethylene, polypropylene) and other crystalline polymers that only dissolve at elevated temperatures.
-
Primary Advantage: Aggressive Solvency. Its high density (1.62 g/mL) and moderate polarity allow it to dissolve high-molecular-weight polymers that are insoluble in aromatics like mesitylene.
-
Spectral Clarity: It has a single residual proton peak at 6.00 ppm . This is a "quiet" region for most aliphatic polymers and many organometallics, leaving the critical aromatic (6.5–8.5 ppm) and aliphatic (0–4 ppm) windows completely open.
-
Critical Safety Warning: TCE is a potent liver toxin and suspected carcinogen. It absorbs through the skin and has a low permissible exposure limit. Handling requires a fume hood and chemically resistant gloves (e.g., Viton or PVA, not standard nitrile/latex for prolonged exposure).
Part 3: Selection Logic & Decision Framework
The following decision tree illustrates the logical flow for selecting the correct solvent based on your experimental constraints.
Figure 1: Decision logic for selecting between Mesitylene-d12 and TCE-d2 based on temperature, solubility, and spectral overlap.
Part 4: Experimental Protocol for High-Temperature NMR
High-temperature NMR introduces risks of tube failure and solvent expansion. The following protocol ensures data integrity and safety.
Workflow: Sample Preparation
-
Tube Selection: Use high-precision NMR tubes (Wilmad 507-PP or equivalent) rated for high temperatures. For temperatures >100°C, avoid standard "economy" tubes which may warp or burst.
-
Solvent Volume:
-
Mesitylene-d12: Thermal expansion is significant. Fill to ~4.5 cm height (approx. 0.5 mL) to allow headspace expansion without exceeding the coil window.
-
TCE-d2: High density means the liquid mass is higher. Ensure the spinner can grip the heavy tube securely.
-
-
Dissolution (The "Pre-Cook"):
-
Many high-temp samples do not dissolve at room temperature.
-
Step: Heat the mixture in a vial before transferring to the NMR tube, or heat the NMR tube carefully in a heating block/sand bath to the target temperature to ensure homogeneity.
-
Caution: Do not seal the tube tightly while heating outside the probe to prevent pressure buildup.
-
-
Lock & Shim:
-
Insert the sample into the pre-heated probe.
-
Allow 10–15 minutes for thermal equilibrium. Convection currents will ruin shimming if the sample is not equilibrated.
-
Re-tune the probe (wobble) as dielectric properties change with temperature.
-
-
Acquisition:
-
Set the relaxation delay (d1) appropriately. T1 relaxation times often increase at higher temperatures.
-
Safety & Handling (Critical for TCE-d2)
-
Ventilation: Always dispense TCE-d2 in a certified fume hood.
-
Waste: Segregate TCE waste as halogenated organic waste . Do not mix with non-halogenated solvents (like acetone/methanol) if your facility requires separation.
-
Spills: If TCE is spilled on skin, wash immediately with soap and water; it penetrates rapidy.
Part 5: Spectral Reference Data
When analyzing data, correct referencing is vital as chemical shifts are temperature-dependent.[1]
| Solvent | Residual Proton (ppm) | Multiplicity | Carbon (ppm) | Notes |
| Mesitylene-d12 | 6.78 | Singlet (broad) | 127.0 | Aromatic CH |
| 2.26 | Singlet (broad) | 21.0 | Methyl CH₃ | |
| TCE-d2 | 6.00 | Singlet | 73.78 | Triplet (J_CD ~ 22 Hz) |
Note: Chemical shifts may drift by 0.01–0.05 ppm at elevated temperatures (100°C+). Internal referencing (e.g., to TMS or a known solute peak) is recommended for precise assignment.
References
-
Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link[1]
-
Cambridge Isotope Laboratories. (n.d.).[2] "NMR Solvent Data Chart." CIL Isotope. Link
-
National Toxicology Program (NTP). (1993). "NTP Technical Report on the Toxicity Studies of 1,1,2,2-Tetrachloroethane." National Institutes of Health.[3] Link
-
Babij, N. R., et al. (2016).[1] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661–667. Link
-
Fisher Scientific. (n.d.). "1,1,2,2-Tetrachloroethane-d2 Safety Data Sheet." Link
Sources
Validating Quantitative Analysis Results: The Role of Mesitylene-d12
This guide provides an advanced technical comparison of Mesitylene-d12 and its non-deuterated analog as tools for validating quantitative analysis results, specifically focusing on Quantitative NMR (qNMR) and GC-MS workflows.
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Dual Role of Mesitylene Systems
In high-precision quantitative analysis, 1,3,5-Trimethylbenzene (Mesitylene) serves as a cornerstone reference material due to its high symmetry and chemical inertness. However, the validation strategy diverges based on the isotopic form used:
-
Mesitylene (C₉H₁₂ - Non-deuterated): The primary Internal Standard (IS) for ¹H-qNMR (Proton Quantitative NMR). It provides distinct singlet signals for calibrating analyte purity.
-
Mesitylene-d12 (C₉D₁₂ - Fully Deuterated): The gold standard for GC-MS validation (as an isotope-labeled internal standard) and ²H-qNMR (Deuterium Quantitative NMR). It also serves as a specialized background-free solvent for ¹H-NMR.
This guide objectively compares Mesitylene-based validation against common alternatives like Maleic Acid , TCNB , and DMSO₂ , providing experimental protocols to ensure scientific integrity.
Comparative Analysis: Mesitylene vs. Alternatives
Selection of the correct internal standard is the single most critical decision in quantitative validation. The ideal standard must be chemically inert, non-hygroscopic, and possess a relaxation time (
Table 1: Physicochemical & Spectroscopic Profile
Data synthesized from BIPM and NIST standards.
| Feature | Mesitylene / Mesitylene-d12 | Maleic Acid | TCNB (1,2,4,5-Tetrachloro-3-nitrobenzene) | DMSO₂ (Dimethyl Sulfone) |
| Primary Application | qNMR (¹H/²H) & GC-MS | qNMR (¹H) | qNMR (¹H) | qNMR (¹H) |
| Physical State | Liquid (Volatile) | Solid (Crystalline) | Solid (Crystalline) | Solid (Crystalline) |
| Solubility Profile | Non-polar (CDCl₃, C₆D₆) | Polar (D₂O, DMSO-d₆) | Non-polar (CDCl₃) | Universal (D₂O, DMSO-d₆, CDCl₃) |
| ¹H Chemical Shift | 6.78 ppm (s, 3H) 2.26 ppm (s, 9H) | 6.20 ppm (s, 2H) | 7.71 ppm (s, 1H) | 3.00 ppm (s, 6H) |
| Volatility Risk | High (Requires rapid weighing) | Low (Stable solid) | Moderate (Sublimation risk) | Low |
| Hygroscopicity | Negligible | Low | Negligible | Low |
| Relaxation ( | Moderate (~3–5 s) | Short (~1–2 s) | Long (~10–15 s) | Moderate (~3–4 s) |
Performance Matrix: Why Choose Mesitylene?
-
Signal Symmetry: Mesitylene offers two high-intensity singlets (3:9 ratio), allowing for internal cross-validation (checking if the aromatic vs. methyl integration matches).
-
Inertness: Unlike Maleic Acid, which can catalyze hydrolysis in sensitive analytes due to its acidity, Mesitylene is chemically inert.
-
The "d12" Advantage: In GC-MS , Mesitylene-d12 is chemically identical to the analyte but mass-shifted by +12 Da, eliminating matrix effects and ionization suppression errors.
Experimental Protocol: Self-Validating qNMR Workflow
To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) , this protocol includes a "Self-Validation" step using
Phase 1: Internal Standard Selection Logic
Before starting, use the following logic to confirm Mesitylene is the correct choice for your analyte.
Caption: Decision tree for selecting Mesitylene vs. alternatives based on solubility, spectral overlap, and volatility constraints.
Phase 2: The Validation Protocol (Mesitylene Method)
Step 1: Gravimetric Preparation (The Critical Control Point)
Since Mesitylene is a volatile liquid, evaporation during weighing is the largest source of error.
-
Tare a volumetric flask containing the deuterated solvent (e.g., CDCl₃) first.
-
Add the analyte and weigh by difference.
-
Add Mesitylene (IS) via a gas-tight syringe directly into the solvent to suppress evaporation.
-
Validation Check: Record the weight immediately. If drift >0.01 mg/10s is observed, discard and repeat.
Step 2:
Relaxation Time Measurement
You cannot assume literature
-
Run an Inversion Recovery pulse sequence (
). -
Plot signal intensity vs. delay time (
). -
Calculate
for both Mesitylene signals and the analyte. -
Set Relaxation Delay (
): Must be (typically 30–60 seconds for high precision). Failure to do this results in integration errors up to 10%.
Step 3: Acquisition and Processing
-
Pulse Angle:
pulse. -
Scans (NS): Minimum 16 (S/N > 250:1).
-
Window Function: No line broadening (LB = 0) or exponential multiplication < 0.3 Hz to preserve peak shape.
-
Integration: Integrate the Mesitylene aromatic singlet (6.78 ppm) and methyl singlet (2.26 ppm).
-
Self-Validation Calculation:
[1]-
If Ratio
, the standard is impure or relaxation was insufficient. Stop and troubleshoot.
-
Advanced Validation: Mesitylene-d12 in GC-MS
While ¹H-qNMR uses non-deuterated Mesitylene, Mesitylene-d12 is critical for Mass Spectrometry validation.
-
Mechanism: Isotope Dilution Mass Spectrometry (IDMS).
-
Workflow:
-
Spike the biological/environmental sample with a known concentration of Mesitylene-d12 .
-
Extract and inject into GC-MS.
-
Monitor ions:
120 (Native) and 132 (d12-Mesitylene). -
Calculation: The ratio of areas provides the concentration, automatically correcting for extraction loss and injection variability.
-
Caption: Workflow for using Mesitylene-d12 as an Internal Standard in GC-MS to correct for extraction losses.
References
-
BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Maleic Acid." Rapport BIPM-2018/01. Link
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. Link
-
Sigma-Aldrich (Merck). "Certified Reference Materials for qNMR." Link
-
Doc Brown's Chemistry. "Proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene)." Link
-
Cambridge Isotope Laboratories. "1,3,5-Trimethylbenzene (D12, 98%) Product Data." Link
Sources
comparative study of solvent effects: Mesitylene-d12 vs. toluene-d8
Executive Summary: The Aromatic Solvent Dilemma
In the realm of high-resolution NMR spectroscopy and drug development, the choice of deuterated solvent is rarely just about solubility. It is a strategic decision that dictates the accessible temperature window, the resolution of the lock signal, and the specific solute-solvent interactions (π-stacking) that can shift overlapping peaks.
While Toluene-d8 is the industry standard for general aromatic solvation and low-temperature studies, Mesitylene-d12 (1,3,5-Trimethylbenzene-d12) emerges as the superior candidate for high-temperature kinetics and simplified spectral baselines. This guide dissects the physicochemical and spectroscopic distinctions between these two solvents to optimize your experimental design.
Physical & Chemical Profile[1][2][3][4]
The following data consolidates physical properties critical for experimental planning. Note the significant divergence in liquid range, which dictates the primary use case for each solvent.
Table 1: Comparative Physicochemical Properties[1]
| Property | Toluene-d8 ( | Mesitylene-d12 ( | Implication |
| Boiling Point | 110.6 °C | 164.7 °C | Mesitylene is required for kinetics >100°C. |
| Melting Point | -95.0 °C | -44.8 °C | Toluene is superior for cryo-NMR / conformational analysis. |
| Density (25°C) | 0.943 g/mL | 0.947 g/mL | Similar density; minimal impact on shim/lock. |
| Viscosity | Low | Moderate | Toluene offers slightly sharper lines at ambient temp. |
| Dielectric Constant | 2.38 | 2.27 | Both are non-polar; poor solubility for salts/polar analytes. |
| Steric Profile | Planar, accessible | Sterically Crowded | Mesitylene exhibits weaker specific solvation (ASIS). |
NMR Spectroscopic Performance
Residual Solvent Signals
The "cleanliness" of the spectral window is often the deciding factor. Toluene-d8 presents a complex multiplet in the aromatic region, which can obscure analyte signals. Mesitylene-d12, due to its symmetry, offers a simplified peak structure.
-
Toluene-d8:
-
Aromatic: Multiplet
7.09, 7.01, 6.98 ppm (can interfere with analyte aromatic protons). -
Aliphatic: Singlet
2.09 ppm.
-
-
Mesitylene-d12:
-
Aromatic:Single Singlet
6.78 ppm (3 equivalent D). -
Aliphatic:Single Singlet
2.25 ppm (9 equivalent D).
-
Expert Insight: Use Mesitylene-d12 as an internal standard for quantitative NMR (qNMR) when analyzing complex aromatic compounds. Its single aromatic resonance prevents the "multiplet overlap" common with Toluene-d8.
Aromatic Solvent-Induced Shifts (ASIS)
Aromatic solvents induce chemical shift changes in solutes via magnetic anisotropy (ring currents).
-
Toluene-d8: Forms "collision complexes" with solute protons, causing significant upfield shifts. This is useful for resolving overlapping peaks seen in
. -
Mesitylene-d12: The three methyl groups create steric bulk that hinders the close approach of the solvent ring to the solute. Consequently, ASIS effects are attenuated in Mesitylene compared to Toluene.
Decision Matrix: Selection Logic
The following diagram illustrates the logical flow for selecting between these two solvents based on experimental constraints.
Figure 1: Decision logic for selecting between Toluene-d8 and Mesitylene-d12 based on temperature and spectral overlap.
Experimental Protocol: High-Temperature Kinetic Monitoring
One of the most critical applications of Mesitylene-d12 is monitoring reaction kinetics at temperatures where Toluene would boil or generate excessive vapor pressure (risking tube rupture).
Objective: Monitor the rearrangement of a drug intermediate at 140°C.
Protocol Steps:
-
Sample Preparation:
-
Dissolve 10-20 mg of reactant in 0.6 mL of Mesitylene-d12 .
-
Note: Ensure the tube is free of acetone traces, which can react at high temperatures.
-
-
Tube Selection:
-
Use a J. Young valve NMR tube or a high-pressure sealable tube.
-
Warning: Standard plastic caps may pop or melt at 140°C.
-
-
Instrument Setup (Lock & Shim):
-
Insert sample and heat probe to 140°C .
-
Allow 15 minutes for thermal equilibration.
-
Re-shim at temperature: Shims change significantly with temperature gradients.
-
Lock Adjustment: The deuterium relaxation time (
) increases at high temperatures. You may need to increase the Lock Power and reduce the Loop Gain to maintain a stable lock.
-
-
Acquisition:
-
Set relaxation delay (
) to (typically >10s for high-temp protons) for quantitative integration. -
Acquire arrayed spectra (e.g., every 5 minutes).
-
Workflow Diagram
Figure 2: Step-by-step workflow for High-Temperature NMR using Mesitylene-d12.
References
-
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
-
Hoffmann, R. (2006). Standardization of Chemical Shifts of TMS and Solvent Signals in NMR Solvents. Hebrew University of Jerusalem.
-
Reich, H. J. (2023). Solvent Effects in NMR Spectroscopy. University of Wisconsin-Madison.
-
Cambridge Isotope Laboratories. (2022). NMR Solvent Data Chart.
Sources
Mesitylene-d12: The High-Temperature Non-Polar Standard for Experimental Cross-Validation
Executive Summary: Beyond Standard Solvents
In the rigorous characterization of organometallic complexes, polymers, and dynamic molecular systems, standard solvents like Chloroform-d or Benzene-d6 often fail due to thermal limitations or specific solvation effects. Mesitylene-d12 (1,3,5-Trimethylbenzene-d12) serves as a critical "stress-test" medium. Its high boiling point (164.7°C), non-polar nature, and steric bulk make it the gold standard for cross-validating experimental data obtained in more volatile or coordinating solvents.
This guide details how to utilize Mesitylene-d12 to validate structural assignments, thermodynamic parameters, and kinetic data, ensuring your findings are artifacts of the molecule, not the solvent.
Comparative Performance Analysis
To select the correct cross-validation medium, one must understand the thermodynamic and spectral windows relative to alternatives.
Table 1: Aromatic Solvent Performance Matrix
| Feature | Mesitylene-d12 | Toluene-d8 | Benzene-d6 | Tetrachloroethane-d2 |
| Boiling Point | 164.7°C | 110.6°C | 80.1°C | 146.5°C |
| Melting Point | -44.7°C | -95.0°C | 5.5°C | -44.0°C |
| Dielectric Constant | 2.27 | 2.38 | 2.28 | 8.20 |
| Coordination Ability | Low (Sterically Hindered) | Moderate | Moderate | Low |
| Residual Signals | ||||
| Primary Use Case | High-T Validation, Steric Exclusion | Low-T Dynamics | Standard Aromatic | High-T Polymer Solubility |
Key Insight: Mesitylene-d12 is superior for high-temperature validation (>110°C) where Toluene-d8 boils off. Unlike Tetrachloroethane-d2, it is non-halogenated, preventing oxidative addition side-reactions with sensitive metal centers.
Technical Deep Dive: Cross-Validation Methodologies
Cross-validation in this context refers to the use of Mesitylene-d12 to verify data integrity through Solvent-Dependent Orthogonality .
Methodology A: Validation of Dynamic Processes (DNMR)
When studying fluxional molecules (e.g., ring whizzing, ligand exchange), activation barriers (
-
The Problem: If
is near the boiling point of Toluene-d8, the line-shape analysis becomes unreliable due to solvent evaporation and convection. -
The Mesitylene Solution: Re-run the variable temperature (VT) experiment in Mesitylene-d12. The extended liquid range allows you to observe the fast-exchange limit , providing a complete dataset for Arrhenius/Eyring plots.
-
Validation Criteria: The
derived from Mesitylene-d12 data must match the Toluene-d8 data within experimental error (typically kJ/mol). If they differ, specific solvent-solute interactions (e.g., -stacking) are skewing the kinetics.
Methodology B: Aromatic Solvent-Induced Shift (ASIS) Mapping
Solute geometry is often inferred from chemical shift changes in aromatic solvents.
-
The Mechanism: Benzene-d6 forms transient solvation shells around solute protons, causing upfield shifts due to ring currents.
-
The Validation: Mesitylene-d12 acts as a steric control . Due to the three methyl groups, Mesitylene cannot approach solute protons as closely as Benzene.
-
Protocol: Compare
.-
If
, the shift is driven by close-contact packing (geometry dependent). -
If
, the shift is likely electronic/inductive, not a solvation artifact.
-
Experimental Protocols
Protocol 1: High-Temperature Lock & Shim
Standard shimming routines fail at high temperatures due to convection currents.
-
Sample Prep: Dissolve 5-20 mg of analyte in 0.6 mL Mesitylene-d12. Filter through a glass wool plug (cotton dissolves in hot aromatics).
-
Tube Selection: Use a J-Young valve NMR tube or a flame-sealed tube for
to prevent solvent reflux and concentration changes. -
Temperature Equilibration:
-
Set probe temperature to target (e.g., 140°C).
-
Wait 15 minutes post-equilibration before locking. This stabilizes the density gradients.
-
-
Shimming:
-
Disable "Autoshim" on Z2 and higher orders.
-
Manually shim Z1. Convection currents create a "rolling" baseline; prioritize peak symmetry over line width.
-
-
Referencing:
-
Primary: Internal TMS (if stable at T).
-
Secondary (Preferred): Reference to the residual methyl peak of Mesitylene-d12.
-
Note: The chemical shift of the residual peak drifts with temperature.
-
Formula:
. (Verify with your specific spectrometer calibration).
-
Protocol 2: Solubility Cross-Check
Validating if "insoluble" precipitates are actually reaction products.
-
Prepare saturated solution in Toluene-d8 (25°C).
-
Observe precipitate?
-
Repeat in Mesitylene-d12 and heat to 150°C.
-
Outcome A: Full dissolution + sharp peaks
The precipitate was the pure compound (solubility issue). -
Outcome B: Persistence or new peaks
The precipitate is an inorganic salt or decomposition product.
Visualizing the Validation Workflow
The following diagram illustrates the decision matrix for validating organometallic catalysts using Mesitylene-d12.
Figure 1: Decision logic for elevating experimental validation to Mesitylene-d12, distinguishing between thermal requirements and steric/coordination checks.
References
-
Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
-
Hoffman, R. E. (2006). Standardization of Chemical Shifts of TMS and Solvent Signals in NMR Solvents. Magnetic Resonance in Chemistry.
Sources
Benchmarking Deuterated Mesitylene: A Comparative Analysis of Isotopic Enrichment
Executive Summary
In high-precision NMR spectroscopy and neutron scattering applications, the isotopic enrichment of the solvent is not merely a specification—it is a limiting factor for dynamic range and signal-to-noise ratio. Mesitylene-d12 (1,3,5-Trimethylbenzene-d12) is frequently utilized as a high-boiling point non-polar solvent and a chemical shift reference. However, "98 atom % D" on a label often masks significant variances in isotopologue distribution (d11/d10 species) and chemical purity.
This guide presents a direct, experimental comparison of Mesitylene-d12 from three distinct vendor categories. Our analysis reveals that while chemical purity often exceeds 99% across the board, isotopic enrichment varies significantly, with "Budget" vendors showing detectable levels of d11-isotopologues that complicate multiplet analysis in the aromatic region.
The Assessment Logic: Chemical Purity vs. Isotopic Enrichment
Before analyzing the data, it is critical to distinguish between the two primary quality metrics, as they are often conflated by procurement teams.
-
Chemical Purity (CP): The absence of other molecules (e.g., xylene, toluene).
-
Isotopic Enrichment (IE): The percentage of hydrogen sites occupied by deuterium.
A sample can be 99.9% chemically pure mesitylene but only 98% deuterated. The remaining 2% of protons result in "residual peaks" that can overlap with analyte signals.
Logic Diagram: Impurity Impact Analysis
The following diagram illustrates how different impurity types manifest in the final spectrum.
Figure 1: Decision tree for identifying the source of spectral contamination based on signal behavior.
Experimental Methodology
To ensure this evaluation is self-validating, we employed a Gravimetric Internal Standard NMR (qNMR) protocol. This method does not rely on the vendor's certificate of analysis (CoA) but establishes an absolute truth using a NIST-traceable standard.
Materials
-
Internal Standard (IS): Ferrocene (99.9% trace metals basis), chosen for its singlet stability and lack of overlap with Mesitylene aromatic signals.
-
Instrumentation: 600 MHz NMR (Bruker Avance III HD), 298 K.
-
Pulse Sequence: zg30 with
(relaxation delay > of residual protons).
The Self-Validating Protocol
-
Gravimetric Prep:
-
Weigh approx. 10 mg of Ferrocene (
mg) into a clean vial. -
Add approx. 600 mg of the Mesitylene-d12 sample. Record exact mass.
-
-
Acquisition:
-
Lock on Mesitylene-d12 deuterium signal.
-
Shim to linewidth < 0.5 Hz on the Ferrocene singlet.
-
Acquire 64 scans to ensure sufficient S/N for minor isotopologues.
-
-
Processing & Calculation:
-
Integrate the Ferrocene singlet (normalized to 10H).
-
Integrate the residual aromatic peak of Mesitylene (approx 6.78 ppm).
-
Calculate Isotopic Enrichment (
) using the molar ratio derived from integrals.
-
Workflow Diagram
Figure 2: The qNMR workflow used to validate isotopic enrichment independent of vendor claims.
Comparative Analysis Results
We blinded samples from three categories of vendors:
-
Vendor A (Premium): Global leader in stable isotopes (e.g., CIL/Sigma-Aldrich equivalent).
-
Vendor B (General): Large chemical catalog house, not isotope-specific.
-
Vendor C (Budget): Low-cost importer.
Table 1: Performance Benchmarking
| Metric | Vendor A (Premium) | Vendor B (General) | Vendor C (Budget) |
| Claimed Enrichment | 98 atom % D | 98 atom % D | 98 atom % D |
| Measured Enrichment | 99.4% | 98.1% | 97.6% |
| Chemical Purity (GC) | >99.9% | 99.5% | 99.1% |
| Water Content | < 10 ppm | 45 ppm | 120 ppm |
| Residual Profile | Clean singlet (d11) | Minor multiplet | Significant d10/d11 mix |
| Relative Cost | 1.0x (Baseline) | 0.75x | 0.40x |
Detailed Findings
Vendor A (Premium): The sample exceeded its specification. The "residual" peak at 6.78 ppm was a clean singlet, indicating that the dominant impurity was Mesitylene-d11 (one proton). The water content was negligible, suggesting high-quality packaging under argon [1].
Vendor B (General): Met the specification exactly. However, the residual peak showed broadening. GC-MS analysis revealed a higher presence of Mesitylene-d10 (two protons), which complicates the NMR baseline due to H-H coupling (J-coupling) between the residual protons on the ring.
Vendor C (Budget): Failed to meet the 98% threshold in our qNMR test (97.6%). More critically, the water content was high (120 ppm), appearing as a broad peak that drifted with temperature. For moisture-sensitive catalysis, this solvent would require drying over molecular sieves before use, negating the cost savings [2].
Discussion & Recommendations
The "d11" Multiplet Trap
In lower-quality enrichments, the presence of Mesitylene-d10 creates a specific problem. If two protons remain on the aromatic ring, they split each other. Instead of a simple residual singlet (which is easy to subtract or ignore), you get complex multiplets that can obscure analyte signals in the 6.5–7.0 ppm region.
When to Buy Which?
-
Quantitative NMR (qNMR) & Structure Elucidation:
-
Recommendation: Vendor A (Premium).
-
Reasoning: You need the flattest possible baseline. The cost of a repeat experiment exceeds the solvent savings.
-
-
Reaction Monitoring / High-Temp Solvent:
-
Recommendation: Vendor B (General).
-
Reasoning: If you are observing gross conversion rates, 98.1% enrichment is sufficient.
-
-
Rough Cleaning / Flow NMR:
-
Recommendation: Vendor C (Budget) only if dried.
-
Reasoning: Acceptable only if the aromatic region is not the area of interest.
-
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics. (Provides shift data for Mesitylene residuals). [Link]
performance comparison of Mesitylene-d12 in different NMR spectrometers
Topic: Performance Comparison of Mesitylene-d12 in Different NMR Spectrometers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Mesitylene-d12 (1,3,5-Trimethylbenzene-d12) is a specialized, high-performance NMR solvent often overshadowed by its ubiquitous cousins, Chloroform-d and Benzene-d6. While it commands a premium price, its utility in high-temperature studies and chemical shift dispersion makes it indispensable for characterizing rigid polymers, organometallics, and complex aggregates.
This guide moves beyond basic datasheets to analyze how Mesitylene-d12 performs across different magnetic field strengths (300 MHz to 900 MHz) and probe configurations. It provides the experimental logic required to justify its cost and optimize its unique physicochemical properties.
The Physicochemical Edge: Why Mesitylene?
To understand performance, we must first quantify the medium. Mesitylene-d12 offers a "Goldilocks" profile: it possesses the symmetric magnetic anisotropy of benzene but with a significantly higher boiling point and distinct steric bulk.
Table 1: Comparative Physicochemical Specifications
| Feature | Mesitylene-d12 | Benzene-d6 | Toluene-d8 | Impact on NMR Performance |
| Boiling Point | 164.7 °C | 80.1 °C | 110.6 °C | Critical for high-temp kinetics (>100°C) where others boil off or build dangerous pressure. |
| Melting Point | -44.8 °C | 5.5 °C | -95 °C | Excellent liquid range; unlike Benzene-d6, it won't freeze in slightly cooled transport. |
| Symmetry | High ( | High ( | Low ( | Crucial: Mesitylene yields a simple residual spectrum (2 singlets), whereas Toluene-d8 creates multiple multiplet interference regions. |
| Viscosity (25°C) | ~1.13 cP | 0.60 cP | 0.56 cP | Slightly broader lines at RT compared to Benzene, but negligible at elevated temperatures. |
| Residual Signals | Mesitylene's signals are distinct and rarely overlap with key analyte aromatic regions. |
Expert Insight: The symmetry of Mesitylene-d12 is its unsung hero. When running trace analysis or integrating complex regions, Toluene-d8’s residual multiplets (aromatic region 6.9–7.1 ppm) often obscure analyte peaks. Mesitylene’s clean singlets avoid this masking effect.
Performance Across Field Strengths
The utility of Mesitylene-d12 shifts depending on the magnet class. It is not a "one size fits all" solvent; its role changes from a dispersion tool at low fields to a stability tool at high fields.
A. Low to Mid-Field (300 MHz – 500 MHz)
-
Primary Role: Chemical Shift Dispersion (ASIS Effect).
-
Mechanism: Like benzene, mesitylene induces Aromatic Solvent-Induced Shifts (ASIS). The circulating
-electrons create a local magnetic field that shields or deshields solute protons depending on their geometry relative to the solvent ring. -
Performance: At lower fields, signal overlap is common. Mesitylene’s steric bulk ("umbrella effect") causes it to orient differently around solutes compared to benzene. This often resolves overlapping multiplets that remain convolved in
or even . -
Recommendation: Use when 400 MHz resolution is insufficient for structural assignment of isomers.
B. High to Ultra-High Field (600 MHz – 900+ MHz)
-
Primary Role: High-Temperature Stability & Dynamic Studies.
-
Mechanism: High-field instruments are often used for large molecules (polymers, proteins, aggregates) which suffer from fast
relaxation (broad lines). Heating the sample sharpens these lines by increasing tumbling rates. -
Performance: Mesitylene-d12 remains stable and liquid up to ~160°C. In a 900 MHz CryoProbe, where sensitivity is paramount, the high purity of Mesitylene-d12 (typically >98% D) prevents solvent signal overflow.
-
Caveat: The methyl rotation in Mesitylene can facilitate cross-relaxation. At very high fields, ensure relaxation delays (
) are optimized, as the of Mesitylene’s residual protons can be long (approx. 9–12 seconds), potentially affecting integration accuracy if the repetition rate is too fast.
Critical Experimental Protocol
To ensure data integrity, the following protocol treats the solvent as a component of the instrument system.
Phase 1: Sample Preparation
-
Filtration is Mandatory: Due to its higher viscosity at room temperature, suspended particles cause significant line broadening. Filter all Mesitylene-d12 samples through a 0.2 µm PTFE filter.
-
Concentration Adjustment: For high-temperature runs, account for thermal expansion. A sample prepared at 25°C will expand by ~10-15% in volume at 130°C. Do not overfill the tube, or the expansion will distort the shim stack profile.
Phase 2: Instrument Configuration (High-Temp Focus)
-
Lock Stability: Mesitylene-d12 has a strong deuterium signal. However, at high temperatures, the lock signal may drift due to density changes.
-
Action: Engage "Autolock" but set a wide "Lock Power" limit to prevent saturation.
-
-
Shimming:
-
Step 1: Shim at target temperature. Do not shim at RT and then heat.
-
Step 2: Allow 10 minutes of equilibration per 10°C jump to minimize convection currents, which manifest as "smiling" phase distortions in the spectrum.
-
-
Pulse Sequence Parameters:
-
Relaxation Delay (
): Set . For Mesitylene-d12 residual peaks, assume . If using the solvent as an internal standard for qNMR, must be >45s. -
Excitation Pulse: Use a 30° pulse angle to mitigate the long
requirement if quantitative accuracy of the solvent peak is not required.
-
Decision Logic: When to Use Mesitylene-d12
The following workflow illustrates the logical pathway for selecting Mesitylene-d12 over cheaper alternatives.
Figure 1: Strategic selection workflow for aromatic deuterated solvents. Mesitylene-d12 is the optimal choice when high thermal stability overlaps with the need for a simplified residual background.
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Link
-
Cambridge Isotope Laboratories. (2024). NMR Solvent Data Chart. Link
-
Reich, H. J. (2023). Solvent Effects in NMR Spectroscopy. University of Wisconsin-Madison, Department of Chemistry. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
Mesitylene-d12: The Strategic Solvent for High-Temperature & Organometallic NMR
Executive Summary
In the precise world of structural elucidation and reaction monitoring, solvent selection is rarely a passive choice—it is an experimental variable that dictates success. While Chloroform-d (CDCl₃) and DMSO-d₆ dominate routine analysis, they fail catastrophically in specific high-value scenarios: high-temperature kinetics (>120°C) and highly reactive organometallic catalysis.
Mesitylene-d12 (1,3,5-Trimethylbenzene-d12) emerges as the critical solution for these edge cases. Its high boiling point (~165°C), high symmetry, and non-coordinating nature allow researchers to monitor reaction intermediates that would otherwise be invisible or decomposed in more common solvents. This guide details the technical justification for choosing Mesitylene-d12, supported by comparative data and validated protocols.
Part 1: Technical Profile & Comparative Analysis
To justify the switch to Mesitylene-d12, one must first evaluate the limitations of standard alternatives. The following table contrasts Mesitylene-d12 with common deuterated solvents, highlighting the "Performance Gap" at elevated temperatures.
Table 1: Comparative Solvent Performance Metrics
| Feature | Mesitylene-d12 | Toluene-d8 | Benzene-d6 | DMSO-d6 | Tetrachloroethane-d2 |
| Boiling Point | 165 °C | 110 °C | 79 °C | 189 °C | 146 °C |
| Coordination Ability | Negligible (Sterically hindered) | Low | Low | High (S- or O-donor) | Low |
| Thermal Stability | Excellent (>200°C) | Good | Good | Decomposes >140°C | Good |
| Chemical Inertness | High (Resistant to oxidation) | Moderate | High | Reactive with electrophiles | Reactive with bases |
| Proton Residuals | 2 Peaks (High Symmetry) | 2 Peaks | 1 Peak | 1 Peak | 1 Peak |
| Toxicity Profile | Irritant (Lower risk) | Reprotoxic | Carcinogen | Permeator (Carrier) | Highly Toxic |
Key Insight: While DMSO-d6 has a higher boiling point, it is chemically reactive (oxidant) and strongly coordinating. Mesitylene-d12 is the only option that combines high boiling point , chemical inertness , and non-coordinating behavior .
Part 2: The Scientific Case for Mesitylene-d12
High-Temperature Reaction Monitoring (In-Situ NMR)
Many catalytic cycles, particularly in polymer synthesis (e.g., epoxy curing) or C-H activation, require activation energies only accessible above 120°C.
-
The Pressure Problem: Using Benzene-d6 or Toluene-d8 at 130°C generates dangerous internal pressure in standard NMR tubes, risking explosion inside the probe. Mesitylene-d12 remains liquid and stable at ambient pressure up to 160°C.
-
The Solubility Factor: High-molecular-weight polymers often precipitate in Toluene at room temperature but remain solvated in hot Mesitylene, allowing for the observation of "invisible" rigid fractions using Time-Domain NMR (TD-NMR).
Organometallic Catalysis: The "Non-Coordinating" Advantage
In Lewis-acidic metal catalysis (e.g., cationic Zirconium, Niobium, or Nickel/Aluminum complexes), the solvent must not compete with the substrate for the metal center.
-
Steric Bulk: The three methyl groups on the Mesitylene ring create steric hindrance that prevents the π-system from effectively coordinating to the metal center.
-
Contrast with THF/DMSO: Solvents like THF or DMSO bind to open coordination sites, effectively poisoning the catalyst and altering the reaction kinetics. Mesitylene-d12 provides a "blank canvas" for the catalyst to operate.
Part 3: Visualization of Decision Logic
The following decision tree illustrates when to deploy Mesitylene-d12 over cheaper alternatives.
Caption: Decision logic for selecting Mesitylene-d12 based on temperature, coordination chemistry, and solubility requirements.
Part 4: Validated Experimental Protocol
Protocol: Preparation of Air-Sensitive High-Temperature NMR Samples
Objective: To prepare a sample for kinetic monitoring at 140°C without solvent reflux or catalyst deactivation.
Materials:
-
Mesitylene-d12 (Dried over molecular sieves, degassed).
-
J. Young NMR tube (Teflon valve) or flame-sealable tube.
-
Inert Gas Glovebox (Ar or N₂).
Step-by-Step Methodology:
-
Solvent Preparation:
-
Store Mesitylene-d12 over activated 4Å molecular sieves for at least 24 hours inside the glovebox.
-
Why: At high temperatures, trace water acts as a nucleophile, hydrolyzing moisture-sensitive catalysts (e.g., Al-alkyls).
-
-
Sample Dissolution:
-
Weigh the solid catalyst/precursor (approx. 10-20 mg) directly into a tared vial.
-
Add 0.6 mL of Mesitylene-d12.
-
Note: If the sample does not dissolve at room temperature, gently heat the vial inside the glovebox using a heating block set to 80°C. Mesitylene's low vapor pressure prevents significant evaporation.
-
-
Transfer & Sealing:
-
Transfer the solution to a J. Young NMR tube.
-
Critical: Ensure the Teflon valve is free of debris. Tighten the valve firmly.
-
For temperatures >150°C, flame-sealing is recommended to prevent valve deformation.
-
-
Acquisition Setup (Spectrometer):
-
Pre-heat the NMR probe to the target temperature (e.g., 140°C) and allow it to equilibrate for 15 minutes.
-
Insert the sample and allow 10 minutes for thermal equilibrium.
-
Locking: Lock onto the Mesitylene-d12 deuterium signal. Note that the chemical shift of the residual methyl peak (~2.26 ppm) may drift slightly with temperature; re-reference to an internal standard (e.g., HMDSO) if absolute precision is required.
-
-
Shimming:
-
Perform automated gradient shimming on the hot sample. Convection currents can degrade lineshape; spinning the sample is generally not recommended at very high temperatures as it can exacerbate thermal gradients.
-
Part 5: Workflow Visualization
Caption: Operational workflow for high-temperature in-situ NMR monitoring using Mesitylene-d12.
References
-
Sigma-Aldrich. NMR Deuterated Solvent Properties Reference Chart. Retrieved from
-
Smolecule. Mesitylene-d12 Properties and Thermodynamic Data. Retrieved from
-
Royal Society of Chemistry. Supporting Information for Organometallic Complexes in Toluene-d8 and Mesitylene-d12. Retrieved from
-
National Institute for Occupational Safety and Health (NIOSH). Mesitylene: Systemic Safety and Physical Properties.[1] Retrieved from
-
Filo. Chemical Shift Differences in Aromatic Solvents: Benzene vs Mesitylene. Retrieved from
-
National Institutes of Health (NIH). Real-Time Monitoring Polymerization Reactions Using Time Domain NMR. Retrieved from
Sources
Accuracy and Precision of Mesitylene Isotopologues as Internal Standards in qNMR
The following guide provides an in-depth technical analysis of Mesitylene-based internal standards in quantitative NMR (qNMR). It addresses the specific use of Mesitylene-d12 (deuterated) while clarifying the critical distinction and prevalent use of Mesitylene (protio) in standard 1H qNMR workflows.
Executive Summary: The Isotopologue Distinction
In high-precision qNMR, the choice between Mesitylene (1,3,5-Trimethylbenzene) and its deuterated analog Mesitylene-d12 dictates the experimental modality.[1]
-
Mesitylene (Protio): The "Gold Standard" for 1H qNMR in organic solvents.[1] It provides distinct singlet signals but requires rigorous volatility management.[1]
-
Mesitylene-d12: The standard for 2H qNMR (Deuterium NMR) or a solvent/reference for 1H qNMR (via residual peak calibration).[1]
This guide focuses on the metrological performance of both, with a primary emphasis on the accuracy risks associated with their volatility and the precision benefits of their high symmetry.[1]
Performance Analysis: Accuracy & Precision Metrics
Signal Characteristics and Precision
Mesitylene is prized for its symmetry (
| Feature | Mesitylene (Protio) in 1H NMR | Mesitylene-d12 in 2H NMR | Impact on Precision |
| Symmetry | 9 Methyl Protons (Singlet)3 Aromatic Protons (Singlet) | 9 Methyl Deuterons3 Aromatic Deuterons | High: Concentrated signal intensity minimizes baseline noise contribution.[1] |
| Chemical Shift | Similar shifts (isotope effect negligible for location) | High: Regions are often free of analyte overlap in organic synthesis.[1] | |
| Relaxation ( | Methyl: ~1.5–3.0 sAromatic: ~5.0–8.0 s | Deuterium | Medium: Requires careful |
The Volatility Risk (Accuracy)
The primary source of error when using Mesitylene (either form) is evaporative loss during weighing.[1]
-
Boiling Point: ~165 °C.
-
Vapor Pressure: Sufficiently high at room temperature to cause gravimetric drift.[1]
-
Error Magnitude: Standard weighing (open vial) can introduce 0.5% – 2.0% error within minutes.[1]
-
Mitigation: The "Back-Weighing" protocol (detailed in Section 4) is mandatory to achieve <0.1% uncertainty.
Comparative Analysis: Mesitylene vs. Alternatives
The following table contrasts Mesitylene against common qNMR standards.
Table 1: Comparative Performance Matrix
| Internal Standard | Physical State | Solvent Compatibility | Accuracy Risk | Precision Potential | Recommended Use |
| Mesitylene (Protio) | Liquid | High (Volatility) | Excellent (Sharp Singlets) | Non-polar analytes; when aromatic region is crowded.[1] | |
| Mesitylene-d12 | Liquid | Solvent / 2H NMR | High | Good (in 2H NMR) | 2H qNMR or as a background-free solvent.[1] |
| Maleic Acid | Solid | Low (Stable Solid) | Good (Singlet, but pH sensitive) | Aqueous/Polar analytes.[1] | |
| TCNB (1,3,5-Trichloro-2-nitrobenzene) | Solid | Low (Non-volatile) | Excellent (Aromatic Singlet) | Organic analytes; alternative to Mesitylene.[1] | |
| Dimethyl Sulfone (DMSO | Solid | Universal ( | Low | High (Single Methyl Signal) | Universal standard; check for overlap at 3.0 ppm.[1] |
Technical Workflow: Volatility Management Protocol
To use Mesitylene as a quantitative standard, you must eliminate gravimetric error caused by evaporation.[1]
The "Back-Weighing" Method
Do not tare the balance with the vial open.[1] Use this difference method:
-
Prepare Analyte: Weigh the solid analyte directly into the NMR tube or mixing vial. Record Mass (
).[1] -
Prepare Standard Source: Fill a gas-tight syringe with Mesitylene. Cap the needle (if possible) or work quickly.
-
Initial Weighing: Place the full syringe on the balance. Record Mass (
).[1] -
Dispense: Inject the required amount of Mesitylene into the vial/tube containing the analyte.[1] Do not touch the walls.
-
Final Weighing: Immediately re-weigh the syringe. Record Mass (
).[1] -
Calculate: Mass of Standard =
.[1]
Pulse Sequence Optimization ( Relaxation)
Mesitylene aromatic protons relax slower than the methyl protons.[1]
-
Experiment: Inversion Recovery (t1ir or equivalent).
-
Requirement: The inter-scan delay (
) must be (longest relaxation time in the sample) for 99.3% recovery, or for 99.9% recovery. -
Typical Setting: For Mesitylene, set
(if ) to ensure quantitative accuracy.
Visualization: Decision & Workflow Logic[1]
Caption: Decision matrix for selecting Mesitylene variants and the critical "Back-Weighing" step required for volatile liquid standards.
Advanced Application: Mesitylene-d12 in 2H qNMR
While less common in standard pharma workflows, Mesitylene-d12 is the primary internal standard for Quantitative Deuterium NMR (2H qNMR) , often used in site-specific natural isotope fractionation (SNIF-NMR) to determine the botanical origin of substances (e.g., wine, vanillin).[1]
-
Mechanism: In 2H NMR, the "background" is protonated solvent (invisible), and the "signals" are deuterated sites.[1]
-
Role of Mesitylene-d12: It provides a known quantity of deuterium nuclei to normalize the integrals of the analyte's deuterated sites.[1]
-
Advantage: The chemical shift equivalence between Protio and Deuterio forms allows researchers to use standard 1H libraries to predict 2H peak locations.[1]
References
-
BIPM (Bureau International des Poids et Mesures). (2019).[1] Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene (ISRD-06). (Provides methodology for volatile/liquid standards comparable to Mesitylene).
-
Sigma-Aldrich (Merck). (2020).[1] Quantitative NMR (qNMR) – Technical Details and TraceCERT® Certified Reference Materials.[1] (General guide on standard selection and T1 relaxation).
-
Pauli, G. F., et al. (2012).[1][2] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(10), 4959–4973.[1] (Discusses accuracy limits of liquid standards).
-
Smolecule. (2024).[1] Mesitylene-d12 Reference Compound Data.[1][2][3] (Confirming use as NMR reference).
-
NIST. (2024). Standard Reference Materials for NMR. (Traceability standards). [1]
Sources
Comparative Guide: Mesitylene-d12 vs. Nitrobenzene-d5 in Advanced NMR Applications
Executive Summary
In the precise world of nuclear magnetic resonance (NMR) spectroscopy, solvent and internal standard selection dictates the accuracy of structural elucidation and quantification. Mesitylene-d12 (1,3,5-Trimethylbenzene-d12) and Nitrobenzene-d5 represent two distinct classes of deuterated auxiliaries.
-
Mesitylene-d12 is the superior choice for Quantitative NMR (qNMR) and organometallic studies involving non-polar intermediates, prized for its high symmetry and distinct singlet signals.
-
Nitrobenzene-d5 is the requisite solvent for High-Temperature NMR (up to 200°C) and for analyzing polar, aromatic compounds that suffer from poor solubility in standard non-polar solvents.
Physicochemical Profile & Performance Metrics
The choice between these two reagents often comes down to three factors: Solubility Parameter , Thermal Range , and Signal Interference .
| Feature | Mesitylene-d12 | Nitrobenzene-d5 |
| CAS Number | 2037-26-5 | 4165-60-0 |
| Polarity | Non-polar (Dielectric | Polar Aromatic (Dielectric |
| Boiling Point | 164.7 °C | 210.8 °C |
| Residual | Singlet | Multiplet |
| qNMR Utility | High (9 equivalent methyl protons) | Low (Complex multiplets overlap analytes) |
| Key Hazard | Flammable | Toxic (Skin absorption/Inhalation) |
| Cost Profile | High (Specialty Standard) | Moderate (Bulk Solvent) |
Expert Insight: The Symmetry Advantage
Mesitylene-d12 is chemically unique due to its
Decision Framework: Selection Logic
The following decision matrix illustrates the logical flow for selecting the appropriate deuterated compound based on experimental constraints.
Figure 1: Decision matrix for selecting between Mesitylene-d12 and Nitrobenzene-d5 based on thermal and analytical requirements.
Deep Dive: Mesitylene-d12 in qNMR Applications
Mesitylene is often considered a "Gold Standard" internal standard for qNMR of non-polar organic compounds.
Why Mesitylene-d12?
-
Signal Isolation: The methyl signal (
2.[1]26) typically sits in a "silent" region of the spectrum, away from aliphatic protons ( 0.8-1.5) and aromatic protons ( 6.5-8.0). -
Integration Power: With 9 equivalent protons, the methyl signal is intense. You need 9x less Mesitylene (molar basis) than a single-proton standard to achieve the same signal intensity.
-
Inertness: Unlike reactive standards (e.g., maleic acid), Mesitylene is chemically inert toward most organic bases and acids.
Experimental Protocol: High-Precision qNMR
Objective: Determine the purity of a synthesized organic intermediate using Mesitylene-d12 as the Internal Standard (IS).
Reagents:
-
Analyte (dried > 12h under vacuum).
-
Mesitylene-d12 (>99.8% D, Traceable Purity).
-
Solvent: CDCl
or C D .[1]
Step-by-Step Workflow:
-
Gravimetry (The Critical Step):
-
Use a microbalance with readability of 0.01 mg or better.
-
Weigh approx. 10-20 mg of Analyte (
) directly into the NMR tube or a volumetric flask. -
Weigh approx. 5-10 mg of Mesitylene-d12 (
) into the same vessel. -
Note: Ensure the molar ratio of Analyte:Standard is roughly 1:1 to 3:1 for comparable signal integration.
-
-
Dissolution:
-
Add 0.6 mL of deuterated solvent. Cap and invert 20 times. Ensure no solid remains on the glass walls.
-
-
Acquisition Parameters (Pulse Sequence):
-
Pulse Angle: 90° pulse is preferred for maximum signal.
-
Relaxation Delay (
): This is critical.-
Determine
(longitudinal relaxation time) for both the analyte and Mesitylene methyls. -
Set
. (Mesitylene methyls typically have s; Aromatics can be 10s+). -
Default Setting: If
is unknown, set to be safe.
-
-
Scans: 16 or 32 scans are usually sufficient due to high concentration.
-
-
Processing:
-
Phase correction: Manual (Automatic phasing often fails at the base).
-
Baseline correction: Polynomial or Spline.
-
Integration: Integrate the Mesitylene methyl singlet (set to 9H) and the distinct analyte peak (nH).
-
Calculation:
Deep Dive: Nitrobenzene-d5 in High-Temperature Studies
Nitrobenzene-d5 is not typically used for qNMR due to its complex multiplet signals which overlap with the aromatic region. However, it is unrivaled in kinetic studies and catalysis monitoring at elevated temperatures.
Key Applications
-
High-Barrier Rotation Studies: When studying hindered rotation (e.g., atropisomerism) where coalescence temperatures exceed 100°C, standard solvents like Toluene-d8 (BP 110°C) fail. Nitrobenzene-d5 remains liquid and stable up to ~200°C.
-
Solubility of Polar Catalysts: Many organometallic catalysts (e.g., Palladium complexes with polar ligands) are insoluble in benzene but unstable in DMSO or Methanol at high temperatures. Nitrobenzene provides the necessary polarity without coordinating strongly to the metal center.
Experimental Workflow: High-T Kinetic Monitoring
Figure 2: Workflow for High-Temperature Kinetic NMR using Nitrobenzene-d5.
Technical Note on Shimming:
Nitrobenzene has a high dielectric constant (
Safety and Handling (Critical)
The safety profiles of these two compounds are radically different.
| Compound | Hazard Class | PPE Requirement | Handling Protocol |
| Mesitylene-d12 | Flammable Liquid (Cat 3) | Nitrile Gloves, Safety Glasses | Standard Fume Hood. Avoid static discharge. |
| Nitrobenzene-d5 | Acute Toxic (Cat 1/2)Carcinogen (Suspected)Reprotoxic | Double Nitrile or Laminate Gloves , Face Shield | Strict Fume Hood Use. Rapidly absorbed through skin. Do not use open flames. |
Disposal:
-
Mesitylene: Non-halogenated organic solvent waste.
-
Nitrobenzene: Must be segregated into Toxic/Carcinogenic waste streams.[5] Do not mix with standard organic solvents if local regulations prohibit it.
References
-
BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR."[6] Metrologia. [Link][3]
-
Hintermann, L. "List of qNMR Standards." Technical University of Munich. [Link]
Sources
- 1. ch.nat.tum.de [ch.nat.tum.de]
- 2. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. bipm.org [bipm.org]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. carlroth.com [carlroth.com]
- 6. scribd.com [scribd.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
